Phenyl aminosalicylate
Description
Properties
IUPAC Name |
phenyl 4-amino-2-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c14-9-6-7-11(12(15)8-9)13(16)17-10-4-2-1-3-5-10/h1-8,15H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVVZWSVACQWJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021994 | |
| Record name | Phenyl 4-aminosalicylate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-11-9 | |
| Record name | Phenyl 4-aminosalicylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl aminosalicylate [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000133119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl aminosalicylate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06807 | |
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| Record name | PHENYL AMINOSALICYLATE | |
| Source | DTP/NCI | |
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| Record name | Fenamisal | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Phenyl 4-aminosalicylate | |
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| Record name | Fenamisal | |
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| Record name | PHENYL AMINOSALICYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52936SIP7V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
The Core Mechanism of Phenyl Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl aminosalicylate, also known as fenamisal, is the phenyl ester of para-aminosalicylic acid (4-aminosalicylic acid or 4-ASA). While historically utilized as a second-line antitubercular agent, its structural relationship to 5-aminosalicylic acid (5-ASA, mesalamine), a cornerstone in the treatment of inflammatory bowel disease (IBD), has led to investigations into its anti-inflammatory properties. This technical guide delineates the current understanding of the mechanism of action of this compound, focusing on its role as a prodrug of 4-ASA and the subsequent molecular pathways implicated in its therapeutic effects. The primary mechanisms involve the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway and the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), both of which are central to the inflammatory response.
Introduction: this compound as a Prodrug
This compound is designed as a prodrug to deliver 4-aminosalicylic acid to the site of action. Upon administration, it is hydrolyzed to release 4-ASA, the active moiety. 4-ASA itself has a dual mechanism of action depending on the therapeutic context.
-
Antitubercular Activity: In the context of Mycobacterium tuberculosis infection, 4-ASA acts as an antimetabolite, interfering with folate synthesis, a pathway essential for bacterial DNA replication[1][2]. It competes with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase (DHPS), thus inhibiting the production of dihydrofolic acid[1].
-
Anti-inflammatory Activity: For inflammatory conditions such as IBD, the mechanism of 4-ASA is believed to parallel that of the more extensively studied 5-ASA. This primarily involves the modulation of key inflammatory signaling pathways within the intestinal mucosa.
Core Anti-Inflammatory Mechanisms of Action
The anti-inflammatory effects of the active metabolite of this compound, 4-ASA, are multifaceted and are thought to be primarily mediated through the inhibition of NF-κB and the activation of PPAR-γ.
Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In an inflammatory state, the inhibitor of NF-κB, IκBα, is phosphorylated by the IκB kinase (IKK) complex, leading to its ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of target genes.
Aminosalicylates, including 4-ASA, have been shown to inhibit this pathway. The proposed mechanism involves the direct inhibition of IKK activity, thereby preventing the phosphorylation and degradation of IκBα. This results in the sequestration of NF-κB in the cytoplasm, preventing the transcription of pro-inflammatory mediators.
References
Phenyl Aminosalicylate: A Comprehensive Technical Guide on its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenyl aminosalicylate, also known as fenamisal, is the phenyl ester of para-aminosalicylic acid. Historically recognized for its antibacterial properties, particularly against Mycobacterium tuberculosis, its biological activities are multifaceted, extending to anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms and biological targets of this compound. It is now understood that this compound functions primarily as a prodrug, being hydrolyzed in vivo to its active constituents: para-aminosalicylic acid (PAS) for its antibacterial action and 5-aminosalicylic acid (5-ASA) and phenol for its anti-inflammatory effects. This guide will detail the distinct mechanisms of action of its metabolites, present available quantitative data, outline relevant experimental protocols, and visualize the key signaling pathways.
Introduction
This compound (fenamisal) is a compound that has been utilized for its therapeutic properties, offering a distinct profile compared to its parent compound, para-aminosalicylic acid (PAS). As an ester, it was developed to improve the gastrointestinal tolerance of PAS.[1][2] The biological activity of this compound is not attributed to the intact molecule but rather to its hydrolysis products. This guide delineates the dual nature of its therapeutic action, focusing on its role as a prodrug for both an antibacterial and an anti-inflammatory agent.
Pharmacokinetics and Metabolism
Upon oral administration, this compound undergoes hydrolysis, primarily in the small intestine and liver.[3] This enzymatic cleavage is mediated by carboxylesterases, yielding para-aminosalicylic acid (which is isomeric with 5-aminosalicylic acid) and phenol.[3] The distinct biological activities are therefore attributable to these metabolites.
Antibacterial Activity: A Prodrug for Para-Aminosalicylic Acid (PAS)
The tuberculostatic effect of this compound is a direct consequence of its hydrolysis to PAS. PAS is a structural analog of para-aminobenzoic acid (PABA), a crucial component in the bacterial folate synthesis pathway.
Molecular Target: Dihydrofolate Reductase (DHFR)
Contrary to earlier hypotheses suggesting direct inhibition of dihydropteroate synthase (DHPS), recent evidence demonstrates that PAS acts as a prodrug that ultimately targets dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis.[1][2][4][5]
Mechanism of Action
The mechanism of action of PAS is a sophisticated metabolic deception:
-
Uptake and Incorporation: As a PABA analog, PAS is recognized and taken up by M. tuberculosis. It then serves as an alternative substrate for dihydropteroate synthase (DHPS).[1][6][7]
-
Formation of an Antimetabolite: DHPS incorporates PAS into the folate pathway, and with the action of dihydrofolate synthase (DHFS), a hydroxyl dihydrofolate antimetabolite is produced.[1][2][4]
-
Inhibition of DHFR: This resulting antimetabolite is a potent inhibitor of dihydrofolate reductase (DHFR), an essential enzyme that converts dihydrofolate to tetrahydrofolate, a precursor for nucleotide synthesis.[1][2][6]
-
Bacteriostasis: The inhibition of DHFR disrupts DNA synthesis, leading to a bacteriostatic effect on M. tuberculosis.[8][9]
Anti-inflammatory Activity: A Prodrug for 5-Aminosalicylic Acid (5-ASA)
The anti-inflammatory properties of this compound are attributed to its metabolite, 5-aminosalicylic acid (5-ASA), a widely used drug for the treatment of inflammatory bowel disease (IBD).
Primary Molecular Target: Peroxisome Proliferator-Activated Receptor-Gamma (PPAR-γ)
A significant body of evidence indicates that the primary molecular target for the anti-inflammatory effects of 5-ASA is the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear hormone receptor.
Mechanism of PPAR-γ Activation
5-ASA modulates the inflammatory response through the following steps:
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Binding and Translocation: 5-ASA binds to cytoplasmic PPAR-γ.
-
Nuclear Import and Conformational Change: This binding event induces a conformational change in PPAR-γ and promotes its translocation into the nucleus.
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Heterodimerization and Co-activator Recruitment: In the nucleus, the activated PPAR-γ heterodimerizes with the retinoid X receptor (RXR) and recruits co-activators.
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Transcriptional Regulation: The PPAR-γ/RXR complex binds to peroxisome proliferator response elements (PPREs) on the DNA, leading to the downregulation of pro-inflammatory gene expression, including those regulated by NF-κB.
Other Anti-inflammatory Mechanisms
While PPAR-γ activation is a key mechanism, other activities of 5-ASA contribute to its anti-inflammatory effects:
-
Inhibition of Leukotriene Synthesis: 5-ASA has been shown to inhibit the synthesis of the pro-inflammatory mediator leukotriene B4.
-
Inhibition of Prostaglandin Synthesis: At higher concentrations, 5-ASA may inhibit prostaglandin synthesis.
-
Free Radical Scavenging: 5-ASA possesses antioxidant properties and can scavenge reactive oxygen species, which are implicated in inflammatory processes.
Potential Activity as a Monoamine Oxidase B (MAO-B) Inhibitor
Computational studies have suggested that this compound may act as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the degradation of dopamine. This has led to the proposal of its potential repurposing for Parkinson's disease. However, to date, there is a lack of experimental validation and quantitative data (e.g., IC50, Ki) to substantiate this claim.
Quantitative Data
Direct quantitative data for this compound is scarce in the literature. The following table summarizes the available data for its active metabolites.
| Compound | Target | Assay Type | Value | Organism/Cell Line |
| para-Aminosalicylic Acid (PAS) | Dihydropteroate Synthase (DHPS) | Enzyme Kinetics (Km) | ~1 µM | Mycobacterium tuberculosis |
| 5-Aminosalicylic Acid (5-ASA) | Leukotriene B4 Synthesis | Cell-based assay | Dose-dependent decrease | Isolated human colonic mucosal cells |
| 5-Aminosalicylic Acid (5-ASA) | Prostaglandin E2 Synthesis | Cell-based assay | Inhibition at high concentrations | Isolated human colonic mucosal cells |
Experimental Protocols
This section provides an overview of the methodologies for key experiments relevant to the study of this compound and its metabolites.
In Vitro Hydrolysis of this compound
-
Objective: To determine the rate and extent of hydrolysis of this compound to PAS/5-ASA and phenol.
-
Methodology:
-
Prepare microsomes from rat or human small intestine and liver.
-
Incubate this compound with the microsomal preparations in a suitable buffer system.
-
At various time points, quench the reaction.
-
Analyze the reaction mixture using High-Performance Liquid Chromatography (HPLC) to quantify the disappearance of the parent compound and the appearance of the metabolites.
-
Tuberculostatic Activity Assay (MIC Determination)
-
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis.
-
Methodology:
-
Prepare a serial dilution of this compound in a suitable culture medium (e.g., Middlebrook 7H9 broth).
-
Inoculate the dilutions with a standardized suspension of M. tuberculosis.
-
Incubate the cultures under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.
-
PPAR-γ Activation Assay
-
Objective: To assess the ability of 5-ASA to activate PPAR-γ.
-
Methodology (Cell-based Reporter Assay):
-
Transfect a suitable cell line (e.g., HEK293T) with a PPAR-γ expression vector and a reporter plasmid containing a PPRE upstream of a luciferase gene.
-
Treat the transfected cells with varying concentrations of 5-ASA.
-
After an incubation period, lyse the cells and measure luciferase activity.
-
An increase in luciferase activity indicates PPAR-γ activation.
-
MAO-B Inhibition Assay
-
Objective: To experimentally validate the potential MAO-B inhibitory activity of this compound.
-
Methodology (Fluorometric Assay):
-
Use a commercial MAO-B inhibitor screening kit.
-
The assay is based on the detection of H₂O₂, a byproduct of the oxidative deamination of the MAO-B substrate.
-
Incubate recombinant human MAO-B with this compound at various concentrations.
-
Add the MAO-B substrate and a fluorescent probe that reacts with H₂O₂.
-
Measure the fluorescence intensity over time. A decrease in fluorescence compared to the control indicates MAO-B inhibition.
-
Conclusion
This compound is a versatile prodrug with well-defined antibacterial and anti-inflammatory activities mediated by its metabolites, para-aminosalicylic acid and 5-aminosalicylic acid, respectively. Its tuberculostatic action is a result of the targeted inhibition of DHFR within the folate pathway of M. tuberculosis. The anti-inflammatory effects are primarily driven by the activation of PPAR-γ by 5-ASA, leading to the suppression of pro-inflammatory signaling. While computational evidence suggests a potential role as a MAO-B inhibitor, this requires experimental confirmation. This guide provides a comprehensive overview of the current understanding of this compound's biological activities and molecular targets, offering a valuable resource for researchers in pharmacology and drug development.
References
- 1. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. para-Aminosalicylic acid is a prodrug targeting dihydrofolate reductase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of the Mechanism of Action of a Critical Tuberculosis Drug ♦: para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Para-Aminosalicylic Acid Acts as an Alternative Substrate of Folate Metabolism in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 9. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
Fenamisal: A Technical Exploration of a Niche Tuberculostatic Agent
An In-depth Guide for Researchers and Drug Development Professionals
Introduction
Fenamisal, also known as phenyl p-aminosalicylate, emerged from the intense period of antimicrobial discovery in the mid-20th century as a derivative of the cornerstone tuberculostatic drug, para-aminosalicylic acid (PAS). As the phenyl ester of PAS, fenamisal was developed with the aim of improving the tolerability of its parent compound, which, despite its efficacy, was associated with significant gastrointestinal side effects. This technical guide provides a comprehensive overview of the discovery, history, and available scientific data on fenamisal as a tuberculostatic agent, with a focus on its chemical synthesis, proposed mechanism of action, and comparative context with para-aminosalicylic acid.
Historical Context and Discovery
The discovery of fenamisal is intrinsically linked to the groundbreaking introduction of para-aminosalicylic acid (PAS) in 1944 by the Swedish chemist Jörgen Lehmann. PAS was the second antibiotic, after streptomycin, found to be effective against Mycobacterium tuberculosis and became a critical component of the first combination therapies that significantly reduced the development of drug resistance.
However, the clinical utility of PAS was often hampered by poor patient tolerance, primarily gastrointestinal distress, which spurred research into derivatives that might offer a better therapeutic index. Fenamisal, under synonyms such as tebamin and tebanyl, was one such derivative. The rationale behind its development was that by masking the acidic carboxyl group of PAS through esterification with phenol, the compound might be better tolerated upon oral administration, with the active PAS being released in the body. A comparative study on the tolerance of phenyl para-aminosalicylate was conducted, lending credence to the hypothesis of its improved side-effect profile.
Chemical Synthesis and Properties
Fenamisal is chemically designated as phenyl 4-amino-2-hydroxybenzoate. A common synthetic route to fenamisal involves a multi-step process starting from 4-nitrosalicylic acid.
Experimental Protocol: Synthesis of Phenyl 4-aminosalicylate
A plausible synthetic pathway for fenamisal is outlined below:
-
Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂) to form the corresponding acid chloride, 2-hydroxy-4-nitrobenzoyl chloride. This reaction is typically performed in an inert solvent under reflux conditions.
-
Esterification: The resulting acid chloride is then subjected to esterification with phenol. This reaction, often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, yields phenyl-2-hydroxy-4-nitrobenzoate.
-
Reduction of the Nitro Group: The final step involves the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl₂) in the presence of hydrochloric acid, followed by neutralization to yield the final product, phenyl-4-aminosalicylate (fenamisal).
Caption: Synthetic pathway for Fenamisal.
Mechanism of Action as a Tuberculostatic Agent
The tuberculostatic activity of fenamisal is predicated on its nature as a prodrug of para-aminosalicylic acid. The prevailing understanding is that after administration, fenamisal is hydrolyzed in vivo to release PAS, which is the active moiety.
The mechanism of action of PAS is well-established. It acts as a competitive inhibitor in the folate biosynthesis pathway of Mycobacterium tuberculosis. Specifically, PAS is a structural analog of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS). By competing with PABA, PAS disrupts the synthesis of dihydrofolic acid, a precursor to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleotides (purines and thymidine), and its depletion ultimately inhibits DNA synthesis and bacterial replication.
Recent research has further elucidated that PAS is not merely a competitive inhibitor but is also incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to generate a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits the downstream enzyme dihydrofolate reductase (DHFR), further blocking the pathway.
Caption: Mechanism of action of Para-aminosalicylic Acid (PAS).
Quantitative Data
Conclusion
Fenamisal represents a historical footnote in the development of tuberculostatic agents, born from the necessity to improve the therapeutic profile of one of the earliest effective drugs, para-aminosalicylic acid. While the rationale for its development as a better-tolerated prodrug is sound, a comprehensive body of specific, in-depth technical data on fenamisal itself remains elusive in the public domain. The available information points to its identity as the phenyl ester of PAS and its presumed mechanism of action via hydrolysis to the active parent compound. For the modern researcher, the story of fenamisal underscores the long-standing challenges in tuberculosis therapy, namely the balance between efficacy and tolerability, and highlights a classic prodrug strategy in drug design. Further investigation into historical archives or specialized databases may yet uncover more detailed quantitative and clinical data on this niche antitubercular agent.
An In-depth Technical Guide to Phenyl Aminosalicylate: Chemical Properties and Structure Elucidation
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of Phenyl aminosalicylate (PAS), also known as Fenamisal. It details its core chemical and physical properties and outlines the primary analytical methodologies for its structural elucidation. This guide is intended to serve as a practical resource for professionals in chemical research and drug development.
Core Chemical and Physical Properties
This compound is the phenyl ester of 4-aminosalicylic acid.[1] It presents as a white crystalline solid or powder.[2][3] The compound was developed to have fewer side effects than simpler salts of its parent acid.[1][4] A summary of its key quantitative properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | phenyl 4-amino-2-hydroxybenzoate | [1] |
| CAS Number | 133-11-9 | [1][5] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [1][5][6] |
| Monoisotopic Mass | 229.0739 Da | [1][6] |
| Appearance | White crystalline solid/powder | [2][3] |
| Melting Point | 150-153 °C | [3][5] |
| Boiling Point | 371.13 °C (rough estimate) | |
| Solubility | Water: 0.7 mg/100 ml | [5] |
| DMSO: Slightly Soluble | ||
| Methanol: Slightly Soluble | ||
| Ethanol & Ether: Soluble | [2] | |
| Topological Polar Surface Area | 72.6 Ų | [1] |
| Collision Cross Section | 163.4 Ų ([M+H]⁺) | [1] |
Structure Elucidation Methodologies
The definitive identification and structural confirmation of this compound rely on a combination of modern spectroscopic techniques. The general workflow for this process involves initial analysis using non-destructive spectroscopic methods, followed by confirmatory techniques.
Caption: General workflow for the structural validation of a small molecule.
NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of this compound.
Experimental Protocol (¹H NMR)
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean vial.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Swirl gently to dissolve the sample completely.[7]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.[7]
-
Data Acquisition: Place the sample in a high-field NMR spectrometer. Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of 0-12 ppm, an acquisition time of ~3-4 seconds, and a relaxation delay of 1-5 seconds.[7]
Data Interpretation The ¹H NMR spectrum will show distinct signals corresponding to the different proton environments in the molecule. The aromatic protons on the two separate rings will appear as complex multiplets in the aromatic region (~6.5-8.0 ppm). The amine (-NH₂) and hydroxyl (-OH) protons will appear as broad singlets, with chemical shifts that can vary depending on solvent and concentration.
Caption: Key proton environments and their expected NMR chemical shifts.
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific molecular vibrations.
Experimental Protocol (FTIR)
-
Sample Preparation: The KBr wafer technique is common.[1] A small amount of this compound (1-2 mg) is intimately mixed and ground with ~100 mg of dry potassium bromide (KBr) powder.
-
Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrophotometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[8]
Data Interpretation The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:
-
O-H Stretch: A broad band around 3300-3500 cm⁻¹ for the hydroxyl group.
-
N-H Stretch: Two distinct sharp peaks around 3350-3450 cm⁻¹ for the primary amine group (-NH₂).
-
Aromatic C-H Stretch: Bands just above 3000 cm⁻¹.
-
C=O Stretch (Ester): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Ester): Strong bands in the 1100-1300 cm⁻¹ region.
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and can provide structural information through the analysis of fragmentation patterns.
Experimental Protocol (Electron Ionization)
-
Sample Introduction: A small amount of the sample is introduced into the high-vacuum source of the mass spectrometer, often via a direct insertion probe.
-
Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity against the m/z ratio.[10]
Data Interpretation The mass spectrum will show a molecular ion peak ([M]⁺) corresponding to the molecular weight of the compound (m/z 229). Key fragmentation pathways can be predicted based on the structure, providing further structural evidence.
Caption: A plausible fragmentation pattern for this compound in MS.
Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional atomic structure of a crystalline molecule.[11] It provides precise data on bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol
-
Crystallization: The primary and often most difficult step is to grow a high-quality single crystal (typically >0.1 mm).[11] This is achieved by methods like slow evaporation of a solvent or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal rotates, a detector collects the diffraction pattern.[11]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. Computational methods are used to solve the phase problem, generating an electron density map from which an atomic model is built and refined to fit the experimental data.[11]
Data Interpretation A successful analysis yields a definitive 3D model of the molecule, confirming the connectivity of all atoms and their spatial arrangement. This technique provides absolute structural proof, validating the hypotheses generated from spectroscopic data.
References
- 1. Phenyl 4-aminosalicylate | C13H11NO3 | CID 8609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 133-11-9: Phenyl 4-aminosalicylate | CymitQuimica [cymitquimica.com]
- 3. Phenyl-4-aminosalicylate | 133-11-9 [chemicalbook.com]
- 4. Phenyl 4-Aminosalicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound [drugfuture.com]
- 6. Phenyl 4-Aminosalicylate | LGC Standards [lgcstandards.com]
- 7. benchchem.com [benchchem.com]
- 8. pmda.go.jp [pmda.go.jp]
- 9. massbank.eu [massbank.eu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pharmacokinetics and In Vivo Metabolism of Phenyl Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylate, the phenyl ester of para-aminosalicylate (PAS), is a compound designed to act as a prodrug of PAS. The primary rationale for this esterification is to potentially improve the gastrointestinal tolerance of PAS, which has been a limiting factor in its clinical use, particularly in the treatment of multidrug-resistant tuberculosis. Upon oral administration, this compound is anticipated to remain intact through the stomach, followed by hydrolysis in the gastrointestinal tract and/or after absorption to release the therapeutically active moiety, para-aminosalicylcic acid, and phenol. This guide provides a comprehensive overview of the known pharmacokinetics and in vivo metabolism of this compound, with a necessary focus on its primary active metabolite, PAS, due to the scarcity of pharmacokinetic data on the parent ester.
In Vivo Metabolism of this compound
The metabolism of this compound is a two-stage process. The first and most critical step is the hydrolysis of the ester bond, yielding para-aminosalicylic acid (PAS) and phenol. Subsequently, both of these metabolites undergo further biotransformation.
Stage 1: Hydrolysis of this compound
The primary metabolic pathway for this compound is its rapid hydrolysis by carboxylesterases. These enzymes are abundant in the small intestine and liver, suggesting that a significant portion of the hydrolysis occurs during first-pass metabolism. This enzymatic action cleaves the ester linkage, releasing equimolar amounts of para-aminosalicylic acid (PAS) and phenol.
Stage 2: Metabolism of Para-Aminosalicylic Acid (PAS)
Once formed, PAS is primarily metabolized through two main pathways:
-
N-acetylation: The most significant metabolic route for PAS is acetylation of the amino group to form N-acetyl-p-aminosalicylic acid (AcPAS). This reaction is catalyzed by N-acetyltransferase 1 (NAT1), an enzyme found in the liver and intestines. AcPAS is pharmacologically inactive.
-
Glycine Conjugation: A smaller fraction of PAS is conjugated with glycine to form p-aminosalicyluric acid.
Both the parent PAS and its metabolites are predominantly excreted by the kidneys through glomerular filtration and tubular secretion.
Stage 3: Metabolism of Phenol
The phenol moiety released from the hydrolysis of this compound also undergoes extensive metabolism. The primary routes of phenol biotransformation include:
-
Sulfation: Conjugation with sulfate to form phenyl sulfate.
-
Glucuronidation: Conjugation with glucuronic acid to form phenylglucuronide.
-
Oxidation: Phenol can be oxidized to hydroquinone and other reactive metabolites, which are then typically conjugated for excretion.
These metabolic pathways facilitate the detoxification and elimination of phenol from the body.
Pharmacokinetics
Due to the rapid and extensive first-pass hydrolysis of this compound, pharmacokinetic studies have predominantly focused on the concentration of its active metabolite, para-aminosalicylic acid (PAS). The pharmacokinetic parameters of the parent compound, this compound, are not well-documented in the literature. It is presumed to have a very short half-life in vivo.
The following tables summarize the pharmacokinetic parameters of PAS following the administration of PAS formulations. These values can be considered indicative of the expected pharmacokinetics after the administration of this compound, assuming complete and rapid hydrolysis.
Table 1: Pharmacokinetic Parameters of Para-Aminosalicylic Acid (PAS) in Healthy Adult Volunteers
| Parameter | Value | Conditions |
| Tmax (Time to Peak Concentration) | 2-4 hours | Single 6g oral dose of PAS granules (fasted) |
| Cmax (Peak Plasma Concentration) | 20-60 µg/mL | Single 6g oral dose of PAS granules (fasted) |
| AUC (Area Under the Curve) | Varies with dose and formulation | - |
| Half-life (t½) | 0.5-1.5 hours | - |
| Bioavailability | Highly variable, affected by food | Food can increase Cmax and AUC |
| Protein Binding | 50-60% | - |
Note: These values are approximate and can vary significantly based on the specific formulation, dose, and individual patient factors such as genetics (NAT1 acetylator status) and food intake.
Table 2: Effect of Food on the Pharmacokinetics of Para-Aminosalicylic Acid (PAS) Granules
| Parameter | Fasting | With High-Fat Meal |
| Cmax | Baseline | ~1.5-fold increase |
| AUC₀-∞ | Baseline | ~1.7-fold increase |
| Tmax | Baseline | Doubled |
Experimental Protocols
The following section details standardized methodologies for the in vivo pharmacokinetic analysis of aminosalicylates, which are applicable to studies involving this compound and its metabolites.
In Vivo Pharmacokinetic Study in a Rat Model
-
Animal Model: Male Wistar or Sprague-Dawley rats (250-300g) are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum. A fasting period of 12 hours is typically employed before drug administration.
-
Drug Administration: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered via oral gavage at a predetermined dose.
-
Blood Sampling: Blood samples (approximately 0.25 mL) are collected from the tail vein or via a cannulated jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged at 4,000 rpm for 10 minutes at 4°C to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.
-
Sample Preparation for Analysis (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV or fluorescence detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for PAS and its metabolites (e.g., 254 nm or 299 nm).
-
Quantification: A calibration curve is constructed using standards of known concentrations of PAS and AcPAS to quantify the analytes in the plasma samples.
Conclusion
This compound functions as a prodrug that is rapidly and extensively hydrolyzed in vivo to its active component, para-aminosalicylic acid (PAS), and phenol. The pharmacokinetics of this compound are therefore largely dictated by the absorption, distribution, metabolism, and excretion of PAS. While direct quantitative data for the parent compound is lacking, a thorough understanding of the well-characterized pharmacokinetics of PAS provides a strong basis for predicting the in vivo behavior of this compound. The primary metabolic pathways for the resulting PAS are N-acetylation and, to a lesser extent, glycine conjugation, with renal excretion being the main route of elimination. The phenol moiety is also extensively metabolized prior to excretion. Further studies directly comparing the pharmacokinetic profiles of this compound and PAS would be beneficial to fully elucidate the efficiency of this prodrug strategy.
Comprehensive literature review on phenyl aminosalicylate research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylates are a class of compounds characterized by a phenyl group ester-linked to an aminosalicylic acid backbone. These molecules primarily function as prodrugs, designed to deliver therapeutically active agents—most notably para-aminosalicylic acid (PAS) and 5-aminosalicylic acid (5-ASA)—to specific sites within the body. This targeted delivery strategy aims to enhance efficacy while minimizing systemic side effects. Phenyl 4-aminosalicylate, also known as fenamisal, is the phenyl ester of PAS and has been investigated for its role in treating tuberculosis.[1] Similarly, other derivatives are designed to release 5-ASA in the colon for the management of inflammatory bowel disease (IBD).[2][3] This technical guide provides an in-depth review of the synthesis, mechanisms of action, and experimental evaluation of phenyl aminosalicylates, presenting key data and methodologies for researchers in the field.
Synthesis of Phenyl 4-Aminosalicylate
The chemical synthesis of phenyl 4-aminosalicylate is a multi-step process that typically starts from 4-nitrosalicylic acid. The process involves the formation of an acid chloride, followed by esterification with phenol, and finally, reduction of the nitro group to yield the desired amine.
Experimental Protocol: Synthesis from 4-Nitrosalicylic Acid
A common laboratory-scale synthesis protocol is detailed below:
-
Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂). This reaction converts the carboxylic acid group into a more reactive acid chloride, producing 2-hydroxy-4-nitrobenzoyl chloride.
-
Esterification: The resulting 2-hydroxy-4-nitrobenzoyl chloride is then subjected to esterification with phenol (C₆H₅OH). This step forms the phenyl ester bond, yielding phenyl-2-hydroxy-4-nitrobenzoate.
-
Nitro Group Reduction: The final step is the reduction of the nitro group (-NO₂) on the phenyl-2-hydroxy-4-nitrobenzoate molecule to an amino group (-NH₂). This is typically achieved using a reducing agent such as tin(II) chloride (SnCl₂) followed by hydrolysis. The successful reduction yields the final product, phenyl 4-aminosalicylate.[4]
Another reported method involves the Raney nickel reduction of the corresponding nitro ester in an ethyl acetate solvent.[5]
References
- 1. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mode of action of the aminosalicylates in inflammatory bowel disease | Semantic Scholar [semanticscholar.org]
- 3. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 4. Synthesis and in vitro/in vivo evaluation of 5-aminosalicyl-glycine as a colon-specific prodrug of 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound [drugfuture.com]
Spectroscopic Characterization of Phenyl Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for phenyl aminosalicylate, specifically phenyl 4-amino-2-hydroxybenzoate (CAS No. 133-11-9). The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for their acquisition.
Chemical Structure and Properties
-
IUPAC Name: phenyl 4-amino-2-hydroxybenzoate
-
Synonyms: Phenyl 4-aminosalicylate, Fenamisal, Phenyl PAS
-
CAS Number: 133-11-9
-
Molecular Formula: C₁₃H₁₁NO₃
-
Molecular Weight: 229.23 g/mol
-
Monoisotopic Mass: 229.0739 Da
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data is derived from computational models and analysis of structurally similar compounds, providing a reference for experimental verification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 10.0 - 11.0 | Singlet (broad) | 1H | Ar-OH |
| ~ 7.6 - 7.8 | Doublet | 1H | Ar-H (position 6) |
| ~ 7.1 - 7.5 | Multiplet | 5H | Phenyl ester Ar-H |
| ~ 6.1 - 6.3 | Doublet of doublets | 1H | Ar-H (position 5) |
| ~ 6.0 - 6.2 | Doublet | 1H | Ar-H (position 3) |
| ~ 5.5 - 6.5 | Singlet (broad) | 2H | Ar-NH₂ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (Ester) |
| ~ 160 - 165 | Ar-C (C2-OH) |
| ~ 150 - 155 | Ar-C (C4-NH₂) |
| ~ 150 - 152 | Ar-C (Phenyl ester C1') |
| ~ 130 - 135 | Ar-CH (C6) |
| ~ 128 - 130 | Ar-CH (Phenyl ester C2', C6') |
| ~ 125 - 128 | Ar-CH (Phenyl ester C4') |
| ~ 120 - 124 | Ar-CH (Phenyl ester C3', C5') |
| ~ 108 - 112 | Ar-C (C1) |
| ~ 105 - 108 | Ar-CH (C5) |
| ~ 100 - 104 | Ar-CH (C3) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| 3450 - 3300 | Strong, Broad | O-H Stretch (Phenolic), N-H Stretch (Amine) |
| 3100 - 3000 | Medium | Aromatic C-H Stretch |
| 1720 - 1680 | Strong | C=O Stretch (Ester) |
| 1620 - 1580 | Strong | N-H Bend (Amine), Aromatic C=C Stretch |
| 1520 - 1470 | Medium | Aromatic C=C Stretch |
| 1300 - 1200 | Strong | C-O Stretch (Ester) |
| 1200 - 1100 | Medium | C-N Stretch (Aromatic Amine) |
| 850 - 750 | Strong | Aromatic C-H Bend (Out-of-plane) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Predicted Assignment |
| 229 | [M]⁺ (Molecular Ion) |
| 136 | [M - C₆H₅O]⁺ |
| 121 | [HOC₆H₃(NH₂)C=O]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections detail the standard operating procedures for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
This compound (5-10 mg)
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
5 mm NMR tube
-
Pipette and vial
Procedure:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Transfer the solution into a 5 mm NMR tube using a pipette.
-
Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters for small organic molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound (~1-2 mg)
-
Spectroscopy-grade potassium bromide (KBr) (~100-200 mg)
-
Agate mortar and pestle
-
Pellet press die set
-
Hydraulic press
Procedure:
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
Place ~1-2 mg of this compound into the agate mortar.
-
Grind the sample to a very fine powder.
-
Add ~100-200 mg of the dried KBr to the mortar.
-
Gently but thoroughly mix the sample and KBr with the pestle until a homogeneous mixture is obtained.
-
Transfer the mixture to the pellet press die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the compound.
Method: Electron Ionization (EI) Mass Spectrometry
Procedure:
-
Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.
-
Heat the probe to volatilize the sample into the ion source under high vacuum.
-
Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV).
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
-
The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.
-
The detector records the abundance of each ion, generating a mass spectrum.
Disclaimer: The spectroscopic data presented in this document are predicted values and should be used as a reference. Experimental verification is recommended for precise characterization.
Activation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)
An In-depth Technical Guide to the Therapeutic Function of Aminosalicylates
For decades, aminosalicylates have been a cornerstone in the management of inflammatory bowel disease (IBD), particularly ulcerative colitis (UC). Comprising a family of drugs that deliver the active moiety, 5-aminosalicylic acid (5-ASA or mesalamine), their therapeutic efficacy was once thought to be straightforward. However, extensive research has revealed a complex and multifaceted mechanism of action that extends beyond simple anti-inflammatory effects. This document provides a detailed examination of the core therapeutic functions of aminosalicylates, targeting the molecular pathways central to intestinal inflammation. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important drug class.
One of the key mechanisms underlying the anti-inflammatory effects of 5-ASA is the activation of PPAR-γ, a nuclear hormone receptor highly expressed in colonic epithelial cells.[1][2] The absorbed fraction of 5-ASA is extensively metabolized to N-acetyl-5-ASA (Ac-5-ASA).[3][4] This metabolite binds to PPAR-γ, inducing a conformational change and its translocation from the cytoplasm into the nucleus.[2][3][4]
Once in the nucleus, the Ac-5-ASA-bound PPAR-γ forms a heterodimer with the retinoid X receptor (RXR).[4] This complex then binds to specific DNA sequences known as peroxisome-proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding modulates the expression of genes involved in inflammation, notably downregulating the activity of pro-inflammatory transcription factors like nuclear factor-kappa B (NF-κB) and signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.[4] This entire process ultimately leads to a reduction in the production of pro-inflammatory cytokines.[4][5] The anti-inflammatory effect of 5-ASA in the colon has been shown to be dependent on PPAR-γ, as its therapeutic benefits were observed in wild-type mice with induced colitis but not in heterozygous PPAR-γ+/- mice.[2]
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of the host inflammatory response, and its inhibition is a central therapeutic function of aminosalicylates.[6] Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), activate the IκB kinase (IKK) complex.[7] IKK then phosphorylates the inhibitory protein IκBα, which keeps NF-κB in an inactive state in the cytoplasm.[6][7] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing NF-κB to translocate into the nucleus and activate the transcription of numerous pro-inflammatory genes, including cytokines and adhesion molecules.[6][7]
Aminosalicylates interfere with this cascade at multiple points. Sulfasalazine, in particular, has been shown to be a potent inhibitor of NF-κB activation by preventing the phosphorylation and subsequent degradation of IκBα.[6][8] This action effectively traps NF-κB in the cytoplasm.[9] While its metabolite 5-ASA was found in some studies to not block NF-κB activation directly, other research indicates that 5-ASA can inhibit TNFα-stimulated IKKα kinase activity towards IκBα in intestinal epithelial cells.[7][8] Furthermore, mesalamine (5-ASA) therapy has been shown to result in a strong abrogation of NF-κB activation in the inflamed mucosa of ulcerative colitis patients.[10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 4. youtube.com [youtube.com]
- 5. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulfasalazine: a potent and specific inhibitor of nuclear factor kappa B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NF-kappa B by sodium salicylate and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesalazine inhibits activation of transcription factor NF-kappaB in inflamed mucosa of patients with ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Aminosalicylate: A Prodrug Strategy for Targeted Colonic Delivery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This whitepaper explores the potential of phenyl aminosalicylate as a prodrug for the targeted delivery of aminosalicylic acid to the colon. It provides a comprehensive overview of the underlying mechanism of action, synthesis, and preclinical evaluation of this targeted drug delivery strategy. Detailed experimental protocols for key assays are provided, and quantitative data from relevant studies are summarized. Furthermore, this guide presents visual representations of the pertinent signaling pathways and experimental workflows to facilitate a deeper understanding of the concepts discussed.
Introduction
Aminosalicylates, such as 5-aminosalicylic acid (5-ASA) and its isomer 4-aminosalicylic acid (4-ASA), are mainstays in the treatment of inflammatory bowel disease (IBD), particularly ulcerative colitis.[1] Their therapeutic efficacy is largely dependent on their local concentration at the site of inflammation in the colon.[2] However, oral administration of free aminosalicylates leads to rapid absorption in the upper gastrointestinal tract, reducing their colonic bioavailability and increasing the risk of systemic side effects.[1][3]
The prodrug approach offers a viable strategy to overcome these limitations. By masking the active drug molecule, a prodrug can traverse the upper gastrointestinal tract intact and release the active therapeutic agent specifically in the colon.[4] This targeted delivery is typically achieved by exploiting the unique enzymatic environment of the colon, which is rich in bacterial enzymes such as azoreductases.[5] this compound, an ester prodrug of aminosalicylic acid, represents a promising candidate for such a colon-targeting strategy.
This technical guide delves into the core aspects of this compound as a prodrug, providing researchers and drug development professionals with the necessary information to understand and potentially advance this therapeutic approach.
Mechanism of Action: A Two-Step Activation
The targeted delivery of aminosalicylic acid using a this compound prodrug relies on a two-step activation process that is initiated in the colon.
2.1. Enzymatic Cleavage in the Colon
The primary mechanism for the release of the active aminosalicylic acid from its phenyl ester prodrug is enzymatic hydrolysis by esterases present in the colonic microflora. While various ester prodrugs have been investigated, the azo-bond linkage is a well-established strategy for colon-specific delivery.[5] In the case of azo-linked prodrugs of aminosalicylates, the azo bond is cleaved by bacterial azoreductases, which are abundant in the anaerobic environment of the colon.[5][6] This cleavage results in the liberation of the active aminosalicylic acid molecule.
2.2. Anti-Inflammatory Signaling Pathways
Once released, aminosalicylic acid exerts its anti-inflammatory effects through multiple mechanisms. A key pathway involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor highly expressed in colonic epithelial cells.[7][8] The binding of 5-ASA to PPAR-γ leads to its translocation to the nucleus, where it forms a heterodimer with the retinoid X receptor (RXR).[7][8] This complex then binds to peroxisome proliferator response elements (PPREs) on target genes, modulating their expression to reduce inflammation.[7] Specifically, the PPAR-γ/RXR heterodimer can inhibit the pro-inflammatory NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7]
Synthesis and Characterization
The synthesis of this compound prodrugs can be achieved through several chemical routes. A common approach involves the esterification of the carboxylic acid group of a protected aminosalicylic acid derivative with phenol, followed by deprotection.
3.1. Synthesis of Phenyl 4-Aminosalicylate
A representative synthesis of phenyl 4-aminosalicylate starts from 4-nitrosalicylic acid.[9] The process involves three main steps:
-
Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride to form 2-hydroxy-4-nitrobenzoyl chloride.[9]
-
Esterification: The resulting acid chloride undergoes esterification with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.[9]
-
Reduction: The nitro group of the ester is then reduced, for example, using tin chloride, to yield the final product, phenyl 4-aminosalicylate.[9]
Preclinical Evaluation: In Vitro and In Vivo Studies
The evaluation of this compound prodrugs involves a series of in vitro and in vivo experiments to assess their stability, drug release characteristics, and therapeutic efficacy.
4.1. In Vitro Hydrolysis Studies
To confirm the colon-specific drug release, in vitro hydrolysis studies are conducted in simulated gastric and intestinal fluids, as well as in the presence of colonic contents.
| Study Condition | Drug Release (%) | Half-life (t1/2) | Reference |
| 4-ASA-β-cyclodextrin Prodrug | [10] | ||
| pH 1.2 and 7.4 | Resistant to pH-dependent hydrolysis | - | [10] |
| Stomach and Small Intestinal Homogenates | 20-23% | - | [10] |
| Rat Cecal and Fecal Matter | 68% and 92%, respectively | - | [10] |
| 4-ASA Amide Prodrugs with Amino Acids | [11] | ||
| Aqueous Buffers (pH 1.2 and 7.4) | Stable over 10 hours | - | [11] |
| Rat Fecal Matter | 86-91% over 20 hours | 343-412 min | [11] |
| PEGylated Azo-based 4-ASA Prodrug | [12] | ||
| pH 1.2 (2 hours) | 5.7% | - | [12] |
| pH 6.8 (12 hours, without cecal content) | 63% | - | [12] |
| pH 6.8 (6 hours, with rat cecal content) | 97% | - | [12] |
| 5-ASA-Alanine Prodrug | [13] | ||
| Stomach and Small Intestine Contents | No detectable 5-ASA | - | [13] |
| Colon Contents (8 hours) | 89.14% | - | [13] |
4.2. In Vivo Efficacy Studies
The therapeutic efficacy of this compound prodrugs is often evaluated in animal models of IBD, such as the trinitrobenzenesulfonic acid (TNBS)-induced colitis model in rats.
| Prodrug | Animal Model | Efficacy Outcome | Reference |
| 4-ASA Amide Prodrugs | TNBS-induced colitis in rats | Comparable efficacy to sulfasalazine with improved safety profile. | [11] |
| 4-ASA-β-cyclodextrin Prodrug | TNBS-induced colitis in rats | Moderate ameliorating effect compared to rectal sulfasalazine or 4/5-ASA, but similar to oral aminosalicylates. | [10] |
| 5-ASA-Taurine Prodrug | TNBS-induced colitis in rats | Slightly more effective than sulfasalazine in alleviating colonic inflammation. | [14] |
Experimental Protocols
5.1. TNBS-Induced Colitis in Rats
This is a widely used model to induce chronic colonic inflammation that mimics certain aspects of human IBD.
-
Animal Preparation: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.
-
Anesthesia: The rats are lightly anesthetized, for example, with ether.
-
Induction of Colitis: A flexible catheter is inserted rectally into the colon to a depth of approximately 8 cm. A solution of TNBS (e.g., 10 mg in 0.25 mL of 50% ethanol) is instilled into the colon.[15][16]
-
Post-Induction: The rats are maintained in a head-down position for a few minutes to ensure the distribution of the TNBS solution within the colon.
-
Treatment: The this compound prodrug, vehicle control, and a positive control (e.g., sulfasalazine) are administered orally daily for a specified period (e.g., 7 days).
-
Evaluation of Colitis: At the end of the treatment period, the animals are euthanized, and the colons are excised. The severity of colitis is assessed by macroscopic scoring of inflammation and ulceration, colon weight/length ratio, and histological examination. Biochemical markers of inflammation, such as myeloperoxidase (MPO) activity, can also be measured in the colonic tissue.
5.2. In Vitro Drug Release in Rat Cecal Contents
This assay evaluates the release of the active drug from the prodrug in the presence of colonic microflora.
-
Preparation of Cecal Contents: Cecal contents are collected from rats and suspended in a buffer solution (e.g., phosphate buffer, pH 7.4) under anaerobic conditions.
-
Incubation: The this compound prodrug is added to the cecal content suspension and incubated at 37°C in an anaerobic environment.
-
Sampling: Aliquots are withdrawn at different time intervals.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by a validated analytical method, such as high-performance liquid chromatography (HPLC), to quantify the concentration of the released aminosalicylic acid.
Conclusion
The use of this compound as a prodrug presents a promising strategy for the targeted delivery of aminosalicylic acid to the colon for the treatment of IBD. This approach has the potential to enhance the therapeutic efficacy of aminosalicylates by increasing their local concentration at the site of inflammation while minimizing systemic absorption and associated side effects. The preclinical data, supported by detailed in vitro and in vivo studies, demonstrate the feasibility of this targeted delivery system. Further research and development in this area, including optimization of the prodrug structure and formulation, are warranted to translate this promising concept into a clinically effective therapy.
References
- 1. mdpi.com [mdpi.com]
- 2. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Application of Prodrugs to Inflammatory Diseases of the Gut - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the colonic bacterial metabolism of azo-bonded prodrugsof 5-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PPARγ as a new therapeutic target in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Understanding the Mechanism of 5-ASA in Treating Colonic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. homework.study.com [homework.study.com]
- 10. Colon-specific prodrugs of 4-aminosalicylic acid for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colon-specific mutual amide prodrugs of 4-aminosalicylic acid for their mitigating effect on experimental colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of a novel PEGylated colon-specific azo-based 4- aminosalicylic acid prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of a prodrug of 5-aminosalicylic acid for the treatment of ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of 5-aminosalicyltaurine as a colon-specific prodrug of 5-aminosalicylic acid for treatment of experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 16. turkjgastroenterol.org [turkjgastroenterol.org]
Investigating the Antibacterial Spectrum of Phenyl Aminosalicylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antibacterial properties of phenyl aminosalicylate, a derivative of para-aminosalicylic acid (PAS). While historically recognized for its efficacy against Mycobacterium tuberculosis, this document collates the available scientific information regarding its broader antibacterial spectrum, mechanism of action, and the experimental methodologies used to determine its activity.
Introduction to this compound
This compound (CAS Registry Number: 133-11-9), also known as fenamisal, is the phenyl ester of 4-amino-2-hydroxybenzoic acid.[1] It belongs to the aminosalicylate class of drugs and is therapeutically categorized as an antibacterial agent, specifically for the treatment of tuberculosis.[2][3][4] The esterification of para-aminosalicylic acid (PAS) to create this compound was intended to improve gastrointestinal tolerance compared to PAS salts.[1]
Chemical and Physical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₁₁NO₃ |
| Molecular Weight | 229.23 g/mol |
| Synonyms | Fenamisal, Phenyl PAS, p-Aminosalol |
| Appearance | Crystals |
| Melting Point | 153°C |
| Therapeutic Category | Antibacterial (Tuberculostatic) |
Antibacterial Spectrum and Efficacy
Direct and extensive quantitative data on the broad-spectrum antibacterial activity of this compound against a wide range of bacterial species is limited in recently published literature. Its primary and well-documented activity is against Mycobacterium tuberculosis.[5][6]
Derivatives of the core para-aminosalicylic acid (PAS) structure have shown a range of antibacterial activities. For instance, certain 1H-1,2,3-triazolylsalicylhydrazone derivatives of PAS have demonstrated potent activity against M. tuberculosis H37Rv, with Minimum Inhibitory Concentration (MIC) values as low as 0.39 µg/mL.[7] While this points to the potential of the core scaffold, it is important to note that these are modified molecules and not this compound itself.
The table below summarizes the known antibacterial activity of this compound.
Table 1: Summary of Known Antibacterial Activity of this compound
| Bacterial Species | Activity Level | Quantitative Data (MIC) |
| Mycobacterium tuberculosis | Active (Tuberculostatic) | Specific MIC values not readily available in recent literature. |
| Gram-positive Bacteria | Data not readily available | - |
| Gram-negative Bacteria | Data not readily available | - |
Proposed Mechanism of Antibacterial Action
The precise antibacterial mechanism of this compound is not definitively elucidated in the available literature. However, based on its structural similarity to para-aminobenzoic acid (PABA) and its classification as a derivative of aminosalicylic acid, the most probable mechanism of action is the inhibition of folate synthesis .[8]
This pathway is a common target for antimicrobial agents. Bacteria synthesize folic acid from precursor molecules, including PABA. The enzyme dihydropteroate synthase (DHPS) is crucial in this pathway. This compound, likely after hydrolysis to p-aminosalicylic acid, acts as a competitive inhibitor of DHPS, preventing the incorporation of PABA and thereby halting folate production. Folate is essential for the synthesis of nucleic acids and certain amino acids, making its inhibition detrimental to bacterial growth and replication.
Figure 1: Proposed mechanism of action for this compound via folate synthesis inhibition.
Experimental Protocols for Antibacterial Susceptibility Testing
While specific protocols for this compound are not detailed in recent literature, a standard methodology for determining the Minimum Inhibitory Concentration (MIC) would be employed. The following is a representative protocol based on the broth microdilution method.[9][10][11][12]
Objective: To determine the MIC of this compound against a panel of bacterial strains.
Materials:
-
This compound
-
Bacterial strains (e.g., M. tuberculosis H37Rv, Staphylococcus aureus, Escherichia coli)
-
Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth for common bacteria, Middlebrook 7H9 for mycobacteria)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution:
-
Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in the appropriate growth medium in the wells of a 96-well plate to achieve a range of desired concentrations.
-
-
Inoculum Preparation:
-
Culture the test bacteria overnight in the appropriate broth.
-
Dilute the overnight culture to a standardized concentration (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Include a positive control well (bacteria in medium without the compound) and a negative control well (medium only).
-
Incubate the plates at the optimal temperature for the specific bacterium (e.g., 37°C) for 18-24 hours (or longer for slow-growing organisms like M. tuberculosis).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[9]
-
Figure 2: General experimental workflow for MIC determination by broth microdilution.
Conclusion and Future Directions
For drug development professionals and researchers, further investigation into the antibacterial spectrum of this compound could be warranted, particularly in the context of drug repurposing or as a scaffold for the development of new antimicrobial agents. Standardized susceptibility testing against a panel of clinically relevant Gram-positive and Gram-negative bacteria would provide valuable data on its potential broader utility. Furthermore, definitive studies to confirm its mechanism of action against various bacterial species would be beneficial.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A combination screening to identify enhancers of para-aminosalicylic acid against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: this compound [genome.jp]
- 5. The anti-tuberculous activity of some derivatives of p-aminosalicylic acid, nicotinic acid, and isonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The action of p-aminosalicylic acid in experimental tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and anti-mycobacterial activity of 4-(4-phenyl-1H-1,2,3-triazol-1-yl)salicylhydrazones: revitalizing an old drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Step-by-step synthesis of phenyl aminosalicylate from 4-nitrosalicylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed step-by-step protocol for the synthesis of phenyl aminosalicylate, a compound of interest in drug development, starting from 4-nitrosalicylic acid. The synthesis involves a three-step process: formation of the acid chloride, followed by esterification with phenol, and finally, reduction of the nitro group to an amine.
Experimental Protocols
The synthesis is carried out in three main stages, as detailed below.
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl chloride
This initial step involves the conversion of 4-nitrosalicylic acid to its corresponding acid chloride using thionyl chloride. Pyridine is used as a catalyst to facilitate the reaction.
-
Materials: 4-nitrosalicylic acid, thionyl chloride, pyridine.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-nitrosalicylic acid.
-
Slowly add an excess of thionyl chloride (molar ratio of approximately 1:3 to 1:4 with 4-nitrosalicylic acid).
-
Add a catalytic amount of pyridine (0.01-0.5% of the mass of the acid).
-
Heat the reaction mixture to 90°C and maintain this temperature for 12 hours with constant stirring.
-
After the reaction is complete, distill off the excess thionyl chloride under reduced pressure.
-
The resulting crude 2-hydroxy-4-nitrobenzoyl chloride can be used in the next step, often without further purification. High purity can be achieved through vacuum distillation.
-
Step 2: Synthesis of Phenyl 2-hydroxy-4-nitrobenzoate
This step involves the esterification of 2-hydroxy-4-nitrobenzoyl chloride with phenol. An alternative and more direct method involves the reaction of 4-nitrosalicylic acid and phenol with phosphorus oxychloride.[1]
-
Materials: 4-nitrosalicylic acid, phenol, phosphorus oxychloride.
-
Procedure:
-
Dissolve 183 g of 4-nitrosalicylic acid in 564 g of phenol by heating the mixture to 140-150°C in an oil bath.[1]
-
Once the acid is completely dissolved, add 153 g of phosphorus oxychloride dropwise over a period of about 2 hours, while maintaining the temperature at approximately 150°C.[1]
-
After the addition is complete, pour the warm reaction mixture into 2 liters of water with vigorous agitation.[1]
-
Filter the resulting precipitate and wash it with water until the smell of phenol is no longer detectable.
-
Dry the solid to obtain phenyl 2-hydroxy-4-nitrobenzoate. The product should have a melting point of 154-155°C.[1]
-
Step 3: Synthesis of Phenyl 4-aminosalicylate
The final step is the reduction of the nitro group of phenyl 2-hydroxy-4-nitrobenzoate to an amino group. This is achieved through catalytic hydrogenation using Raney nickel.
-
Materials: Phenyl 2-hydroxy-4-nitrobenzoate, ethyl acetate, Raney nickel alloy.
-
Procedure:
-
In a hydrogenation autoclave, place 92 g of phenyl 2-hydroxy-4-nitrobenzoate and 200 cc of ethyl acetate.[1]
-
Prepare Raney nickel from 30 g of alloy and add it to the autoclave along with 300 cc of ethyl acetate.[1]
-
Carry out the hydrogenation under a pressure of 100-120 kg at room temperature for approximately 12 hours.[1]
-
Once the reaction is complete, filter off the Raney nickel catalyst.
-
Remove the ethyl acetate from the filtrate by distillation under a vacuum of 300 mm on a water bath.[1]
-
The resulting crude phenyl 4-aminosalicylate can be recrystallized from isopropyl alcohol to yield a purified product with a melting point of 153°C.[1]
-
Data Presentation
The following table summarizes the quantitative data for each step of the synthesis.
| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (hours) | Product | Yield (%) | Melting Point (°C) |
| 1 | 4-Nitrosalicylic Acid | Thionyl Chloride, Pyridine | 90 | 12 | 2-Hydroxy-4-nitrobenzoyl chloride | >98 (analogous reaction) | Not specified |
| 2 | 4-Nitrosalicylic Acid, Phenol | Phosphorus Oxychloride | 140-150 | 2 | Phenyl 2-hydroxy-4-nitrobenzoate | Not specified | 154-155[1] |
| 3 | Phenyl 2-hydroxy-4-nitrobenzoate | Raney Nickel, Hydrogen | Room Temperature | 12 | Phenyl 4-aminosalicylate | ~87 (from crude) | 153[1] |
Mandatory Visualization
The following diagram illustrates the workflow of the synthesis of this compound from 4-nitrosalicylic acid.
Caption: Synthetic pathway of this compound.
References
Application Note and Protocol for the Purification of Phenyl Aminosalicylate Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of phenyl aminosalicylate crystals, a compound of interest for its therapeutic properties. The primary method detailed is recrystallization, a robust technique for enhancing the purity of solid compounds. This guide includes a step-by-step experimental procedure, a summary of key quantitative parameters, and visual workflows to ensure clarity and reproducibility in a laboratory setting.
Introduction
This compound (CAS Registry Number: 133-11-9), also known as fenamisal, is the phenyl ester of 4-amino-2-hydroxybenzoic acid.[1][2] It is recognized for its antibacterial properties, particularly as a tuberculostatic agent.[1] Achieving high purity of this active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy in therapeutic applications. Recrystallization is a widely used and effective method for the purification of crystalline solids, which relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[3][4] This protocol outlines a standardized procedure for the purification of this compound crystals via recrystallization from isopropanol.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | [1] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| Melting Point | 153 °C | [1] |
| Appearance | Crystalline solid | [1] |
| Water Solubility | 0.7 mg/100 ml | [1] |
Experimental Protocol: Recrystallization of this compound
This protocol details the purification of crude this compound to yield high-purity crystals. The procedure is based on established recrystallization techniques.[3][5][6][7]
Materials and Equipment
-
Crude this compound
-
Isopropanol (Reagent Grade)
-
Activated Charcoal (Decolorizing Grade)
-
Erlenmeyer Flasks
-
Hot Plate with Magnetic Stirring Capability
-
Buchner Funnel and Filter Flask
-
Filter Paper
-
Ice Bath
-
Spatula and Glass Stirring Rod
-
Desiccator or Vacuum Oven
Recrystallization Workflow
The overall workflow for the recrystallization process is depicted in the following diagram.
Caption: Workflow for the purification of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Place the crude this compound into an appropriately sized Erlenmeyer flask.
-
Add a magnetic stir bar to the flask.
-
Place the flask on a hot plate and begin stirring.
-
Add a small amount of isopropanol and gently heat the mixture. Continue adding hot isopropanol in small portions until the solid completely dissolves.[5] Use the minimum amount of hot solvent necessary to form a saturated solution.
-
-
Decolorization (Optional):
-
If the resulting solution has a noticeable color, remove it from the heat source.
-
Add a small amount of activated charcoal (approximately 1-2% of the solute's weight) to the hot solution to adsorb colored impurities.[5]
-
Gently reheat the solution to boiling for a few minutes while stirring. Caution: Do not add charcoal to a boiling solution as this may cause it to boil over.[5]
-
-
Hot Filtration:
-
If activated charcoal was used, or if there are insoluble impurities, perform a hot filtration.
-
Pre-warm a second Erlenmeyer flask and a funnel (preferably with fluted filter paper) to prevent premature crystallization.[6]
-
Quickly filter the hot solution into the pre-warmed flask.
-
-
Crystallization:
-
Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[5][6]
-
-
Isolation and Drying:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel and filter flask.[6]
-
Wash the crystals on the filter paper with a small amount of ice-cold isopropanol to remove any remaining soluble impurities.[6]
-
Allow the crystals to air dry on the filter paper for a short period, then transfer them to a desiccator or a vacuum oven for complete drying.
-
Purity Assessment
The purity of the recrystallized this compound should be assessed to confirm the effectiveness of the purification process. Common analytical techniques for purity evaluation are listed below.
Table 2: Analytical Methods for Purity Assessment
| Technique | Purpose |
| Melting Point Analysis | A sharp melting point range close to the literature value (153 °C) indicates high purity. Impurities typically broaden and depress the melting point range.[3] |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on the purity of the compound and can detect and quantify impurities.[8][9] |
| Thin-Layer Chromatography (TLC) | A rapid and simple method to qualitatively assess the number of components in the purified sample compared to the crude material. |
| Quantitative NMR (qNMR) | Can be used for absolute purity determination without the need for a specific reference standard for the impurities.[10] |
Troubleshooting
A logical approach to troubleshooting common issues encountered during recrystallization is essential for optimizing the purification process.
Caption: Troubleshooting logic for common recrystallization issues.
Table 3: Troubleshooting Common Recrystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) | Reference |
| No crystals form | Solution is not supersaturated; nucleation is not initiated. | Scratch the inside of the flask with a glass rod; add a seed crystal of pure product; evaporate some solvent to increase concentration and re-cool. | [5] |
| Low recovery of product | Too much solvent was used; product is partially soluble in cold solvent; excessive washing. | Evaporate excess solvent; ensure thorough cooling in an ice bath; wash the collected crystals with a minimal amount of ice-cold solvent. | [5] |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the solute; the solution cooled too quickly. | Allow the solution to cool more slowly to room temperature before placing it in an ice bath; select a solvent with a lower boiling point. | [5] |
| Colored impurities in final crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration; repeat the recrystallization process. | [5] |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Perform the recrystallization in a well-ventilated fume hood, especially when heating flammable solvents like isopropanol.
-
Use a heating mantle or a steam bath as a heat source for flammable solvents; avoid open flames.
-
Handle hot glassware with appropriate tongs or heat-resistant gloves.
By following this detailed protocol, researchers can effectively purify this compound, ensuring a high-quality material suitable for further research and development.
References
- 1. This compound [drugfuture.com]
- 2. Phenyl 4-aminosalicylate | C13H11NO3 | CID 8609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. scispace.com [scispace.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ptfarm.pl [ptfarm.pl]
- 9. benchchem.com [benchchem.com]
- 10. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for phenyl aminosalicylate quantification
An Application Note and Protocol for the Quantification of Phenyl Aminosalicylate using High-Performance Liquid Chromatography (HPLC).
Application Note
Introduction
Phenyl 4-aminosalicylate, also known as Fenamisal, is the phenyl ester of para-aminosalicylic acid.[1] It has been investigated for its therapeutic potential, and accurate quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is simple, utilizing a standard C18 column and UV detection, making it accessible to most analytical laboratories.
Principle
The method separates this compound from potential impurities and degradation products based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The analyte is quantified by measuring its absorbance at a specific wavelength using a UV detector. The concentration is determined by comparing the peak area of the sample to that of a known standard.
Chromatographic Conditions
A straightforward isocratic RP-HPLC method provides excellent resolution and peak shape for this compound.[2] The mobile phase consists of a mixture of acetonitrile and water with a small amount of acid, such as phosphoric or formic acid, to ensure good peak symmetry.[2] For applications requiring mass spectrometry (MS) compatibility, formic acid is the preferred modifier.[2]
Experimental Protocol
1. Materials and Reagents
-
Phenyl 4-aminosalicylate reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Phosphoric acid or Formic acid (analytical grade)
-
Methanol (HPLC grade, for cleaning)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Data acquisition and processing software (e.g., ChemStation).
-
Analytical balance.
3. Chromatographic Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size (or similar) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (e.g., 50:50:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix. For drug substance, dissolve a known amount in the mobile phase to achieve a concentration within the calibration range. For drug product, a suitable extraction procedure may be required. All solutions should be filtered through a 0.45 µm syringe filter before injection.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) and then store it in a suitable solvent (e.g., methanol).
Data Presentation
System Suitability
The system suitability parameters should be evaluated to ensure the performance of the chromatographic system.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| %RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Method Validation Summary
The method should be validated according to ICH Q2(R1) guidelines.[3][4] The following tables summarize typical validation data.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 25,000 |
| 5 | 126,000 |
| 10 | 252,000 |
| 25 | 630,000 |
| 50 | 1,255,000 |
| 100 | 2,510,000 |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Precision
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| 10 | < 2.0% | < 2.0% |
| 50 | < 1.5% | < 1.5% |
| 100 | < 1.0% | < 1.0% |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) | Recovery (%) |
| 80 | 79.2 | 99.0% |
| 100 | 101.5 | 101.5% |
| 120 | 118.8 | 99.0% |
| Average Recovery | 98.0 - 102.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (µg/mL) |
| LOD | ~0.1 |
| LOQ | ~0.5 |
Visualizations
Caption: Workflow for the HPLC quantification of this compound.
References
- 1. Phenyl 4-aminosalicylate | C13H11NO3 | CID 8609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenyl 4-aminosalicylate | SIELC Technologies [sielc.com]
- 3. A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn’s disease and ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A chromatographic approach to development of 5-aminosalicylate/folic acid fixed-dose combinations for treatment of Crohn's disease and ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of Phenyl Aminosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylates are a class of compounds with significant therapeutic potential, particularly in the treatment of inflammatory diseases.[1][2] These agents are believed to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways and the modulation of cytokine production.[3][4] Establishing a robust and reproducible in vitro testing cascade is a critical first step in the preclinical evaluation of novel phenyl aminosalicylate candidates.
These application notes provide detailed protocols for a panel of in vitro assays designed to assess the efficacy of phenyl aminosalicylates. The described assays will enable researchers to evaluate the cytotoxic potential of their compounds, quantify their anti-inflammatory activity, and elucidate their mechanism of action by investigating their impact on key signaling pathways.
Key In Vitro Assays for Efficacy Testing
A comprehensive in vitro evaluation of this compound efficacy should encompass the following key assays:
-
Cell Viability and Cytotoxicity Assays: To determine the therapeutic window of the compound and ensure that the observed anti-inflammatory effects are not a result of cellular toxicity.[5][6][7]
-
Cytokine Release Assays: To quantify the compound's ability to suppress the production of pro-inflammatory cytokines, a hallmark of its anti-inflammatory potential.[8][9][10]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Signaling Pathway Assays: To investigate the compound's mechanism of action by measuring its effect on a critical signaling pathway involved in inflammation.[11][12][13]
Experimental Protocols
Cell Viability Assay: MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of cells as an indicator of cell viability.[7]
Materials:
-
Human colorectal adenocarcinoma cell line (e.g., Caco-2)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Caco-2 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM (supplemented with 10% FBS and 1% penicillin-streptomycin). Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the this compound compounds in complete DMEM. After 24 hours of cell incubation, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Anti-Inflammatory Assay: Cytokine Release (ELISA)
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) in cell culture supernatants.[8][9]
Materials:
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 medium
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
This compound compounds
-
Human TNF-α ELISA kit
-
96-well microplate reader
Procedure:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating them with 100 ng/mL PMA for 48 hours.
-
Cell Seeding: Seed the differentiated THP-1 macrophages into a 24-well plate at a density of 5 x 10^5 cells/well.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the this compound compounds for 2 hours.
-
Inflammatory Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells. Include a negative control (no LPS) and a vehicle control (LPS + vehicle).
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the concentration of TNF-α in each sample. Calculate the percentage of inhibition of TNF-α production for each compound concentration relative to the vehicle control.
Mechanism of Action Assay: NF-κB Reporter Assay
This protocol details the use of a luciferase reporter assay to measure the activation of the NF-κB signaling pathway.
Materials:
-
Human embryonic kidney cell line (HEK293)
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Lipofectamine 2000
-
Opti-MEM medium
-
Tumor Necrosis Factor-alpha (TNF-α)
-
This compound compounds
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Procedure:
-
Transfection: Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the control plasmid using Lipofectamine 2000 according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours of transfection, seed the cells into a 96-well white-walled plate.
-
Compound Treatment: Treat the cells with different concentrations of the this compound compounds for 2 hours.
-
Pathway Activation: Stimulate the NF-κB pathway by adding TNF-α (10 ng/mL). Include a negative control (no TNF-α) and a vehicle control (TNF-α + vehicle).
-
Incubation: Incubate the plate for 6 hours at 37°C and 5% CO2.
-
Luciferase Assay: Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation for each compound concentration relative to the vehicle control.
Data Presentation
Quantitative data from the described assays should be summarized in clear and concise tables to facilitate comparison between different this compound compounds.
Table 1: Cytotoxicity of this compound Compounds on Caco-2 Cells
| Compound | Concentration (µM) | Cell Viability (%) |
| This compound A | 10 | 98.5 ± 2.1 |
| 50 | 95.2 ± 3.5 | |
| 100 | 89.7 ± 4.2 | |
| This compound B | 10 | 99.1 ± 1.8 |
| 50 | 97.8 ± 2.3 | |
| 100 | 92.3 ± 3.1 | |
| Doxorubicin (Positive Control) | 1 | 25.4 ± 5.6 |
Table 2: Inhibition of TNF-α Production in LPS-Stimulated THP-1 Macrophages
| Compound | Concentration (µM) | TNF-α Inhibition (%) |
| This compound A | 1 | 25.3 ± 4.5 |
| 10 | 58.7 ± 6.2 | |
| 50 | 85.1 ± 5.1 | |
| This compound B | 1 | 15.8 ± 3.9 |
| 10 | 42.3 ± 5.5 | |
| 50 | 76.9 ± 4.8 |
Table 3: Inhibition of NF-κB Activation in TNF-α-Stimulated HEK293 Cells
| Compound | Concentration (µM) | NF-κB Inhibition (%) |
| This compound A | 1 | 30.1 ± 5.3 |
| 10 | 65.4 ± 7.1 | |
| 50 | 92.3 ± 4.9 | |
| This compound B | 1 | 22.7 ± 4.8 |
| 10 | 51.9 ± 6.3 | |
| 50 | 83.5 ± 5.7 |
Visualizations
Experimental Workflow
Caption: Overview of the in vitro assay workflow.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway.
PPAR-γ Signaling Pathway
References
- 1. Aminosalicylates: Types, Generic Brands, Benefits, Risks [verywellhealth.com]
- 2. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Cell viability assays | Abcam [abcam.com]
- 7. assaygenie.com [assaygenie.com]
- 8. benchchem.com [benchchem.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 10. Cytokine Release Assay - Creative Biolabs [creative-biolabs.com]
- 11. commerce.bio-rad.com [commerce.bio-rad.com]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 13. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phenyl Aminosalicylate in Mycobacterium tuberculosis Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenyl aminosalicylates, particularly para-aminosalicylic acid (PAS), are a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding their application in Mycobacterium tuberculosis (M. tuberculosis) culture is critical for research, drug susceptibility testing (DST), and the development of new anti-tubercular agents. This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of PAS in M. tuberculosis culture.
Introduction
Para-aminosalicylic acid, a derivative of salicylic acid, is a bacteriostatic agent specifically targeting M. tuberculosis.[1][2] It functions as a second-line anti-TB drug, often used in combination therapy for MDR-TB.[1][3] The primary mechanism of action of PAS involves the inhibition of folate synthesis, a pathway essential for the production of nucleotides and ultimately DNA and RNA synthesis in the bacterium.[1]
Mechanism of Action: Targeting the Folate Biosynthesis Pathway
PAS is a prodrug, meaning it requires activation within the mycobacterial cell to exert its effect.[4] It acts as a structural analog of para-aminobenzoic acid (PABA), a key substrate in the folate pathway.[1][5] PAS competitively inhibits the enzyme dihydropteroate synthase (DHPS), thereby disrupting the synthesis of dihydrofolic acid.[1] This ultimately leads to a depletion of tetrahydrofolate, a vital cofactor for the synthesis of thymidine and purines, thus inhibiting bacterial replication.[1]
Recent studies have further elucidated this mechanism, showing that PAS is incorporated into the folate pathway by DHPS and dihydrofolate synthase (DHFS) to create a hydroxyl dihydrofolate antimetabolite. This fraudulent metabolite then inhibits dihydrofolate reductase (DHFR), further blocking the pathway.[4] Resistance to PAS can emerge through mutations in genes involved in this pathway, such as folC, thyA, and dfrA.[3][6]
Quantitative Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) data for para-aminosalicylic acid against various strains of M. tuberculosis.
| Strain Type | Drug(s) | MIC50 (mg/L) | Fold Decrease in MIC50 (in combination) | Reference |
| Pan-susceptible | INH alone | 0.063 | - | [7][8] |
| PAS alone | <0.063 | - | [7][8] | |
| INH + PAS | 0.016 (INH), <0.008 (PAS) | 16-fold (INH), 8-fold (PAS) | [7][8] | |
| MDR-TB | INH alone | 8 | - | [7][8] |
| PAS alone | 0.25 | - | [7][8] | |
| INH + PAS | 0.5 (INH), 0.016 (PAS) | 16-fold (INH), 8-fold (PAS) | [7][8] | |
| XDR-TB | INH alone | 16 | - | [7][8] |
| PAS alone | 1 | - | [7][8] | |
| INH + PAS | 1 (INH), 0.031 (PAS) | 16-fold (INH), 8-fold (PAS) | [7][8] |
| Isolate Type | MIC Range (µg/mL) | Reference |
| Wild-type | 0.5 - 2 | [9] |
| Resistotype (mutations in thyA, dfrA, folC) | ≥ 4 | [9] |
| folC mutated | >256 | [3] |
| folC un-mutated | 4 | [3] |
| H37Rv (reference strain) | 0.25 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This protocol is adapted from methodologies used for determining the MIC of anti-tubercular agents against M. tuberculosis.
Materials:
-
M. tuberculosis isolates
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Para-aminosalicylic acid (PAS) stock solution
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Incubator at 37°C with 5% CO2
-
Microplate reader (optional)
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.
-
Dilute the adjusted inoculum 1:50 in fresh Middlebrook 7H9 broth.
-
-
Drug Dilution:
-
Prepare a stock solution of PAS in an appropriate solvent (e.g., water or DMSO).
-
In a 96-well plate, add 100 µL of Middlebrook 7H9 broth to all wells.
-
Add 100 µL of the PAS stock solution to the first well of a row and perform serial twofold dilutions across the plate.
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial inoculum to each well, including drug-free control wells.
-
Include a media-only control (no bacteria, no drug).
-
-
Incubation:
-
Seal the plate and incubate at 37°C in a humidified, 5% CO2 atmosphere for 5-7 days.
-
-
Addition of Alamar Blue:
-
After the initial incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to one growth control well.
-
Re-incubate and observe for a color change from blue to pink, which indicates bacterial growth.
-
Once the growth control well turns pink, add the reagents to all other wells.
-
-
Reading Results:
-
The MIC is defined as the lowest concentration of PAS that prevents a color change from blue to pink.
-
Results can be read visually or with a microplate reader at 570 nm and 600 nm.
-
Protocol 2: Drug Susceptibility Testing using the BACTEC™ MGIT™ 960 System
This protocol provides a general overview of performing DST for PAS using the automated MGIT system.
Materials:
-
BACTEC™ MGIT™ 960 instrument
-
MGIT™ tubes (containing modified Middlebrook 7H9 broth)
-
MGIT™ Growth Supplement and PANTA™ antibiotic mixture
-
Lyophilized para-aminosalicylic acid (PAS)
-
Pure culture of M. tuberculosis
Procedure:
-
Drug Preparation:
-
Reconstitute the lyophilized PAS to the desired stock concentration according to the manufacturer's instructions.
-
Prepare serial dilutions of the PAS stock solution to achieve the final desired concentrations in the MGIT tubes (e.g., 0.25, 0.5, 1, 2, 4, 8, 16, and 32 µg/ml).[9]
-
-
Inoculum Preparation:
-
Prepare a suspension of the M. tuberculosis isolate in sterile saline to a density of 0.5 McFarland standard.
-
Dilute this suspension 1:5 with sterile saline.
-
-
Tube Inoculation:
-
Aseptically add 0.8 mL of MGIT™ Growth Supplement to each MGIT tube.
-
Add 0.1 mL of the appropriate PAS dilution to the labeled drug-containing tubes. One tube will serve as a drug-free growth control.
-
Inoculate each tube (drug-containing and control) with 0.5 mL of the standardized bacterial suspension. For the drug-free growth control, the inoculum is further diluted 1:100 with sterile saline before adding 0.5 mL.[9]
-
-
Incubation and Analysis:
-
Place the inoculated tubes into the BACTEC™ MGIT™ 960 instrument.
-
The instrument will automatically incubate the tubes at 37°C and monitor for fluorescence development, which indicates bacterial growth.
-
-
Result Interpretation:
-
The MIC is defined as the lowest drug concentration that shows no significant increase in fluorescence (or a growth index (GI) of < 100) at the time when the drug-free control reaches a GI of > 400.[9]
-
Visualizations
Signaling Pathway of Para-Aminosalicylic Acid
Caption: Mechanism of action of para-aminosalicylic acid (PAS) in M. tuberculosis.
Experimental Workflow for MIC Determination
Caption: General experimental workflow for MIC determination.
References
- 1. What is the mechanism of Aminosalicylic acid? [synapse.patsnap.com]
- 2. Pas - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 3. Multi-omics comparisons of p-aminosalicylic acid (PAS) resistance in folC mutated and un-mutated Mycobacterium tuberculosis strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emb +pasa | PPT [slideshare.net]
- 6. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of critical concentration for drug susceptibility testing of Mycobacterium tuberculosis against para-aminosalicylic acid with clinical isolates with thyA, folC and dfrA mutations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phenyl Aminosalicylate in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylate, a derivative of 5-aminosalicylic acid (5-ASA), is a compound of interest for its potential anti-inflammatory properties. Like its parent compound, 5-ASA, it is investigated for its role in modulating inflammatory responses, which are crucial in various diseases, including inflammatory bowel disease and certain types of cancer. The primary mechanism of action for aminosalicylates is believed to involve the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of inflammation and cellular metabolism.[1][2] These application notes provide detailed protocols for the preparation of this compound solutions for use in a variety of cell-based assays, ensuring reliable and reproducible results.
Materials and Reagents
-
Phenyl 4-aminosalicylate (MW: 229.23 g/mol )[3]
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Ethanol, absolute
-
Sterile phosphate-buffered saline (PBS), pH 7.2-7.4
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Water bath or incubator at 37°C
-
Hemocytometer or automated cell counter
Quantitative Data Summary
Due to the limited availability of precise quantitative data for this compound, the following tables include information on the closely related and well-studied compound, 5-aminosalicylic acid (5-ASA), to provide a frame of reference. Researchers should perform their own validation for this compound.
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference |
| Phenyl 4-aminosalicylate | Water | Insoluble | |
| Phenyl 4-aminosalicylate | Ethanol, Ether | Soluble | |
| Phenyl 4-aminosalicylate | DMSO, Methanol | Slightly Soluble (Quantitative data not available) | |
| 5-Aminosalicylic acid (5-ASA) | DMSO | ~4 mg/mL (~26.1 mM) | |
| 5-Aminosalicylic acid (5-ASA) | Dimethylformamide | ~1.6 mg/mL (~10.4 mM) | |
| 5-Aminosalicylic acid (5-ASA) | PBS (pH 7.2) | ~1.7 mg/mL (~11.1 mM) |
Table 2: Recommended Working Concentrations of 5-ASA in Cell-Based Assays (as a proxy for this compound)
| Assay Type | Cell Lines Investigated | Effective Concentration Range | Duration of Treatment | Reference |
| Cell Cycle Analysis | HT29, HCT116, LoVo (colorectal) | 10 - 40 mM | 48 hours | |
| Long-term Proliferation | HCT116 (colorectal) | 1.25 - 2.5 mM | 120 hours |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a high-concentration stock solution of this compound, which can then be diluted to the desired working concentrations for cell-based assays. Given that the exact solubility in DMSO is not well-documented, a conservative starting concentration is recommended.
Materials:
-
Phenyl 4-aminosalicylate powder
-
Cell culture grade DMSO
-
Sterile 1.5 mL or 2 mL microcentrifuge tubes
-
Vortex mixer
-
Water bath at 37°C (optional)
Procedure:
-
Weighing the Compound: Accurately weigh out a small amount of phenyl 4-aminosalicylate powder (e.g., 2.3 mg) and place it in a sterile microcentrifuge tube. Handle the powder in a chemical fume hood.
-
Initial Solvent Addition: To prepare a 100 mM stock solution, add 100 µL of cell culture grade DMSO to the 2.3 mg of phenyl 4-aminosalicylate.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the compound. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution. Visually inspect the solution to ensure there are no undissolved particles. If particles remain, the solution is saturated, and it should be centrifuged to pellet the excess solid before using the supernatant.
-
Sterilization: As DMSO at this concentration is self-sterilizing, filtration is generally not required.
-
Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Aminosalicylates can be sensitive to light and oxidation.
Protocol for Preparation of Working Solutions and Treatment of Cells
Materials:
-
This compound stock solution (e.g., 100 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cells plated in appropriate culture vessels (e.g., 96-well plates, 6-well plates)
-
Sterile pipette tips and tubes for dilution
Procedure:
-
Thaw Stock Solution: Thaw one aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Prepare serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤ 0.5%.
-
Example for a 100 µM working solution from a 100 mM stock:
-
Perform a 1:100 dilution by adding 10 µL of the 100 mM stock to 990 µL of medium. This results in a 1 mM intermediate solution.
-
Perform a further 1:10 dilution by adding 100 µL of the 1 mM intermediate solution to 900 µL of medium to get the final 100 µM working solution.
-
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the cytotoxicity of this compound.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control as described in Protocol 4.2.
-
Incubation: Incubate the plate for the desired time point (e.g., 48 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Visualizations
Signaling Pathway
Caption: this compound Signaling Pathway.
Experimental Workflow
Caption: Workflow for this compound Cell-Based Assays.
Safety Precautions
-
This compound may cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area or a chemical fume hood when handling the powder form.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for this compound for complete safety information.
Troubleshooting
-
Compound Precipitation in Media: If the compound precipitates upon dilution into the aqueous cell culture medium, it may be due to its low aqueous solubility. To mitigate this, ensure the final DMSO concentration is sufficient to maintain solubility but remains non-toxic to cells. Alternatively, prepare a more dilute stock solution in DMSO.
-
High Background in Assays: Ensure the vehicle control (DMSO) concentration is consistent across all treatments and is not causing cellular stress or interfering with the assay readout.
-
Variability between Experiments: Use freshly prepared working solutions for each experiment, as aminosalicylates can be unstable in aqueous solutions. Ensure consistent cell seeding densities and incubation times.
References
Application Notes and Protocols for the Analysis of Phenyl Aminosalicylate Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical identification and quantification of phenyl aminosalicylate metabolites, primarily focusing on 5-aminosalicylic acid (5-ASA) and its major metabolite, N-acetyl-5-aminosalicylic acid (Ac-5-ASA). The methodologies covered include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence (FLD) detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Phenyl aminosalicylates, such as mesalamine (5-ASA), are the cornerstone for the treatment of inflammatory bowel disease (IBD). Monitoring the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's mechanism of action. The primary metabolic pathway for 5-ASA is N-acetylation to Ac-5-ASA. Other phase II metabolites, including N-formyl-5-ASA, N-butyryl-5-ASA, and N-β-D-glucopyranosyl-5-ASA, have also been reported.[1] This document outlines validated analytical methods for the robust and sensitive quantification of these compounds.
Metabolic Pathway of 5-Aminosalicylic Acid
The primary metabolic conversion of 5-ASA is through N-acetylation, a phase II biotransformation reaction, which primarily occurs in the liver and intestinal mucosa. This process is catalyzed by the N-acetyltransferase (NAT) enzyme. The resulting metabolite, Ac-5-ASA, is pharmacologically less active than the parent compound.
Metabolic conversion of 5-ASA to its major and minor metabolites.
Analytical Techniques and Protocols
A variety of analytical techniques can be employed for the quantification of 5-ASA and its metabolites. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of aminosalicylates. Due to the polar nature of these compounds, reversed-phase chromatography is typically employed. Derivatization is sometimes used to improve the chromatographic properties and sensitivity of the parent drug, 5-ASA.[1]
This method offers a balance of performance and accessibility. UV detection is straightforward, while fluorescence detection provides higher sensitivity for naturally fluorescent analytes or those that can be derivatized with a fluorophore.
Experimental Protocol: HPLC-UV/FLD
This protocol is based on the method described by Nobilis et al. (2006).[1]
-
Sample Preparation (Plasma)
-
To 500 µL of plasma, add an internal standard (e.g., 4-aminosalicylic acid for 5-ASA and N-acetyl-4-aminosalicylic acid for Ac-5-ASA).
-
Deproteinize the sample by adding 50 µL of 70% perchloric acid.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
For improved retention and extraction of 5-ASA, derivatization can be performed by adding propionic anhydride to convert 5-ASA to the more lipophilic N-propionyl-5-ASA.[1]
-
Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of diethyl ether and propan-2-ol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions
-
Column: Purospher RP-18e, 5 µm, 250 x 4.6 mm
-
Mobile Phase: A gradient of acetonitrile and a phosphate or acetate buffer (e.g., 0.05 M ammonium acetate, pH 3).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 50 µL
-
Column Temperature: 30 °C
-
-
Detection
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high sensitivity and selectivity in bioanalysis. It allows for the direct analysis of 5-ASA and its metabolites with minimal sample cleanup and without the need for derivatization.
Experimental Protocol: LC-MS/MS
This protocol is a compilation of methods described by Pastorini et al. (2008) and Kanala et al.[2][3]
-
Sample Preparation (Plasma) - Protein Precipitation
-
To 100 µL of plasma, add an internal standard (e.g., deuterated 5-ASA or Ac-5-ASA).
-
Add 300 µL of cold methanol or acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute in the mobile phase.
-
-
Chromatographic Conditions
-
Column: C18 column (e.g., Agilent HC-C18, Thermo HyPURITY C18) or HILIC column (e.g., Atlantis HILIC Silica).[4]
-
Mobile Phase: A gradient of methanol or acetonitrile and water containing an additive like 0.1% formic acid or 10 mM ammonium acetate.
-
Flow Rate: 0.2 - 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40 °C
-
-
Mass Spectrometric Conditions
LC-MS/MS workflow for this compound metabolite analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for metabolomic analysis, offering high chromatographic resolution. However, due to the low volatility of aminosalicylates, a derivatization step is mandatory to make them suitable for GC analysis. Silylation is a common derivatization technique for compounds containing active hydrogens.
Experimental Protocol: GC-MS (General Approach)
-
Sample Preparation and Derivatization
-
Extract 5-ASA and its metabolites from the biological matrix using a suitable method (e.g., liquid-liquid extraction or solid-phase extraction).
-
Ensure the extract is completely dry, as silylation reagents are moisture-sensitive. This can be achieved by evaporation under nitrogen and subsequent lyophilization or by using a drying agent.
-
To the dried extract, add a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS). A common procedure involves adding 50-100 µL of the silylating reagent and 50 µL of a solvent like pyridine or acetonitrile.
-
Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
-
-
GC-MS Conditions
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split, depending on the concentration of the analytes.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80-100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C, and hold for 5-10 minutes.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification of unknown metabolites or Selected Ion Monitoring (SIM) for targeted quantification.
-
A general GC-MS workflow for aminosalicylate analysis after derivatization.
Quantitative Data Summary
The following tables summarize the quantitative performance of various analytical methods for 5-ASA and Ac-5-ASA.
Table 1: Quantitative Parameters for LC-MS/MS Methods
| Analyte | Matrix | LLOQ (ng/mL) | Linearity Range (ng/mL) | Reference |
| 5-ASA | Human Plasma | 50 | 50 - 4000 | [2] |
| Ac-5-ASA | Human Plasma | 50 | 50 - 4000 | [2] |
| 5-ASA | Human Plasma | 2 | 2 - 1500 | [3] |
| Ac-5-ASA | Human Plasma | 10 | 10 - 2000 | [3] |
Table 2: Quantitative Parameters for HPLC-UV/FLD Methods
| Analyte | Matrix | LLOQ (pmol/mL) | LOD (pmol/mL) | Reference |
| Ac-5-ASA | Plasma | 126 | 20 | [1] |
| N-propionyl-5-ASA | Plasma | 318 | 50 | [1] |
Conclusion
The choice of analytical technique for the determination of this compound metabolites depends on the specific requirements of the study. HPLC with UV or fluorescence detection offers a robust and cost-effective solution for routine analysis. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the preferred method. While GC-MS is a viable option, it necessitates a derivatization step, which adds complexity to the sample preparation. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug metabolism and pharmacokinetics.
References
- 1. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a HPLC-ESI-MS/MS method for the determination of 5-aminosalicylic acid and its major metabolite N-acetyl-5-aminosalicylic acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Phenyl Aminosalicylate in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of phenyl aminosalicylate (also known as mesalazine or 5-aminosalicylic acid, 5-ASA) in rodent models of inflammatory bowel disease (IBD). The protocols detailed below are designed to ensure robust and reproducible experimental outcomes for assessing the efficacy and mechanism of action of this compound.
Introduction
This compound and its derivatives are foundational treatments for mild to moderate IBD, including ulcerative colitis and Crohn's disease.[1] While their clinical utility is well-established, in-depth preclinical studies in relevant animal models are crucial for understanding their precise mechanisms of action, exploring novel formulations, and identifying new therapeutic applications. The most common animal models for IBD research involve the induction of colitis in rodents using chemical agents like dextran sulfate sodium (DSS) or trinitrobenzene sulfonic acid (TNBS).[2][3]
Mechanism of Action
The anti-inflammatory effects of 5-ASA are multifaceted.[4] It is understood to act locally on the colonic epithelium.[5][6] Its mechanisms include scavenging free radicals, reducing the production of leukotrienes, and inhibiting the release of interleukin-1.[4] A key mechanism involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a critical role in regulating inflammation.[5][7] The activation of PPAR-γ leads to the downregulation of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK), resulting in decreased production of pro-inflammatory cytokines.[6]
Below is a diagram illustrating the proposed signaling pathway for this compound.
Caption: Proposed signaling pathway of this compound.
Experimental Design and Protocols
A robust experimental design is critical for obtaining meaningful data. The following sections outline key protocols for evaluating this compound in a DSS-induced colitis model in mice.
Animal Model: Dextran Sulfate Sodium (DSS)-Induced Colitis
The DSS-induced colitis model is widely used due to its simplicity, reproducibility, and resemblance to human ulcerative colitis.[2]
Experimental Workflow Diagram
Caption: Experimental workflow for DSS-induced colitis study.
Detailed Protocols
1. Animal Husbandry and Group Allocation
-
Species: Male C57BL/6 mice, 6-8 weeks old.[8]
-
Acclimatization: House animals for at least one week before the experiment under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Groups:
-
Group 1: Control (no DSS, vehicle treatment)
-
Group 2: DSS + Vehicle
-
Group 3: DSS + this compound (low dose)
-
Group 4: DSS + this compound (high dose)
-
2. Induction of Colitis
-
Prepare a 2.5-4% (w/v) solution of DSS (molecular weight 36-50 kDa) in sterile drinking water.[8][9]
-
Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.[9] The control group receives regular sterile drinking water.
3. Drug Administration
-
Compound: this compound.
-
Vehicle: Prepare a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administration: Administer the compound or vehicle daily via oral gavage, starting from day 1 of DSS administration.[8] Dosages should be based on previous studies or pilot experiments.
4. Clinical Assessment: Disease Activity Index (DAI)
-
Monitor and score the animals daily for the following parameters:[10]
-
Weight Loss: 0 (none), 1 (1-5%), 2 (5-10%), 3 (10-15%), 4 (>15%)
-
Stool Consistency: 0 (normal), 2 (loose stools), 4 (diarrhea)
-
Rectal Bleeding: 0 (none), 2 (slight bleeding), 4 (gross bleeding)
-
-
The DAI is the sum of these scores.
5. Endpoint Analysis
-
At the end of the study period (e.g., day 8), euthanize the animals.
-
Macroscopic Evaluation:
-
Carefully excise the colon from the cecum to the anus.
-
Measure the colon length and weight.[11]
-
Score for macroscopic signs of inflammation (e.g., hyperemia, edema, ulceration).
-
-
Histopathological Analysis:
-
Myeloperoxidase (MPO) Assay:
-
Homogenize a pre-weighed section of the colon tissue in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).[15][16]
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay with o-dianisidine dihydrochloride as the substrate.[15][16][17] MPO activity is an indicator of neutrophil infiltration.[15][16]
-
-
Cytokine Analysis:
Data Presentation
Quantitative data should be summarized in tables for clear comparison between experimental groups.
Table 1: Clinical and Macroscopic Parameters
| Group | Final Body Weight Change (%) | DAI Score (at endpoint) | Colon Length (cm) | Colon Weight (mg) |
| Control | ||||
| DSS + Vehicle | ||||
| DSS + this compound (Low Dose) | ||||
| DSS + this compound (High Dose) |
Table 2: Histopathological and Biochemical Markers
| Group | Histological Score | MPO Activity (U/mg tissue) | TNF-α (pg/mg protein) | IL-6 (pg/mg protein) |
| Control | ||||
| DSS + Vehicle | ||||
| DSS + this compound (Low Dose) | ||||
| DSS + this compound (High Dose) |
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for interpreting efficacy data.
Protocol: Pharmacokinetic Analysis in Rats
-
Animals: Male Wistar or Sprague-Dawley rats with jugular vein cannulation.[19][20]
-
Administration:
-
Blood Sampling: Collect serial blood samples from the jugular vein cannula at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 360, and 480 minutes post-dose).[19][21]
-
Plasma Analysis:
-
Separate plasma by centrifugation.
-
Analyze the concentration of this compound and its major metabolites using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate key pharmacokinetic parameters using appropriate software.
Table 3: Key Pharmacokinetic Parameters
| Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | t1/2 (h) | Bioavailability (%) |
| IV | N/A | |||||
| PO |
Toxicity Assessment
Acute and sub-chronic toxicity studies are necessary to establish the safety profile of this compound.
Protocol: Acute Oral Toxicity (Up-and-Down Procedure)
-
Animals: Female rats are typically used.
-
Procedure: Administer a single oral dose of the compound to one animal. Observe the animal for 48 hours. If the animal survives, the next animal receives a higher dose. If it does not, the next animal receives a lower dose. Continue this process until the criteria for stopping are met.
-
Observations: Monitor for clinical signs of toxicity and mortality for at least 14 days.[22]
-
Endpoint: Necropsy of all animals to examine for gross pathological changes.[21]
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for the preclinical investigation of this compound in animal models of IBD. Adherence to these detailed methodologies will facilitate the generation of high-quality, reproducible data, thereby advancing our understanding of this important therapeutic agent and aiding in the development of improved treatments for inflammatory bowel disease.
References
- 1. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of inflammatory bowel disease: novel experiments for revealing pathogenesis of colitis, fibrosis, and colitis-associated colon cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Review article: the mode of action of the aminosalicylates in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scibasejournals.org [scibasejournals.org]
- 9. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Animal models of inflammatory bowel disease: category and evaluation indexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oral administration of mesalazine protects against mucosal injury and permeation in dextran sulfate sodium-induced colitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2.5. Myeloperoxidase Assay in the Colon [bio-protocol.org]
- 18. Cytokines in inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Absorption kinetics of 5-aminosalicylic acid in rat: influence of indomethacin-induced gastrointestinal lesions and Escherichia Coli Nissle 1917 medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Experimental studies on the pharmacokinetics and toxicity of 5-aminosalicylic acid-O-sulfate following local and systemic application - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Novel Phenyl Aminosalicylate Derivatives for Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylates are a class of compounds with significant potential in drug discovery, particularly in the development of novel anti-inflammatory agents. These derivatives of 5-aminosalicylic acid (5-ASA) and 4-aminosalicylic acid (4-ASA) are being explored to improve the therapeutic efficacy and reduce the side effects associated with existing aminosalicylate drugs, which are a mainstay in the treatment of inflammatory bowel disease (IBD). The core mechanism of action of aminosalicylates involves the modulation of inflammatory pathways, primarily through the inhibition of nuclear factor-kappa B (NF-κB) and the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ). This document provides detailed protocols for the synthesis of novel N-phenyl aminosalicylate derivatives and their subsequent evaluation for anti-inflammatory activity.
Synthesis of N-Phenyl Aminosalicylate Derivatives
A key synthetic route to N-phenyl aminosalicylate derivatives is the Ullmann condensation, a copper-catalyzed N-arylation reaction. This method allows for the formation of a C-N bond between an aminosalicylic acid and an aryl halide.
General Protocol for Ullmann Condensation
This protocol describes the synthesis of N-phenyl-4-aminosalicylic acid.
Materials:
-
4-aminosalicylic acid
-
Iodobenzene
-
Copper(I) iodide (CuI)
-
L-proline
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry reaction flask, add 4-aminosalicylic acid (1.0 eq), iodobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMSO to the flask.
-
Heat the reaction mixture to 90°C and stir for 24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-phenyl-4-aminosalicylic acid.
Biological Evaluation: In Vitro Anti-inflammatory Assays
The synthesized phenyl aminosalicylate derivatives can be evaluated for their anti-inflammatory activity using a variety of in vitro assays.
COX-1 and COX-2 Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
Protocol:
-
Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Use a commercial COX inhibitor screening assay kit.
-
Add the test compounds at various concentrations to the wells of a microplate containing either ovine COX-1 or human recombinant COX-2.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Incubate the plate at 37°C for a specified time.
-
Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method as per the kit instructions.
-
Calculate the percentage of COX inhibition for each compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of the enzyme activity.[1]
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay measures the inhibition of 5-lipoxygenase, another important enzyme in the inflammatory cascade.
Protocol:
-
Utilize a commercial 5-LOX inhibitor screening assay kit.
-
Add the test compounds at various concentrations to the assay mixture containing 5-LOX enzyme.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Incubate at room temperature for the recommended time.
-
Measure the production of leukotrienes using a colorimetric or fluorometric method.
-
Calculate the percentage of 5-LOX inhibition and determine the IC50 values.[2]
Data Presentation
The quantitative data from the in vitro anti-inflammatory assays should be summarized in tables for clear comparison of the synthesized derivatives.
Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of N-Aryl Anthranilic Acid Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Derivative 14 | 15 - 26 | 5.0 - 17.6 | 5.01 |
| Derivative 15 | 15 - 26 | - | - |
| Derivative 16 | - | 5.0 - 17.6 | 5.86 |
| Celecoxib (Control) | 77.4 | - | - |
Data adapted from a study on N-arylanthranilic acid derivatives.[2]
Table 2: In Vitro 5-LOX Inhibitory Activity of N-Aryl Anthranilic Acid Derivatives
| Compound | 5-LOX IC50 (µM) |
| Derivative 14 | 0.6 - 8.5 |
| Derivative 15 | 0.6 - 8.5 |
| Derivative 16 | 0.6 - 8.5 |
| Derivative 17 | 0.6 - 8.5 |
Data adapted from a study on N-arylanthranilic acid derivatives.[2]
Visualization of Pathways and Workflows
Anti-inflammatory Signaling Pathway of Aminosalicylates
The primary mechanism of action of aminosalicylates involves the modulation of key inflammatory signaling pathways. A major pathway is the inhibition of NF-κB, a transcription factor that upregulates the expression of pro-inflammatory genes. Additionally, aminosalicylates are known to activate PPAR-γ, a nuclear receptor that has anti-inflammatory properties.
Caption: Anti-inflammatory signaling pathway of this compound derivatives.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for the synthesis and biological evaluation of novel this compound derivatives is a multi-step process that begins with chemical synthesis and progresses through purification, characterization, and a series of biological assays.
Caption: Experimental workflow from synthesis to evaluation.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Studies of Phenyl Aminosalicylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenyl aminosalicylate is a compound belonging to the aminosalicylate class of drugs, which are known for their anti-inflammatory properties. Aminosalicylates, such as 5-aminosalicylic acid (5-ASA or mesalamine), are established treatments for inflammatory bowel disease (IBD).[1] The proposed mechanisms of action for this class of compounds are multifaceted, involving the scavenging of reactive oxygen species, inhibition of pro-inflammatory mediators like prostaglandins and leukotrienes, and modulation of key inflammatory signaling pathways.[1][2][3]
This document provides detailed application notes and experimental protocols for the in vitro evaluation of this compound as a potential anti-inflammatory agent. The protocols described herein are standard models for inducing and measuring inflammatory responses in macrophage and monocyte cell lines, which are pivotal in the inflammatory cascade.[4][5]
Mechanism of Action: Key Signaling Pathways
Aminosalicylates are understood to exert their anti-inflammatory effects by targeting critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the expression of pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6][7] this compound is hypothesized to inhibit these pathways, leading to a reduction in the inflammatory response. Additionally, some aminosalicylates are known to activate the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a nuclear receptor with anti-inflammatory functions.
Diagram 1: NF-κB Signaling Pathway Inhibition
Caption: this compound may inhibit NF-κB activation.
Diagram 2: MAPK Signaling Pathway Inhibition
References
- 1. Inhibition of STAT-mediated cytokine responses to chemically-induced colitis prevents inflammation-associated neurobehavioral impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of proinflammatory cytokine production in macrophages by lansoprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenyl Salicylate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Antioxidant effects of aminosalicylates and potential new drugs for inflammatory bowel disease: assessment in cell-free systems and inflamed human colorectal biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological data on a new anti-inflammatory agent: 4-phenyl- -methylphenylacetate- -propylsulfonate sodium salt (6-137) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modification of cytokine production by piroxicam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phenelzine (monoamine oxidase inhibitor) increases production of nitric oxide and proinflammatory cytokines via the NF-κB pathway in lipopolysaccharide-activated microglia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield of phenyl aminosalicylate synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of phenyl aminosalicylate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely cited method for synthesizing this compound starts with 4-nitrosalicylic acid. This process involves three main steps:
-
Acid Chloride Formation: 4-nitrosalicylic acid is reacted with thionyl chloride (SOCl₂) to form the more reactive intermediate, 2-hydroxy-4-nitrobenzoyl chloride.[1]
-
Esterification: The resulting acid chloride is then esterified with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.[1]
-
Nitro Group Reduction: Finally, the nitro group of phenyl-2-hydroxy-4-nitrobenzoate is reduced to an amino group, typically using a reducing agent like tin(II) chloride (SnCl₂) or through catalytic hydrogenation, to yield the final product, phenyl 4-aminosalicylate.[1]
Q2: What are the primary challenges in the synthesis of this compound that can lead to low yields?
A2: The primary challenges that can result in low yields include:
-
Incomplete reactions in any of the three main steps.
-
Side reactions, such as the formation of byproducts due to the high reactivity of the intermediates.
-
Degradation of the product, particularly at high temperatures.
-
Loss of product during the workup and purification stages.
Q3: What are the most effective methods for purifying crude this compound?
A3: Recrystallization is the most common and effective method for purifying crude this compound. The choice of solvent is crucial for successful recrystallization. A good solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling. Ethanol and isopropanol are often good starting points for recrystallization of similar aromatic compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete Acid Chloride Formation: Insufficient thionyl chloride or reaction time. | - Use a slight excess of thionyl chloride (1.5-2.0 equivalents).- Ensure the reaction is heated (reflux) for a sufficient time (typically 1-2 hours) until gas evolution (SO₂ and HCl) ceases. |
| Inefficient Esterification: Poor reactivity of phenol with the acid chloride. | - Ensure anhydrous conditions, as moisture can hydrolyze the acid chloride.- Consider adding a non-nucleophilic base like pyridine to scavenge the HCl produced and drive the reaction forward. | |
| Incomplete Nitro Reduction: Insufficient reducing agent or catalyst activity. | - Use a sufficient excess of the reducing agent (e.g., 3-5 equivalents of SnCl₂).- If using catalytic hydrogenation, ensure the catalyst (e.g., Pd/C) is active and the hydrogen pressure is adequate. | |
| Presence of Impurities | Unreacted Starting Materials: Incomplete reaction in one of the steps. | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Optimize reaction time and temperature for each step. |
| Formation of Di-acylated Byproducts (in esterification): Reaction of the phenolic hydroxyl group. | - This is less common when starting with 4-nitrosalicylic acid as the phenolic hydroxyl is less reactive than the carboxylic acid. However, careful control of stoichiometry is always recommended. | |
| Oxidation of the Final Product: The amino group in this compound can be susceptible to oxidation. | - Conduct the final purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible.- Store the purified product in a cool, dark place. | |
| Difficulty in Product Isolation | Product Oiling Out During Recrystallization: The product separates as an oil instead of crystals. | - Ensure the correct solvent or solvent mixture is used.- Try adding a co-solvent to modulate the solubility.- Scratch the inside of the flask with a glass rod to induce crystallization.- Use a seed crystal from a previous successful batch. |
| Low Recovery from Recrystallization: The product is too soluble in the chosen solvent even at low temperatures. | - Minimize the amount of hot solvent used to dissolve the crude product.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Wash the collected crystals with a minimal amount of ice-cold solvent. |
Quantitative Data on Reaction Parameters
The following tables summarize how different reaction parameters can affect the yield of reactions analogous to the steps in this compound synthesis. Note: Specific quantitative data for this compound synthesis is limited in the literature. The data presented here is from similar reactions and should be used as a guide for optimization.
Table 1: Effect of Catalyst on Esterification Yield
| Catalyst | Starting Materials | Reaction Conditions | Reported Yield |
| Sulfuric Acid (H₂SO₄) | 4-t-octylphenol and Acetic Acid | Molar Ratio (Acid:Phenol) 2.5:1, 4 hours | ~74%[2] |
| SiO₂-SO₃H | Phenol and various Carboxylic Acids | 10% (w/w) catalyst, Microwave irradiation, 9 min | >80%[3] |
| Zinc-exchanged Montmorillonite Clay | Phenol and Acetic Anhydride | 100°C, 3 hours | Up to 100%[4] |
Table 2: Effect of Reducing Agent on Nitro Group Reduction Yield
| Reducing Agent | Substrate | Reaction Conditions | Reported Yield |
| Tin(II) Chloride (SnCl₂) | Methyl 4-nitrobenzoate | SnCl₂·2H₂O/Choline Chloride DES, 80°C, 1-10 min | 90%[5] |
| Iron Powder (Fe) | Various nitroaromatics with sensitive groups | Ultrasonic irradiation, 30°C, 1 hour | High yields[6] |
| Catalytic Hydrogenation (Pd/C) | Nitroaromatics | H₂, Room Temperature | >99% in some cases[7] |
Experimental Protocols
Protocol 1: Synthesis of Phenyl 4-Aminosalicylate from 4-Nitrosalicylic Acid
This protocol is a comprehensive procedure based on the common three-step synthesis route.
Step 1: Synthesis of 2-Hydroxy-4-nitrobenzoyl chloride
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add 4-nitrosalicylic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the flask at room temperature.
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) for 1-2 hours. The reaction is complete when the evolution of gas ceases.
-
Work-up: Allow the reaction mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under reduced pressure. The crude 2-hydroxy-4-nitrobenzoyl chloride is typically used in the next step without further purification.
Step 2: Synthesis of Phenyl-2-hydroxy-4-nitrobenzoate
-
Reaction Setup: In a separate flask, dissolve phenol (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or toluene.
-
Reagent Addition: Cool the phenol solution in an ice bath. Slowly add the crude 2-hydroxy-4-nitrobenzoyl chloride from Step 1 to the phenol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenyl-2-hydroxy-4-nitrobenzoate.
Step 3: Synthesis of Phenyl 4-Aminosalicylate
-
Reaction Setup: Dissolve the crude phenyl-2-hydroxy-4-nitrobenzoate from Step 2 in a suitable solvent such as ethanol or ethyl acetate.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Cool the reaction mixture and carefully add a saturated solution of sodium bicarbonate to neutralize the acid and precipitate the tin salts.
-
Extraction: Extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude phenyl 4-aminosalicylate by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Visualizations
References
- 1. homework.study.com [homework.study.com]
- 2. US5808130A - Esterification of phenols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. jetir.org [jetir.org]
- 5. Tin( ii ) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N -arylacetamides and indolo(pyrrolo)[1 ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06871C [pubs.rsc.org]
- 6. scispace.com [scispace.com]
- 7. Frontiers | Nanocarbon-based catalysts for selective nitroaromatic hydrogenation: A mini review [frontiersin.org]
Troubleshooting low solubility of phenyl aminosalicylate in aqueous buffers
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the low solubility of phenyl aminosalicylate in aqueous buffers. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: this compound, like many aminosalicylates, has limited aqueous solubility. Several factors can contribute to poor dissolution, including the pH of the buffer, the buffer's composition and ionic strength, temperature, and the solid-state properties of your compound. This compound is the phenyl ester of para-aminosalicylic acid and is reported to have low water solubility.[1]
Q2: What is the optimal pH for dissolving this compound?
A2: The solubility of aminosalicylates is highly pH-dependent. This compound has a predicted pKa of 8.76.[2] For compounds with acidic and basic functional groups, solubility is lowest near the isoelectric point and increases as the pH moves away from this point. For weakly acidic drugs, increasing the pH above the pKa will deprotonate the molecule, forming a more soluble salt. Conversely, for weakly basic drugs, decreasing the pH below the pKa will form a more soluble salt. Since this compound has both an amino group and a hydroxyl group, its solubility will be influenced by pH in a complex manner. Based on the behavior of the related compound mesalamine (5-aminosalicylic acid), solubility is significantly higher at pH 7.2 compared to more acidic pH levels.[3][4] Therefore, adjusting the pH of your buffer to a more alkaline range (e.g., pH 7.2-7.5) may improve solubility.
Q3: Can the type of buffer I use affect solubility?
A3: Yes, the buffer species can influence solubility. Phosphate buffers are commonly used and have been shown to be effective for dissolving aminosalicylates like mesalamine.[3][4] However, different buffer salts can interact with the drug molecule in various ways, affecting its solubility. It is advisable to screen a few different buffer systems (e.g., phosphate, borate, TRIS) at your target pH to identify the most suitable one.
Q4: Does temperature affect the solubility of this compound?
A4: For most solid solutes, solubility increases with temperature. Gently warming the buffer while dissolving the this compound may enhance its solubility. However, be cautious, as aqueous solutions of p-aminosalicylic acid (a related compound) can decarboxylate at temperatures above 40°C, leading to degradation.[5] It is crucial to assess the thermal stability of your compound under your specific experimental conditions.
Q5: I've tried adjusting the pH and temperature, but solubility is still low. What else can I do?
A5: If basic troubleshooting steps are insufficient, you might consider more advanced formulation strategies:
-
Co-solvents: Adding a water-miscible organic solvent, such as ethanol, propylene glycol, or polyethylene glycol (PEG), can significantly increase the solubility of poorly water-soluble drugs.[6][7]
-
Surfactants: The use of non-ionic surfactants can help to wet the solid particles and increase the dissolution rate.
-
Particle Size Reduction: Micronization or nanosuspension techniques increase the surface area of the drug, which can lead to a faster dissolution rate.[6][8]
-
Solid Dispersions: Creating a solid dispersion of the drug in a hydrophilic carrier can improve its wettability and dissolution.[9]
Troubleshooting Guide
This guide provides a systematic approach to addressing low solubility issues with this compound.
Problem: this compound fails to dissolve completely in an aqueous buffer.
Initial Assessment:
-
Verify Compound Identity and Purity: Ensure the material is indeed this compound and check for any impurities that might affect solubility.
-
Review Buffer Preparation: Double-check the pH, concentration, and composition of your buffer.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | pH Adjustment | The solubility of ionizable drugs is pH-dependent. Adjust the pH of the buffer away from the isoelectric point. For aminosalicylates, increasing the pH to the alkaline range often improves solubility. |
| 2 | Temperature Control | Gently warm the solution. Increased kinetic energy can help overcome the lattice energy of the solid. Monitor for any signs of degradation. |
| 3 | Buffer Optimization | Test different buffer systems (e.g., phosphate, TRIS, borate) at the desired pH. Buffer components can interact with the drug, influencing solubility. |
| 4 | Use of Co-solvents | Introduce a small percentage of a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 300). This can reduce the polarity of the solvent, enhancing the solubility of lipophilic compounds. |
| 5 | Particle Size Reduction | If possible, reduce the particle size of the solid drug powder through techniques like grinding or sonication before adding it to the buffer. This increases the surface area available for dissolution. |
| 6 | Increase Mixing/Agitation | Ensure adequate mixing or agitation to facilitate the dissolution process. Use a magnetic stirrer or vortex mixer. |
Quantitative Data
Due to the limited availability of specific quantitative solubility data for this compound, the following table includes data for the closely related and more extensively studied compound, mesalamine (5-aminosalicylic acid), to provide a general understanding of how pH can affect the solubility of aminosalicylates.
Table 1: Solubility of Mesalamine in Different Media
| Medium | pH | Solubility (mg/mL) | Reference |
| Phosphate Buffer | 6.0 | ~1.2 | [4] |
| Phosphate Buffer | 7.2 | ~5.5 | [4] |
| Distilled Water | - | 0.067 | [9] |
Note: This data is for mesalamine and should be used as a directional guide for this compound.
Experimental Protocols
Protocol: Determination of Aqueous Solubility
This protocol outlines a standard laboratory method for determining the equilibrium solubility of a compound in a given buffer.
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
Small volume glass vials with screw caps
-
Calibrated pH meter
-
Analytical balance
-
Shaker or rotator capable of constant agitation and temperature control
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Prepare the desired aqueous buffer and adjust the pH accurately.
-
Sample Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Incubation: Add a known volume of the buffer to each vial.
-
Equilibration: Place the vials in a shaker/rotator set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant.
-
Filtration: Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilution: Dilute the filtered sample with the mobile phase (for HPLC) or the buffer to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Visualizations
Signaling Pathways and Logical Relationships
Caption: Troubleshooting workflow for low this compound solubility.
Caption: Relationship between pH and expected aminosalicylate solubility.
References
- 1. This compound [drugfuture.com]
- 2. chembk.com [chembk.com]
- 3. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels | springermedizin.de [springermedizin.de]
- 4. Dissolution of Commercially Available Mesalamine Formulations at Various pH Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Aminosalicylic Acid [drugfuture.com]
- 6. ijprajournal.com [ijprajournal.com]
- 7. wjbphs.com [wjbphs.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Enrichment of aqueous solubility and dissolution profile of mesalamine: In vitro evaluation of solid dispersion - J Pharm Biol Sci [jpbs.in]
Technical Support Center: Optimizing Phenyl Aminosalicylate Esterification
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the optimization of reaction conditions for the esterification of phenyl aminosalicylate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound via Fischer esterification of 4-aminosalicylic acid with phenol, using a strong acid catalyst such as sulfuric acid.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | 1. Reaction Equilibrium Not Favoring Product: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can drive the equilibrium back towards the reactants. 2. Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow or incomplete reaction. 3. Low Reaction Temperature: The reaction rate may be too slow at lower temperatures. 4. Short Reaction Time: The reaction may not have proceeded to completion. 5. Reactant Degradation: 4-aminosalicylic acid can be prone to decarboxylation at elevated temperatures.[1] | 1. Remove Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed. Alternatively, use a large excess of the phenol reactant to shift the equilibrium.[2] 2. Optimize Catalyst Concentration: Increase the concentration of the acid catalyst. A common starting point is a catalytic amount, but optimization may be required. 3. Increase Temperature: Raise the reaction temperature to increase the reaction rate, but monitor for byproduct formation. 4. Increase Reaction Time: Monitor the reaction progress using TLC or LC-MS and continue until the starting material is consumed. 5. Moderate Temperature: Avoid excessively high temperatures that can lead to the decarboxylation of the 4-aminosalicylic acid starting material. |
| Presence of Unreacted Starting Materials | 1. Sub-optimal Molar Ratio: An inappropriate ratio of 4-aminosalicylic acid to phenol can lead to incomplete conversion. 2. Insufficient Catalyst Activity: The catalyst may have lost its activity due to moisture or other impurities. | 1. Adjust Molar Ratio: While a 1:1 molar ratio is stoichiometric, using an excess of phenol (e.g., 1.2 to 2 equivalents) can help drive the reaction to completion.[3][4] 2. Use Fresh Catalyst: Ensure the acid catalyst is of high purity and anhydrous. |
| Formation of Colored Impurities | 1. Oxidation of Phenol or Aminosalicylate: The amino and hydroxyl groups are susceptible to oxidation, especially at high temperatures in the presence of an acid catalyst. 2. Side Reactions: Unwanted side reactions can produce colored byproducts. | 1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Purification: Use activated charcoal during recrystallization to remove colored impurities. |
| Product is an Intractable Oil or Difficult to Crystallize | 1. Presence of Impurities: Unreacted starting materials or byproducts can inhibit crystallization. 2. Incorrect Solvent for Recrystallization: The chosen solvent may not be suitable for inducing crystallization of the desired product. | 1. Thorough Purification: Ensure the crude product is properly washed to remove acidic and basic impurities before attempting recrystallization. A wash with a dilute sodium bicarbonate solution can help remove unreacted 4-aminosalicylic acid.[3] 2. Solvent Screening for Recrystallization: Experiment with different solvents or solvent mixtures to find the optimal conditions for crystallization. Common solvents for recrystallization of esters include ethanol, ethyl acetate, and toluene-hexane mixtures. |
| Formation of N-Acylated Byproduct | 1. Reaction at the Amino Group: Under certain conditions, the amino group of one 4-aminosalicylic acid molecule could react with the activated carboxylic acid of another. However, under strongly acidic conditions, the amino group is protonated, which deactivates it as a nucleophile, making O-acylation (esterification) the predominant reaction.[5][6] | 1. Maintain Acidic Conditions: Ensure a sufficient concentration of the acid catalyst is present throughout the reaction to keep the amino group protonated and non-nucleophilic. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 4-aminosalicylic acid to phenol?
A1: For Fischer esterification, it is common to use an excess of the alcohol (in this case, phenol) to drive the reaction towards the product side. A molar ratio of 1:1.2 to 1:2 (4-aminosalicylic acid:phenol) is a good starting point for optimization.[3][4]
Q2: What is the recommended concentration of the sulfuric acid catalyst?
A2: The optimal catalyst concentration can vary. A typical starting range is 1-2% (w/w) of the total reactants.[7] Increasing the catalyst concentration can increase the reaction rate, but excessively high concentrations may lead to side reactions.[8]
Q3: What are the potential side reactions to be aware of?
A3: The primary side reactions of concern are the decarboxylation of 4-aminosalicylic acid at high temperatures to form m-aminophenol, and potential N-acylation, although the latter is less likely under the strongly acidic conditions of Fischer esterification.[1][5] Oxidation of the reactants can also lead to colored impurities.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). By comparing the reaction mixture to spots of the starting materials, you can observe the consumption of reactants and the formation of the product.
Q5: What is the best method for purifying the final product?
A5: The most common and effective method for purifying this compound is recrystallization.[9] After a workup involving washing with a dilute base (like sodium bicarbonate solution) to remove unreacted acid and then water, the crude product can be dissolved in a minimal amount of a hot solvent (e.g., ethanol) and allowed to cool slowly to form pure crystals.
Data Presentation
Table 1: Effect of Reactant Molar Ratio on Ester Yield (Hypothetical Data Based on Similar Esterifications)
| Molar Ratio (4-Aminosalicylic Acid:Phenol) | Reaction Time (hours) | Temperature (°C) | Catalyst (H₂SO₄, % w/w) | Approximate Yield (%) |
| 1:1 | 6 | 120 | 2 | 65 |
| 1:1.5 | 6 | 120 | 2 | 78 |
| 1:2 | 6 | 120 | 2 | 85 |
| 1:2.5 | 6 | 120 | 2 | 86 |
Table 2: Effect of Catalyst Concentration on Esterification Yield (Hypothetical Data Based on Similar Esterifications)
| Molar Ratio (4-Aminosalicylic Acid:Phenol) | Reaction Time (hours) | Temperature (°C) | Catalyst (H₂SO₄, % w/w) | Approximate Yield (%) |
| 1:2 | 6 | 120 | 0.5 | 55 |
| 1:2 | 6 | 120 | 1.0 | 72 |
| 1:2 | 6 | 120 | 2.0 | 85 |
| 1:2 | 6 | 120 | 3.0 | 83 (with some degradation) |
Experimental Protocols
Protocol 1: Fischer Esterification of 4-Aminosalicylic Acid with Phenol using Sulfuric Acid
This protocol describes a general procedure for the synthesis of phenyl 4-aminosalicylate. Optimization of reaction time, temperature, and reactant/catalyst ratios may be necessary.
Materials:
-
4-Aminosalicylic acid
-
Phenol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 4-aminosalicylic acid (1.0 equivalent), phenol (2.0 equivalents), and toluene.
-
Catalyst Addition: With stirring, slowly add concentrated sulfuric acid (2% w/w of total reactants) to the mixture.
-
Reflux: Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected or until TLC analysis indicates the consumption of the starting material (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water
-
5% sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted 4-aminosalicylic acid). Caution: CO₂ evolution may cause pressure buildup.
-
Water
-
Saturated brine solution.
-
-
Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the toluene under reduced pressure using a rotary evaporator.
-
Purification: Recrystallize the crude solid from a minimal amount of hot ethanol.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Mechanism of decarboxylation of p-aminosalicylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. jacsdirectory.com [jacsdirectory.com]
- 5. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. homework.study.com [homework.study.com]
Phenyl Aminosalicylate Synthesis: A Technical Support Guide for Byproduct Identification and Minimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of phenyl aminosalicylate. Our focus is on the practical challenges of identifying and minimizing byproduct formation to ensure the purity and quality of the final active pharmaceutical ingredient (API).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential byproducts in this compound synthesis?
A1: While a definitive list of all possible byproducts is extensive, the most common impurities can be categorized based on their origin in the synthetic process. These include process-related impurities, which are unreacted starting materials or intermediates, and degradation products. Key potential byproducts include unreacted 4-aminosalicylic acid (4-ASA) and phenol, as well as products from side reactions such as decarboxylation and oxidation.
Q2: What analytical techniques are most effective for identifying and quantifying these byproducts?
A2: A multi-technique approach is recommended for comprehensive impurity profiling. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying impurities. Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is ideal for identifying volatile organic impurities. For structural elucidation of unknown byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[1][2][3][4]
Q3: How can I minimize the formation of byproducts during the esterification step?
A3: Controlling the reaction conditions is crucial. Key strategies include:
-
Temperature Control: Avoid excessive temperatures to prevent the decarboxylation of salicylic acid derivatives, which can lead to the formation of phenolic impurities.[5]
-
Stoichiometry: Precise control over the molar ratios of reactants can minimize the presence of unreacted starting materials in the final product.
-
Catalyst Selection: The choice and concentration of the catalyst can significantly impact reaction rate and selectivity, thereby influencing byproduct formation.
-
Reaction Time: Monitoring the reaction to completion can prevent the accumulation of unreacted intermediates.
Q4: Are there any specific degradation pathways for this compound that I should be aware of?
A4: Aminosalicylates, in general, are susceptible to oxidation.[2][6] The amino and hydroxyl groups on the aromatic ring make the molecule prone to oxidative degradation, potentially forming quinone-like structures, especially in the presence of light, oxygen, or certain metal ions. Therefore, it is advisable to handle and store this compound under inert conditions and protected from light.
Troubleshooting Guides
Issue 1: Presence of Unreacted Starting Materials in the Final Product
Symptom: HPLC analysis of the final product shows significant peaks corresponding to the retention times of 4-aminosalicylic acid and/or phenol.
Possible Causes:
-
Incomplete reaction due to insufficient reaction time or suboptimal temperature.
-
Improper stoichiometry of reactants.
-
Catalyst deactivation or insufficient catalyst loading.
Solutions:
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC or in-process HPLC) to ensure it proceeds to completion.
-
Adjust Stoichiometry: Experiment with slight excesses of one reactant to drive the reaction to completion, followed by a robust purification strategy.
-
Evaluate Catalyst: Ensure the catalyst is active and used in the correct proportion. Consider alternative catalysts if necessary.
Issue 2: Detection of a Low Molecular Weight Impurity Identified as Phenol
Symptom: GC-MS analysis reveals the presence of phenol, which is not a starting material in some synthetic routes.
Possible Cause:
-
Decarboxylation of the salicylic acid moiety at elevated temperatures.[5] This is more likely to occur if the synthesis is carried out at high temperatures for extended periods.
Solutions:
-
Lower Reaction Temperature: If the reaction kinetics allow, perform the synthesis at a lower temperature to minimize thermal degradation.
-
Minimize Reaction Time: Avoid prolonged heating of the reaction mixture once the reaction is complete.
-
Purification: Implement a purification step, such as distillation or chromatography, designed to effectively remove low-boiling point impurities like phenol.
Issue 3: Appearance of Colored Impurities in the Final Product
Symptom: The isolated this compound has a noticeable color, suggesting the presence of chromophoric impurities.
Possible Cause:
-
Oxidation of the aminosalicylate ring to form colored quinone-imine or other polymeric oxidation products.[2] This can be initiated by exposure to air, light, or trace metal contaminants.
Solutions:
-
Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or covering the reaction setup.
-
Use of Antioxidants: In some cases, the addition of a small amount of a suitable antioxidant may help to prevent oxidative degradation.
-
Purification: Recrystallization or column chromatography can be effective in removing colored impurities.
Experimental Protocols
Protocol 1: General Method for Purity Analysis by HPLC
This protocol provides a general framework for the development of an HPLC method for the analysis of this compound and its potential impurities. Method optimization and validation are essential for specific applications.
| Parameter | Description |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). |
| Gradient | Start with a low percentage of organic solvent and gradually increase to elute more non-polar compounds. |
| Flow Rate | Typically 1.0 mL/min. |
| Column Temperature | 25-30 °C. |
| Detection | UV spectrophotometer at a wavelength determined by the UV spectrum of this compound and its expected byproducts. |
| Injection Volume | 10-20 µL. |
| Sample Preparation | Dissolve a known concentration of the sample in a suitable diluent (e.g., a mixture of the mobile phase components). |
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[1][5]
Protocol 2: Identification of Volatile Byproducts by GC-MS
This protocol outlines a general procedure for the detection of volatile impurities such as residual solvents or phenol.
| Parameter | Description |
| Column | A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). |
| Carrier Gas | Helium at a constant flow rate. |
| Oven Program | A temperature gradient starting at a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute a range of compounds. |
| Injector Temperature | Typically 250 °C. |
| Detector | Mass Spectrometer (MS) operating in electron ionization (EI) mode. |
| MS Scan Range | m/z 40-400. |
| Sample Preparation | Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). |
Data Analysis: The identification of byproducts is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Visualizing Workflows and Relationships
Caption: Troubleshooting workflow for identifying and addressing impurities.
Caption: Strategies for minimizing byproduct formation and removal.
References
- 1. sps.nhs.uk [sps.nhs.uk]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Phenyl-4-aminosalicylate | 133-11-9 [chemicalbook.com]
- 5. scispace.com [scispace.com]
- 6. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Phenyl Aminosalicylate Stability and Degradation: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability testing and degradation pathways of phenyl aminosalicylate.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes a phenyl ester and an aromatic amine, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: Cleavage of the ester bond, yielding 4-aminosalicylic acid and phenol. This is a common degradation route for ester-containing compounds.[1]
-
Oxidation: The aromatic amino group is prone to oxidation, which can lead to the formation of colored degradation products, such as quinone-imine species. This is a known degradation pathway for other aminosalicylates like 5-aminosalicylic acid.[2][3]
Q2: What are the typical stress conditions used in forced degradation studies for this compound?
A2: Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[4][5] Typical stress conditions include:
-
Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures to assess hydrolytic stability.
-
Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), to evaluate susceptibility to oxidation.
-
Thermal Degradation: Heating the solid drug substance or a solution at high temperatures (e.g., 60-80°C) to assess thermal stability.[6]
-
Photodegradation: Exposing the drug substance to UV and visible light to determine its photostability.
Q3: I am observing a change in the color of my this compound sample during storage. What could be the cause?
A3: A change in color, often to a brownish or purplish hue, is typically indicative of oxidative degradation. The amino group on the aromatic ring is susceptible to oxidation, leading to the formation of colored impurities. Ensure the sample is stored in a well-sealed container, protected from light, and under an inert atmosphere if possible.
Q4: My HPLC analysis shows a new peak eluting close to the main this compound peak. How can I confirm if it's a degradation product?
A4: To confirm if a new peak is a degradation product, you can perform a forced degradation study. Subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light) and analyze the stressed samples using your HPLC method. If the peak increases in area in any of the stressed samples, it is likely a degradation product. Peak purity analysis using a photodiode array (PDA) detector can also help determine if the main peak is co-eluting with any impurities.
Troubleshooting Guides
HPLC Analysis Issues
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor peak shape (tailing or fronting) for this compound | - Inappropriate mobile phase pH.- Silanol interactions with the column.- Column degradation. | - Adjust the mobile phase pH. For an amine-containing compound, a slightly acidic pH (e.g., 3-5) with a suitable buffer is often optimal.- Use a column with end-capping or add a competing base (e.g., triethylamine) to the mobile phase.- Replace the column with a new one of the same type. |
| Appearance of extraneous peaks in the chromatogram | - Contamination of the mobile phase, glassware, or sample.- Carryover from previous injections.- Sample degradation in the autosampler. | - Prepare fresh mobile phase and ensure all glassware is thoroughly cleaned.- Implement a robust needle wash program in the autosampler.- Keep the autosampler tray at a controlled, cool temperature. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated with the mobile phase before each run. |
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the primary degradation pathways of this compound and a typical workflow for a forced degradation study.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. After the incubation period, neutralize the solution with 0.1 M NaOH and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Neutralize with 0.1 M HCl and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation (Solid State): Place a known amount of solid this compound in an oven at 80°C for 48 hours. After exposure, dissolve the solid in the solvent to prepare a 100 µg/mL solution.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in mobile phase) to UV light (254 nm) and visible light for a specified duration, or until significant degradation is observed.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
This is a suggested starting point for an HPLC method for the analysis of this compound and its degradation products. Method optimization may be required.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 20 mM phosphate buffer, pH 3.5). A gradient elution may be necessary to separate all degradation products.[7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or optimized based on the UV spectra of the parent drug and degradation products).
-
Injection Volume: 10 µL.
Quantitative Data Summary
The following table provides a hypothetical summary of results from a forced degradation study. The actual extent of degradation will depend on the specific experimental conditions.
| Stress Condition | Duration | Temperature | % Assay of this compound | Major Degradation Products |
| 0.1 M HCl | 24 hours | 60°C | 85.2 | 4-Aminosalicylic Acid, Phenol |
| 0.1 M NaOH | 8 hours | 60°C | 78.5 | 4-Aminosalicylic Acid, Phenol |
| 3% H₂O₂ | 24 hours | Room Temp | 89.1 | Oxidative Degradants |
| Heat (Solid) | 48 hours | 80°C | 95.8 | Thermal Degradants |
| Photolytic | 48 hours | Ambient | 92.3 | Photodegradants |
Disclaimer: The quantitative data presented in this table is for illustrative purposes only and is not based on actual experimental results for this compound. Researchers should generate their own data based on their specific experimental conditions and validated analytical methods.
References
- 1. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Photo- and Thermal Degradation of Piroxicam in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenyl 4-aminosalicylate | SIELC Technologies [sielc.com]
Overcoming challenges in the scale-up of phenyl aminosalicylate production
Welcome to the technical support center for the production of Phenyl Aminosalicylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up the synthesis from laboratory to pilot or production scale. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for Phenyl 4-Aminosalicylate?
A common and effective method for synthesizing Phenyl 4-Aminosalicylate begins with 4-nitrosalicylic acid. The process involves three main steps:
-
Acid Chloride Formation: 4-nitrosalicylic acid is reacted with a chlorinating agent, such as thionyl chloride, to form 2-hydroxy-4-nitrobenzoyl chloride.
-
Esterification: The resulting acid chloride is then esterified with phenol to produce phenyl-2-hydroxy-4-nitrobenzoate.
-
Nitro Group Reduction: The nitro group of phenyl-2-hydroxy-4-nitrobenzoate is reduced to an amine, yielding the final product, Phenyl 4-Aminosalicylate.[1][2]
Caption: Synthetic pathway for Phenyl 4-Aminosalicylate.
Troubleshooting Guides
Low Yield and Reaction Inefficiency
Q2: My reaction yield has significantly decreased after scaling up from the lab to a pilot-scale reactor. What are the potential causes and how can I troubleshoot this?
A drop in yield during scale-up is a common challenge and can be attributed to several factors related to heat and mass transfer limitations that are less pronounced in smaller lab-scale setups.[3][4]
Potential Causes & Solutions:
-
Inadequate Mixing and Mass Transfer: Larger reactors have different mixing dynamics. Inefficient agitation can lead to poor distribution of reactants and catalysts, especially in heterogeneous reactions like catalytic hydrogenation.[4][5][6] This can result in localized areas of low reactant concentration, slowing down the reaction rate.
-
Solution: Optimize the agitation speed and impeller design for the larger vessel. Consider using computational fluid dynamics (CFD) to model the mixing in your reactor and identify dead zones. For catalytic reactions, ensure the catalyst is well-suspended.
-
-
Poor Temperature Control and Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases, making heat removal more challenging.[4] For the exothermic nitro reduction step, poor heat transfer can lead to localized hot spots, which can cause degradation of the product and the formation of byproducts.[1] Conversely, for the endothermic steps, insufficient heating can lead to an incomplete reaction.
-
Solution: Use a reaction calorimeter to study the thermal properties of your reaction and model the heat transfer in the larger reactor.[1] Ensure the reactor's heating/cooling system is adequate for the scale. For highly exothermic steps, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.
-
-
Changes in Reaction Kinetics: The altered heat and mass transfer properties at a larger scale can change the observed reaction kinetics, leading to lower yields or the formation of different byproducts.
-
Solution: Re-optimize the reaction parameters (temperature, pressure, catalyst loading) at the pilot scale. Process Analytical Technology (PAT) tools, such as in-situ IR or Raman spectroscopy, can provide real-time insights into the reaction progress and help in identifying the optimal endpoint.
-
Caption: Troubleshooting workflow for low yield during scale-up.
Illustrative Data: Effect of Agitation on Hydrogenation
| Parameter | Lab Scale (1 L) | Pilot Scale (100 L) - Poor Agitation | Pilot Scale (100 L) - Optimized Agitation |
| Agitation Speed | 800 rpm | 200 rpm | 400 rpm |
| Reaction Time | 4 hours | 10 hours | 5 hours |
| Yield | >95% | 75% | >95% |
| Key Impurity | <0.5% | 2.5% | <0.5% |
This is illustrative data based on typical observations for catalytic hydrogenation of nitroarenes.
Impurity Profile and Purification
Q3: We are observing new or higher levels of impurities in our pilot-scale batches compared to the lab. How can we identify and control these impurities?
Changes in the impurity profile during scale-up are often linked to the heat and mass transfer issues discussed previously.[4] A systematic approach is needed to identify the source of these impurities and implement control strategies.
Impurity Identification and Control:
-
Characterize the Impurities: Use techniques like HPLC-MS and NMR to identify the structure of the new impurities.[7] This will provide clues as to how they are being formed.
-
Identify the Source:
-
Starting Material Impurities: Ensure the quality of your raw materials is consistent. Impurities in starting materials can be carried through the synthesis.
-
Byproducts from Side Reactions: Higher temperatures or longer reaction times due to inefficient scale-up can promote side reactions. For example, in the esterification step, elevated temperatures can lead to decomposition of salicylic acid derivatives.[7]
-
Degradation Products: The final product may be degrading under the processing conditions. This compound, like other salicylates, can be susceptible to hydrolysis.[7]
-
-
Control Strategies:
-
Reaction Optimization: As discussed in Q2, re-optimize your reaction conditions to minimize the formation of byproducts.
-
Purification Process Optimization: The purification method used at the lab scale may not be as effective at a larger scale. Recrystallization is a common method for purifying APIs, but it needs to be carefully controlled.
-
Caption: Logic diagram for impurity identification and control.
Illustrative Data: Effect of Temperature on Esterification Impurities
The following table illustrates how temperature excursions during scale-up can affect the purity of a related esterification product.
| Parameter | Lab Scale (Controlled Temp) | Pilot Scale (Poor Temp Control) |
| Target Temperature | 80 °C | 80 °C |
| Observed Temperature Range | 78-82 °C | 80-100 °C |
| Product Purity (by HPLC) | 99.5% | 97.0% |
| Decomposition Impurity | <0.1% | 1.5% |
| Other Byproducts | 0.4% | 1.5% |
This is illustrative data based on typical observations for esterification reactions sensitive to high temperatures.[8][9]
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol is a general guideline and should be validated for your specific system.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted to 3.0) is often effective for separating aminosalicylates and their impurities.[4][10][11][12][13]
-
Solvent A: 0.05 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Solvent B: Acetonitrile.
-
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 80% B
-
20-25 min: 80% B
-
25-30 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 313 nm).[13]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase (initial conditions).
Protocol 2: Large-Scale Recrystallization of this compound
This protocol provides a general framework for recrystallization at the pilot scale.[14][15][16]
-
Solvent Selection: Identify a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent and an anti-solvent can also be effective.
-
Dissolution: In a clean reactor, charge the crude this compound and the chosen solvent. Heat the mixture with agitation until the solid is completely dissolved.
-
Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling and Crystallization: Cool the solution according to a controlled cooling profile. A slow cooling rate generally favors the formation of larger, purer crystals. Seeding the solution with pure crystals at the appropriate temperature can help control the crystal size and form.
-
Isolation: Once crystallization is complete and the slurry has reached the final temperature, isolate the product by filtration or centrifugation.
-
Washing: Wash the isolated crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified product under vacuum at a suitable temperature to remove residual solvents.
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 4. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 5. Scale-Up of Heterogenous Catalysts | AIChE [aiche.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. helixchrom.com [helixchrom.com]
- 12. holcapek.upce.cz [holcapek.upce.cz]
- 13. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing [mdpi.com]
- 15. A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
Refining detection methods for phenyl aminosalicylate in complex biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refining detection methods for phenyl aminosalicylate in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in detecting this compound in biological matrices?
The primary challenges include managing matrix effects, ensuring analyte stability during sample handling and storage, achieving adequate sensitivity and selectivity, and dealing with interference from metabolites and other endogenous compounds.[1][2][3] Matrix effects, in particular, can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and reproducibility.[1][4]
Q2: What is a matrix effect and how does it impact analysis?
A matrix effect is the alteration of analyte ionization efficiency due to co-eluting compounds from the biological sample.[1][3] This can lead to either suppression or enhancement of the analyte's signal in mass spectrometry, resulting in inaccurate quantification.[1][2][5] In some cases, matrix components can even alter the chromatographic retention time of the analyte.[1]
Q3: How can I minimize matrix effects?
Several strategies can be employed to mitigate matrix effects:
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Effective Sample Preparation: Utilize more selective sample clean-up techniques like solid-phase extraction (SPE) over simpler methods like protein precipitation to remove interfering matrix components.[5]
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Chromatographic Separation: Optimize the HPLC method to achieve baseline separation of the analyte from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different stationary phase.
-
Use of an Appropriate Ionization Source: Atmospheric pressure chemical ionization (APCI) can be less susceptible to matrix effects than electrospray ionization (ESI).[4][5]
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Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte of interest.
Q4: What are the best practices for sample collection and storage to ensure the stability of this compound?
Phenyl aminosalicylates can be susceptible to degradation. To ensure stability:
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Rapid Processing: Process biological samples (e.g., plasma, urine) as quickly as possible after collection.
-
Low Temperature Storage: For short-term storage, keep samples at 0-4°C. For long-term storage, -20°C or lower is recommended.[6]
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Protection from Light: Store samples in amber vials or otherwise protected from light, as aminosalicylates can be light-sensitive.[7]
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pH Control: Be mindful of the sample pH, as extreme pH values can lead to degradation.[6]
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Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of samples should be avoided to prevent degradation.[6]
Q5: Can metabolites of this compound interfere with its detection?
Yes, metabolites can interfere with the assay. The primary metabolite is often the N-acetylated form.[8][9] If the chromatographic method does not adequately separate the parent drug from its metabolites, it can lead to inaccurate quantification, especially in immunoassays where antibodies may cross-react with structurally similar metabolites.[10][11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation or contamination- Inappropriate mobile phase pH- Sample overload- Co-eluting interferences | - Flush the column with a strong solvent or replace it.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Reduce the injection volume or sample concentration.- Improve sample cleanup to remove interfering substances. |
| Variable Retention Times | - Inconsistent mobile phase composition- Fluctuations in column temperature- Column aging- Matrix effects altering analyte interaction with the stationary phase.[1] | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.- Replace the column if it's old or has been used extensively.- Evaluate and mitigate matrix effects through improved sample preparation. |
| Low Analyte Recovery | - Inefficient extraction from the biological matrix- Analyte degradation during sample preparation- Adsorption of the analyte to labware | - Optimize the extraction solvent and pH.- Perform sample preparation steps at low temperatures and protect from light.- Use silanized glassware or low-retention plasticware. |
| Signal Suppression or Enhancement (LC-MS/MS) | - Co-eluting endogenous compounds from the matrix (e.g., phospholipids, salts).[3]- Ionization source contamination | - Improve sample preparation to remove interfering components (e.g., use SPE).- Optimize chromatographic separation to separate the analyte from the suppression zone.- Clean the ion source of the mass spectrometer.- Use a stable isotope-labeled internal standard to compensate for the effect.[3] |
| Inconsistent Results Between Batches | - Variability in sample collection or storage conditions- Inconsistent sample preparation- Instrument performance drift | - Standardize all pre-analytical procedures.[6]- Use a consistent and well-documented sample preparation protocol.- Run quality control samples with each batch to monitor instrument performance. |
| False Positives in Immunoassays | - Cross-reactivity with metabolites or other structurally similar compounds.[11]- Non-specific binding | - Confirm positive results with a more specific method like LC-MS/MS.- Consult the assay's package insert for a list of known cross-reactants. |
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of aminosalicylates in biological matrices using various methods.
Table 1: HPLC-UV/Fluorescence Detection
| Analyte | Matrix | LLOQ (pmol/mL) | LOD (pmol/mL) | Reference |
| N-acetyl-5-ASA | Plasma | 126 | 20 | [9] |
| N-propionyl-5-ASA | Plasma | 318 | 50 | [9] |
Table 2: LC-MS/MS Detection
| Analyte | Matrix | LLOQ (ng/mL) | Method Highlights | Reference |
| p-Aminosalicylic acid (PAS) & AcPAS | Plasma | 50 | Protein precipitation, gradient elution | [12] |
| p-Aminosalicylic acid (PAS) & AcPAS | Brain Tissue | 17 ng/g | Protein precipitation, gradient elution | [12] |
Experimental Protocols
Protocol 1: HPLC Method for 5-Aminosalicylic Acid and its Metabolites in Plasma
This protocol is adapted from a validated HPLC method for the determination of 5-ASA and its N-acyl metabolites.[8][9]
-
Sample Preparation (Deproteination and Derivatization):
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To 1 mL of plasma, add an internal standard.
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Deproteinize the sample by adding perchloric acid.[8]
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
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To improve lipophilicity and extraction efficiency, derivatize the primary amino group of 5-ASA using an anhydride reagent (e.g., propionic anhydride).[8][9]
-
-
Liquid-Liquid Extraction:
-
Extract the derivatized analytes from the aqueous supernatant using a suitable organic solvent (e.g., a mixture of diethyl ether and propan-2-ol).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV/Fluorescence Analysis:
Visualizations
Metabolic Pathway of this compound
Caption: Metabolic conversion of this compound to its primary metabolites.
General Experimental Workflow for LC-MS/MS Analysis
Caption: Standard workflow from sample collection to data analysis.
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. holcapek.upce.cz [holcapek.upce.cz]
- 9. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolite and matrix interference in phenytoin immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of phenyl aminosalicylate during storage
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help prevent the degradation of phenyl aminosalicylate during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during storage?
A1: The degradation of this compound is primarily caused by two chemical processes: hydrolysis and oxidation. The ester linkage is susceptible to cleavage by water (hydrolysis), while the aminosalicylate ring is prone to oxidation by atmospheric oxygen.[1][2] Environmental factors such as temperature, humidity, light, and pH can accelerate these degradation pathways.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry, and dark environment. Specifically, refrigeration at 2-8°C or freezing at -20°C is recommended. It is crucial to protect the compound from air and light by storing it in well-sealed, opaque containers.
Q3: What are the expected degradation products of this compound?
A3: The primary degradation products are p-aminosalicylic acid and phenol, resulting from the hydrolysis of the ester bond.[3] Further degradation of p-aminosalicylic acid can occur through oxidation, potentially leading to the formation of quinone-imine type structures.[2]
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for separating and quantifying this compound and its degradation products.[4] This method allows for the accurate measurement of the parent compound and the appearance of degradation products over time.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Discoloration of the compound (e.g., turning brownish) | Oxidation of the aminosalicylate moiety. | Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. Avoid frequent opening of the container. |
| Change in physical state (e.g., clumping, melting) | High temperature and/or humidity. | Ensure storage at recommended low temperatures (2-8°C or -20°C) and in a desiccated environment. |
| Appearance of new peaks in HPLC analysis | Chemical degradation (hydrolysis or oxidation). | Review storage conditions. Ensure the compound is protected from light, moisture, and elevated temperatures. Consider performing a forced degradation study to identify the new peaks. |
| Loss of potency or inconsistent experimental results | Significant degradation of the active compound. | Re-analyze the purity of the stored this compound using a validated stability-indicating HPLC method. If significant degradation is confirmed, discard the batch and obtain a fresh supply. Ensure proper storage of the new batch. |
Data Presentation
The following table summarizes the stability of phenyl salicylate, a structurally related compound, under various conditions. This data can be used as a reference to understand the potential degradation kinetics of this compound, particularly concerning the hydrolysis of the phenyl ester linkage.
Table 1: Half-life of Phenyl Salicylate in 50% Aqueous Ethanol at Various pH and Temperature Conditions [1]
| pH | Temperature (°C) | Half-life (days) |
| 6.3 | 50 | 6.6 |
| 6.3 | 23 | 178 |
| 6.3 | 5 | 2934 |
| < 4 | All tested | Stable |
Disclaimer: This data is for phenyl salicylate and should be used as an illustrative guide for the potential hydrolysis of the ester bond in this compound. Actual degradation rates for this compound may vary.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound, in accordance with ICH guidelines.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide.
-
Store at room temperature, protected from light, for 24 hours.
-
-
Thermal Degradation:
-
Store the solid compound at 70°C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be stored in the dark under the same temperature conditions.
-
Dissolve in the mobile phase for analysis.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described below.
Protocol 2: Stability-Indicating HPLC Method for this compound and Its Degradation Products
This protocol provides a general framework for a reverse-phase HPLC method to separate and quantify this compound and its primary degradation products. Method optimization and validation are required for specific applications.
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A starting point could be a 60:40 (v/v) ratio of buffer to organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectra of this compound and its expected degradation products (a starting point could be 254 nm or 265 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase to an appropriate concentration for HPLC analysis.
-
-
Analysis:
-
Inject the samples and monitor the chromatogram for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of the parent compound.
-
Peak identification can be facilitated by comparing retention times with standards of the expected degradation products (p-aminosalicylic acid and phenol) and by using techniques like mass spectrometry (LC-MS).
-
Visualizations
Caption: Degradation pathways of this compound.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. [Stability of phenyl salicylate in alcoholic-aqueous solution] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC analysis of para-aminosalicylic acid and its metabolite in plasma, cerebrospinal fluid and brain tissues - PMC [pmc.ncbi.nlm.nih.gov]
Addressing inconsistent results in phenyl aminosalicylate bioactivity assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in phenyl aminosalicylate bioactivity assays. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for phenyl aminosalicylates like 5-aminosalicylic acid (5-ASA) that we should be targeting in our bioassays?
A1: The primary mechanism of action of 5-ASA, the active component of most phenyl aminosalicylates, involves the activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ).[1][2][3][4][5] This nuclear receptor plays a crucial role in regulating inflammation, cell proliferation, and apoptosis.[6] Additionally, 5-ASA has been shown to inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response.[3][7][8] Assays targeting PPAR-γ activation and NF-κB inhibition are therefore highly relevant.
Q2: We are observing high variability between replicate wells in our cell-based assays. What are the common causes?
A2: High variability between replicates can stem from several factors, including inconsistent pipetting, fluctuations in cell seeding density, and edge effects in multi-well plates.[9] It is also crucial to ensure that your this compound stock solution is properly dissolved and homogenous, as poor solubility can lead to inconsistent concentrations in treatment wells.[6][10][11]
Q3: Could the stability of 5-ASA in our culture media be affecting our results?
A3: Yes, the stability of 5-ASA can be a factor. While 5-ASA is generally stable, it can undergo oxidation, which may be influenced by light, temperature, and the composition of your culture medium.[10][12][13] It is recommended to prepare fresh solutions for each experiment and to be aware of potential degradation products that could interfere with your assay.[14] Aqueous solutions of 5-ASA are not recommended for storage for more than one day.[6]
Q4: Are there specific cell lines that are recommended for 5-ASA bioactivity assays?
A4: Human colon adenocarcinoma cell lines such as HT-29, Caco-2, and HCT-116 are commonly used and well-suited for studying the effects of 5-ASA, as they express the relevant molecular targets like PPAR-γ.[1][4][15] For anti-inflammatory assays targeting immune responses, macrophage-like cell lines such as RAW 264.7 can also be utilized.[9]
Troubleshooting Guides
Issue 1: Inconsistent or Low PPAR-γ Activation
Symptoms:
-
Low signal-to-noise ratio in PPAR-γ reporter assays.
-
High variability in the induction of PPAR-γ target genes.
-
Inconsistent results in PPAR-γ binding assays.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Poor Solubility of 5-ASA | 5-ASA has poor solubility in water but is soluble in organic solvents like DMSO.[6][10] Prepare a concentrated stock solution in DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.5%). |
| Suboptimal 5-ASA Concentration | The effective concentration of 5-ASA for in vitro PPAR-γ activation is in the millimolar range (e.g., 1-50 mM).[1][2] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Low PPAR-γ Expression in Cells | Confirm that your chosen cell line expresses sufficient levels of PPAR-γ. You can perform a baseline Western blot or qPCR to assess expression levels. 5-ASA itself has been shown to induce PPAR-γ expression.[1][2] |
| Assay Timing | The induction of PPAR-γ mRNA expression by 5-ASA can be time-dependent, with significant induction observed at 12 hours in some studies.[1][16] Optimize the incubation time for your specific assay. |
| Reagent Quality | Ensure the quality and activity of your PPAR-γ ligands (as positive controls), antibodies, and other reagents. |
Issue 2: Variable Inhibition of the NF-κB Pathway
Symptoms:
-
Inconsistent reduction in TNF-α or LPS-induced NF-κB reporter activity.
-
Variable results in Western blots for p65 nuclear translocation or IκBα degradation.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Confluency | Ensure cells are healthy and at an optimal confluency (typically 80-90%) before stimulation. Over-confluent or stressed cells can exhibit altered NF-κB signaling. |
| Stimulation Conditions | The concentration and duration of the inflammatory stimulus (e.g., TNF-α, LPS) are critical. Optimize these parameters to achieve a robust and reproducible activation of the NF-κB pathway before testing for inhibition.[9] |
| Pre-treatment Time | The pre-incubation time with 5-ASA before adding the inflammatory stimulus can influence the degree of inhibition. A pre-treatment of 1-2 hours is a common starting point.[9] |
| Cytotoxicity of 5-ASA | At high concentrations, 5-ASA may exhibit cytotoxicity, which can confound the results of your NF-κB inhibition assay. It is essential to determine the non-toxic concentration range of 5-ASA for your cell line using an assay like MTT or CCK-8.[9][15] |
| Assay Specificity | 5-ASA has been shown to directly inhibit IKKα and IKKβ activity, preventing the phosphorylation of IκBα.[7] Assays that measure these specific upstream events can provide more consistent results than those looking at more downstream effects. |
Quantitative Data Summary
The following tables summarize quantitative data from various in vitro bioactivity assays for 5-aminosalicylic acid.
Table 1: PPAR-γ Activation by 5-Aminosalicylic Acid
| Assay Type | Cell Line/System | Key Parameter | Value | Reference |
| Competitive Binding Assay | Purified PPAR-γ Ligand Binding Domain | Ki | 28.7 mM | [1] |
| Competitive Binding Assay | Purified PPAR-γ Ligand Binding Domain | IC50 | 15.2 mM | [1] |
| Reporter Gene Assay | HT-29 Cells | Fold Induction of Reporter Activity (30 mM 5-ASA) | ~3-fold | [1][16] |
| Real-Time PCR | HT-29 Cells | Fold Induction of PPAR-γ mRNA (30 mM 5-ASA) | ~3-fold | [1][16] |
| Real-Time PCR | Human Colonic Biopsies | Fold Induction of PPAR-γ mRNA (1-50 mM 5-ASA) | Dose-dependent increase | [1][2] |
Table 2: Antineoplastic Effects of 5-Aminosalicylic Acid via PPAR-γ
| Assay Type | Cell Line | Key Parameter | Effect of 30 mM 5-ASA | Reference |
| Cell Growth | HT-29 Cells | Inhibition of Cell Growth | ~60% | [4] |
| Cell Proliferation (Ki-67) | HT-29 Cells | Inhibition of Cell Proliferation | ~63% | [4] |
| Apoptosis (TUNEL) | HT-29 Cells | Induction of Apoptosis | ~75% of cells | [4] |
Experimental Protocols
Protocol 1: PPAR-γ Reporter Gene Assay
-
Cell Seeding: Seed HT-29 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Transfection: Co-transfect the cells with a PPAR-γ responsive reporter plasmid (containing PPREs) and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of 5-ASA (e.g., 1, 10, 30, 50 mM) or a known PPAR-γ agonist as a positive control (e.g., rosiglitazone). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for an optimized duration (e.g., 12-24 hours).
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Data Analysis: Normalize the PPAR-γ reporter (firefly) activity to the control (Renilla) activity. Express the results as fold induction over the vehicle control.
Protocol 2: Western Blot for NF-κB p65 Nuclear Translocation
-
Cell Seeding: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treatment: Pre-treat the cells with non-toxic concentrations of 5-ASA for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-κB activator (e.g., 1 µg/mL LPS) for a predetermined time (e.g., 60 minutes).
-
Fractionation: Perform nuclear and cytoplasmic fractionation using a commercial kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membranes with primary antibodies against p65, a nuclear marker (e.g., Lamin B1), and a cytoplasmic marker (e.g., β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an ECL detection reagent to visualize the protein bands.
-
Data Analysis: Quantify the band intensities and determine the ratio of nuclear to cytoplasmic p65.
Visualizations
Caption: General workflow for in vitro bioactivity assessment of 5-ASA.
Caption: Key signaling pathways modulated by 5-aminosalicylic acid (5-ASA).
Caption: A logical troubleshooting workflow for inconsistent bioassay results.
References
- 1. Intestinal antiinflammatory effect of 5-aminosalicylic acid is dependent on peroxisome proliferator–activated receptor-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. 5ASA MoA on PPAR [ibd-biotech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Aminosalicylic Acid Inhibits IκB Kinase α Phosphorylation of IκBα in Mouse Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. 5-Aminosalicylic Acid Distribution into the Intestinal Membrane Along the Gastrointestinal Tract After Oral Administration in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bioencapsulation.net [bioencapsulation.net]
- 13. Identification of oxidation products of 5-aminosalicylic acid in faeces and the study of their formation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | The Synergistic Effects of 5-Aminosalicylic Acid and Vorinostat in the Treatment of Ulcerative Colitis [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Method refinement for achieving high purity phenyl aminosalicylate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis and purification of high-purity phenyl aminosalicylate. This resource offers detailed experimental protocols, troubleshooting guides in a question-and-answer format, and quantitative data to facilitate the successful and efficient production of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely used method involves a two-step process starting from 4-nitrosalicylic acid and phenol. The first step is an esterification reaction to form phenyl-2-hydroxy-4-nitrobenzoate, which is then followed by the reduction of the nitro group to an amine, yielding phenyl 4-aminosalicylate.[1][2]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, the choice of reagents for esterification and reduction, and the exclusion of moisture, especially during the esterification step if using an acid chloride intermediate.[3] Careful control of these factors is essential to maximize yield and minimize the formation of byproducts.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities include unreacted starting materials such as 4-nitrosalicylic acid and phenol.[2] Side-products from the esterification and reduction steps can also be present. For example, incomplete reduction may leave traces of the nitro-intermediate.
Q4: Which purification methods are most effective for achieving high-purity this compound?
A4: Recrystallization is a common and effective method for purifying crude this compound.[2] Solvents such as isopropyl alcohol and ethanol have been reported to be effective.[2] For removal of specific impurities or for achieving very high purity, column chromatography can be employed.
Troubleshooting Guide
Issue 1: Low Yield in the Esterification Step
-
Q: My esterification of 4-nitrosalicylic acid with phenol is resulting in a low yield. What are the likely causes and how can I improve it?
-
A: Low yields in this step can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction may not have gone to completion. Ensure that the reaction is heated at the appropriate temperature (around 140-150°C) for a sufficient duration.[2] The use of a catalyst, such as phosphorus oxychloride, can also drive the reaction forward.[2]
-
Presence of Water: If you are using a method that involves the formation of an acid chloride intermediate, any moisture will react with it, reducing the amount available to react with phenol. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Suboptimal Stoichiometry: An inappropriate ratio of reactants can limit the yield. Ensure the correct molar ratios of 4-nitrosalicylic acid, phenol, and any catalyst are used.
-
-
Issue 2: Incomplete Reduction of the Nitro Group
-
Q: I am observing the presence of the nitro-intermediate (phenyl-2-hydroxy-4-nitrobenzoate) in my final product. How can I ensure complete reduction?
-
A: Incomplete reduction can be due to:
-
Catalyst Inactivity: If using a catalytic hydrogenation method with Raney nickel, the catalyst may be old or deactivated. Use freshly prepared or high-quality Raney nickel.[2] Ensure the reaction is carried out under the recommended hydrogen pressure (100 to 120 kg) and for a sufficient time (around 12 hours).[2]
-
Insufficient Reducing Agent: If using a chemical reducing agent like tin chloride, ensure an adequate molar excess is used to drive the reaction to completion.[1]
-
Reaction Conditions: Ensure the reaction is performed at an appropriate temperature and with adequate stirring to ensure good contact between the reactants and the catalyst/reducing agent.
-
-
Issue 3: Difficulty in Crystallization/Oiling Out During Purification
-
Q: During recrystallization, my product is oiling out instead of forming crystals. What should I do?
-
A: "Oiling out" typically occurs when the solute is insoluble in the hot solvent at a temperature above its melting point or when significant impurities are present, depressing the melting point of the mixture. To troubleshoot this:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil, add a small amount of additional hot solvent, and then allow the solution to cool much more slowly. Slow cooling is crucial for the formation of well-defined crystals.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure this compound, adding a "seed crystal" to the cooled solution can initiate crystallization.
-
Solvent System Adjustment: The chosen solvent may not be ideal. You may need to try a different solvent or a mixed solvent system. For this compound, isopropyl alcohol and ethanol are good starting points.[2]
-
-
Issue 4: Persistent Colored Impurities in the Final Product
-
Q: My final product has a persistent color, even after recrystallization. How can I remove these colored impurities?
-
A: Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.
-
Procedure: After dissolving the crude product in the hot recrystallization solvent, add a small amount of activated charcoal (about 1-2% of the weight of your product) to the hot solution. Swirl the mixture for a few minutes to allow the charcoal to adsorb the colored impurities. Perform a hot filtration to remove the charcoal, and then allow the filtrate to cool and crystallize as usual. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.
-
-
Experimental Protocols
Synthesis of Phenyl-2-hydroxy-4-nitrobenzoate (Esterification)
-
Reactants:
-
4-Nitrosalicylic acid: 183 g
-
Phenol: 564 g
-
Phosphorus oxychloride: 153 g
-
-
Procedure:
-
In a suitable reaction vessel, dissolve the 4-nitrosalicylic acid in phenol by heating the mixture to 140-150°C in an oil bath.[2]
-
Once the acid is completely dissolved, slowly add the phosphorus oxychloride dropwise over approximately 2 hours, while maintaining the temperature at around 150°C.[2]
-
After the addition is complete, pour the still warm reaction mixture into 2 liters of water with vigorous stirring.[2]
-
The precipitate of phenyl-2-hydroxy-4-nitrobenzoate will form. Filter the solid, wash it thoroughly with water to remove any residual phenol, and then dry the product.[2]
-
Expected Product: 250 g of phenyl-2-hydroxy-4-nitrobenzoate with a melting point of 154-155°C.[2]
-
Synthesis of Phenyl 4-Aminosalicylate (Reduction)
-
Reactants:
-
Phenyl-2-hydroxy-4-nitrobenzoate: 92 g
-
Ethyl acetate: 500 cc (200 cc + 300 cc)
-
Raney nickel (from 30 g of alloy)
-
Hydrogen gas
-
-
Procedure:
-
In a hydrogenation autoclave, introduce the phenyl-2-hydroxy-4-nitrophenylbenzoate and 200 cc of ethyl acetate.[2]
-
Add the Raney nickel suspended in 300 cc of ethyl acetate.[2]
-
Carry out the hydrogenation under a pressure of 100 to 120 kg at room temperature for approximately 12 hours.[2]
-
After the reaction is complete, filter off the Raney nickel catalyst.
-
Remove the ethyl acetate from the filtrate by distillation under reduced pressure.[2]
-
Expected Product: Approximately 80 g of crude, damp phenyl 4-aminosalicylate.[2]
-
Purification by Recrystallization
-
Solvent: Isopropyl alcohol or Ethanol.[2]
-
Procedure:
-
Dissolve the crude phenyl 4-aminosalicylate in a minimum amount of the hot recrystallization solvent.
-
If the solution contains insoluble impurities, perform a hot filtration.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent.
-
Dry the crystals to obtain pure phenyl 4-aminosalicylate.
-
Expected Melting Point: 153°C (from isopropyl alcohol).[2]
-
Data Presentation
Table 1: Reactant Quantities and Expected Product of Esterification
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles | Molar Ratio |
| 4-Nitrosalicylic acid | 183.12 | 183 | 1.00 | 1 |
| Phenol | 94.11 | 564 | 6.00 | 6 |
| Phosphorus oxychloride | 153.33 | 153 | 1.00 | 1 |
| Product | ||||
| Phenyl-2-hydroxy-4-nitrobenzoate | 259.21 | 250 (crude) | ~0.96 | - |
Table 2: Reactant Quantities and Expected Product of Reduction
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Phenyl-2-hydroxy-4-nitrobenzoate | 259.21 | 92 | 0.355 |
| Product | |||
| Phenyl 4-aminosalicylate | 229.23 | 80 (crude, damp) | ~0.349 |
Visualizations
Caption: Synthetic workflow for high-purity this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
Validation & Comparative
A Comparative Analysis of Phenyl Aminosalicylate and Para-Aminosalicylic Acid (PAS) in the Context of Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Para-aminosalicylic acid (PAS) has been a component of multi-drug resistant tuberculosis (MDR-TB) treatment regimens for decades.[1] Its role, though sometimes debated, has been revisited in the face of rising drug resistance. Phenyl aminosalicylate, a phenyl ester of PAS, has been historically explored as an alternative with the aim of improving gastrointestinal tolerance. This guide provides a comparative analysis of these two compounds, summarizing available data on their mechanism of action, efficacy, pharmacokinetics, and safety. While extensive data exists for PAS, information on this compound is notably limited, reflecting its less prominent role in current clinical practice.
Chemical Structures and Formulations
| Compound | Chemical Structure | Molecular Formula | Molar Mass |
| This compound | Phenyl 4-amino-2-hydroxybenzoate | C₁₃H₁₁NO₃ | 229.23 g/mol |
| Para-Aminosalicylic Acid (PAS) | 4-amino-2-hydroxybenzoic acid | C₇H₇NO₃ | 153.14 g/mol |
Mechanism of Action
Para-Aminosalicylic Acid (PAS): A Prodrug Targeting Folate Synthesis
PAS is a structural analog of para-aminobenzoic acid (PABA), a crucial component for folate synthesis in Mycobacterium tuberculosis.[2][3] It acts as a prodrug, being incorporated into the folate pathway by dihydropteroate synthase (DHPS) and dihydrofolate synthase (DHFS).[2] This leads to the formation of a hydroxyl dihydrofolate antimetabolite, which in turn inhibits dihydrofolate reductase (DHFR), an essential enzyme for DNA synthesis.[2] The disruption of the folate pathway ultimately inhibits the growth of the tubercle bacilli.[4]
This compound: A Prodrug of PAS
This compound is the phenyl ester of para-aminosalicylic acid.[5] It is presumed to be a prodrug that is hydrolyzed in the body to release the active moiety, PAS. The rationale behind this esterification was to potentially reduce the gastrointestinal side effects associated with PAS.
Figure 1: Mechanism of action of para-aminosalicylic acid (PAS) and its relation to this compound.
Efficacy: A Data Gap for this compound
A critical aspect of comparing these two drugs is their in vitro activity against M. tuberculosis, typically measured by the Minimum Inhibitory Concentration (MIC).
Para-Aminosalicylic Acid (PAS)
The MIC of PAS against M. tuberculosis has been reported in various studies. For the H37Rv strain, the MIC50 has been reported to be 0.4 μM.[6] Another study reported an MIC50 of 0.063 mg/L for clinical isolates.[5] It is important to note that the MIC of PAS can be influenced by the testing medium and pH.
This compound
There is a significant lack of publicly available data on the MIC of this compound against M. tuberculosis. As it is a prodrug of PAS, its activity is dependent on its conversion to the active form. The intrinsic activity of the ester itself is likely negligible. The absence of MIC data makes a direct comparison of potency with PAS challenging.
| Compound | M. tuberculosis Strain | MIC | Reference |
| Para-Aminosalicylic Acid (PAS) | H37Rv | 0.4 μM (MIC₅₀) | [6] |
| Para-Aminosalicylic Acid (PAS) | Clinical Isolates | 0.063 mg/L (MIC₅₀) | [5] |
| This compound | Not Available | Not Available | - |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC of anti-tuberculosis drugs is the broth microdilution method.
Figure 2: Workflow for MIC determination using the broth microdilution method.
Pharmacokinetics
Para-Aminosalicylic Acid (PAS)
The pharmacokinetics of PAS are characterized by moderate bioavailability and rapid clearance, necessitating high daily doses of up to 12 grams.[3] This high dosage is a major contributor to the significant gastrointestinal side effects observed in patients.[3] PAS is primarily metabolized in the liver via acetylation to N-acetyl-p-aminosalicylic acid and conjugation with glycine to form p-aminosalicyluric acid.[4]
This compound
| Parameter | Para-Aminosalicylic Acid (PAS) | This compound |
| Bioavailability | Moderate | Not Available |
| Metabolism | Acetylation and glycine conjugation in the liver.[4] | Hydrolysis to PAS, followed by PAS metabolism. |
| Elimination Half-life | Rapid | Not Available |
| Dosing | High daily doses (up to 12g) required.[3] | Not established in modern clinical practice. |
Safety and Tolerability
Para-Aminosalicylic Acid (PAS)
The most significant drawback of PAS therapy is its high incidence of gastrointestinal adverse effects, including nausea, vomiting, and diarrhea.[7] These side effects are a major cause of non-adherence to treatment. Hypersensitivity reactions can also occur.[7]
This compound
This compound was developed with the hypothesis that it would be better tolerated than PAS. However, the available evidence is limited and somewhat contradictory. A comparative study from 1962 on the tolerance of phenyl para-aminosalicylate exists, but the detailed findings are not accessible.[8] Interestingly, a more recent review mentions "Phenyl PAS" in a list of PAS formulations and reports a 19.3% incidence of gastrointestinal symptoms, which was higher than some other PAS formulations like Neopasalate (7.4%) and Rezipas (12.3%).[7] This suggests that this compound may not necessarily offer a significant advantage in terms of gastrointestinal tolerance.
| Adverse Effect | Para-Aminosalicylic Acid (PAS) | This compound |
| Gastrointestinal | High incidence of nausea, vomiting, diarrhea.[7] | Limited data; one study suggests a 19.3% incidence of GI symptoms.[7] |
| Hypersensitivity | Can occur.[7] | Not well-documented. |
Conclusion
Para-aminosalicylic acid remains a relevant second-line agent in the treatment of MDR-TB, primarily due to its unique mechanism of action targeting folate synthesis. Its clinical utility, however, is significantly hampered by poor gastrointestinal tolerability, which necessitates high and frequent dosing.
This compound, a phenyl ester prodrug of PAS, was developed to address this tolerability issue. However, a comprehensive review of the available literature reveals a stark lack of modern, quantitative data to support its continued consideration as a viable alternative. Critical information regarding its in vitro efficacy (MIC), a detailed pharmacokinetic profile, and robust clinical safety and efficacy data from well-controlled trials is conspicuously absent. The limited historical data on its tolerability is inconclusive and does not strongly support its superiority over other PAS formulations.
For researchers and drug development professionals, the case of this compound highlights the importance of thorough preclinical and clinical evaluation. While the concept of a better-tolerated prodrug is sound, without supporting experimental and clinical data, its potential remains unverified. Future research efforts aimed at improving PAS therapy might focus on novel drug delivery systems or the development of new analogs with improved pharmacokinetic and tolerability profiles, backed by rigorous scientific investigation.
References
- 1. Kinetics of serum aminosalicylic acid levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fenamisal [drugcentral.org]
- 3. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Para-aminosalicylic acid increases the susceptibility to isoniazid in clinical isolates of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The pharmacokinetics of para‐aminosalicylic acid and its relationship to efficacy and intolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tolerance of phenyl para-aminosalicylate, a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Phenyl Aminosalicylates Against Mycobacterium tuberculosis: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo antitubercular activity of a phenyl aminosalicylate derivative, salicyl-AMS, against the first-line tuberculosis drugs, isoniazid and rifampicin. While direct comparative studies are limited, this document synthesizes available preclinical data from murine models to offer insights into their relative efficacy.
Executive Summary
Phenyl aminosalicylates represent a class of compounds being investigated for their novel antitubercular mechanisms. Salicyl-AMS, a derivative, targets mycobactin biosynthesis, an essential pathway for iron acquisition in Mycobacterium tuberculosis. In contrast, isoniazid inhibits the synthesis of mycolic acids, crucial components of the mycobacterial cell wall, and rifampicin targets RNA polymerase, thereby blocking transcription.
Preclinical evaluation in mouse models of tuberculosis has demonstrated that salicyl-AMS can significantly reduce the bacterial load in the lungs. However, the available data also suggests that its in vivo efficacy may be less potent compared to the standard first-line agents, isoniazid and rifampicin, which exhibit robust bactericidal activity at established dosages. Further research and head-to-head comparative studies are warranted to fully elucidate the therapeutic potential of phenyl aminosalicylates in the treatment of tuberculosis.
Comparative In Vivo Efficacy
The following table summarizes the in vivo efficacy of salicyl-AMS, isoniazid, and rifampicin in murine models of Mycobacterium tuberculosis infection. It is important to note that the data are compiled from different studies with varying experimental conditions.
| Compound | Animal Model | M. tuberculosis Strain | Dosage | Treatment Duration | Efficacy (Reduction in Bacterial Load) | Reference |
| Salicyl-AMS | BALB/c Mice | H37Rv | 5.6 mg/kg/day (i.p.) | 2 weeks | 0.87 log10 CFU reduction in lungs | [1][2] |
| 16.7 mg/kg/day (i.p.) | 2 weeks | 1.10 log10 CFU reduction in lungs | [1][2] | |||
| Isoniazid | C3H Mice | H37Rv | 25 mg/kg/day (gavage) | 13 days | Significant reduction in lung and spleen CFU | [3] |
| Rifampicin | C3H Mice | H37Rv | 20 mg/kg/day (gavage) | 13 days | Significant reduction in lung and spleen CFU | [3] |
Note: CFU = Colony Forming Units; i.p. = Intraperitoneal. The experimental conditions across these studies are not identical, and therefore, direct comparison of efficacy should be made with caution.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for the assessment of antitubercular agents in a murine model.
In Vivo Efficacy of Salicyl-AMS
-
Infection: Mice were infected with M. tuberculosis H37Rv via an inhalation exposure system to establish a lung infection.[1][2]
-
Drug Administration: Salicyl-AMS was administered daily (5 days a week) via intraperitoneal (i.p.) injection at doses of 5.6 mg/kg and 16.7 mg/kg.[1][2]
-
Efficacy Assessment: After two weeks of treatment, mice were euthanized, and the lungs were harvested. The lung homogenates were serially diluted and plated on nutrient agar to determine the bacterial load (CFU).[1][2]
In Vivo Efficacy of Isoniazid and Rifampicin
-
Animal Model: C3H mice.[3]
-
Infection: Mice were infected intravenously with 10^6 CFU of virulent M. tuberculosis H37Rv.[3]
-
Drug Administration: Chemotherapy was initiated 7 days post-infection and continued for 13 days. Isoniazid (25 mg/kg) and Rifampicin (20 mg/kg) were administered daily by oral gavage.[3]
-
Efficacy Assessment: At the end of the treatment period, the bacterial load in the lungs and spleens was determined by plating organ homogenates and counting CFU. Body weight was also monitored as a marker of drug efficacy.[3]
Mechanisms of Action and Signaling Pathways
The antitubercular agents discussed in this guide exhibit distinct mechanisms of action, targeting different essential pathways in Mycobacterium tuberculosis.
Salicyl-AMS: Inhibition of Mycobactin Biosynthesis
Salicyl-AMS inhibits MbtA, an enzyme crucial for the initiation of mycobactin biosynthesis.[1][2] Mycobactins are siderophores that are essential for iron acquisition by M. tuberculosis, particularly in the iron-limited environment of the host. By blocking this pathway, salicyl-AMS effectively starves the bacteria of iron, inhibiting its growth and virulence.
Caption: Inhibition of Mycobactin Biosynthesis by Salicyl-AMS.
Isoniazid and Rifampicin: Established First-Line Agents
-
Isoniazid (INH): INH is a prodrug that is activated by the mycobacterial enzyme KatG. The activated form of INH covalently binds to and inhibits InhA, an enoyl-acyl carrier protein reductase involved in the synthesis of mycolic acids. Disruption of mycolic acid synthesis compromises the integrity of the mycobacterial cell wall.[4]
-
Rifampicin (RIF): RIF inhibits bacterial DNA-dependent RNA polymerase by binding to its β-subunit, thereby blocking the initiation of transcription and preventing the synthesis of bacterial proteins.[5]
Conclusion
The this compound derivative, salicyl-AMS, demonstrates a novel mechanism of action by targeting the essential mycobactin biosynthesis pathway in M. tuberculosis. While in vivo studies have validated its antitubercular activity, the currently available data suggests that its efficacy may not be as potent as the first-line drugs isoniazid and rifampicin. The rapid clearance of salicyl-AMS in vivo presents a challenge for its therapeutic development. Future research should focus on optimizing the pharmacokinetic properties of phenyl aminosalicylates and conducting direct comparative in vivo studies against standard antitubercular regimens to accurately determine their potential as new therapeutic agents.
References
- 1. Mycobacterium tuberculosis Folate Metabolism and the Mechanistic Basis for para-Aminosalicylic Acid Susceptibility and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Mechanisms of action of and resistance to rifampicin and isoniazid in Mycobacterium tuberculosis: new information on old friends] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. para-Aminosalicylic Acid Is a Prodrug Targeting Dihydrofolate Reductase in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoniazid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Rifampicin - Wikipedia [en.wikipedia.org]
Cross-reactivity studies of phenyl aminosalicylate with other salicylate-based drugs
For researchers, scientists, and drug development professionals, understanding the potential for cross-reactivity of a new drug entity with existing compounds is a critical aspect of preclinical and clinical development. This guide provides a comparative analysis of the potential cross-reactivity of phenyl aminosalicylate with other salicylate-based drugs. Due to a lack of direct, publicly available experimental data for this compound, this guide leverages data from structurally similar compounds and established principles of immunoassay-based cross-reactivity testing.
Principles of Salicylate Cross-Reactivity in Immunoassays
Immunoassays are a common tool for detecting and quantifying salicylates in biological samples.[1][2] These tests, including Enzyme-Linked Immunosorbent Assay (ELISA) and Fluorescence Polarization Immunoassay (FPIA), utilize antibodies that specifically bind to a target analyte, which in this case is typically salicylic acid.[2]
Cross-reactivity occurs when the antibody binds to compounds other than the intended target analyte, often due to structural similarities.[2] This can lead to inaccurate, and frequently falsely elevated, measurements of salicylate concentrations.[2] The core structure of salicylic acid, a benzene ring with adjacent carboxyl and hydroxyl groups, is the primary feature recognized by these antibodies.[2] Therefore, other molecules that share this fundamental salicylate framework have the potential to cross-react.
Comparative Cross-Reactivity Data of Salicylate Derivatives
| Compound | Immunoassay Type | Reported Cross-Reactivity (%) |
| 5-Methylsalicylic acid | FPIA | 1200%[2][3] |
| Diflunisal | FPIA | 222%[2][3] |
| 5-Aminosalicylic acid (Mesalazine) | FPIA | 122%[2][3] |
| Salazosulfapyridin (Sulfasalazine) | FPIA | 153%[3] |
| 4-Aminosalicylic acid | ELISA | 121%[2] |
| Diflunisal | ELISA | 52%[2] |
| Gentisic Acid | ELISA | 37%[2] |
| Salicyluric Acid | ELISA | 2.2%[2] |
Note: Percent cross-reactivity is often calculated as: (Concentration of salicylic acid that produces a 50% inhibition / Concentration of the cross-reactant that produces a 50% inhibition) x 100.[2]
The data indicates that substitutions on the salicylic acid molecule, particularly at the 5-position, can significantly impact cross-reactivity in FPIA.[1][3] It is crucial to note that different immunoassay formats can yield vastly different specificity profiles for the same compounds.[1][4]
Clinical Perspective on 5-Aminosalicylate Cross-Reactivity
From a clinical standpoint, while structural similarities exist, there is a lack of strong evidence for cross-reactivity between acetylsalicylic acid (aspirin) and 5-aminosalicylic acid (5-ASA, mesalazine) in terms of hypersensitivity reactions.[5] Some studies suggest that adverse reactions to one 5-ASA medication do not necessarily prevent the use of others in the same class, indicating a lack of clinical cross-reactivity among different 5-ASA formulations.[6][7] However, product monographs for 5-ASA compounds often caution against their use in individuals with known salicylate sensitivity.[5]
Experimental Protocols
For researchers aiming to determine the cross-reactivity of this compound, the following are generalized protocols for common competitive immunoassays.
Competitive ELISA Protocol for Cross-Reactivity Assessment
This protocol is based on the principle of competition between the unlabeled analyte (this compound) and a labeled salicylate conjugate for a limited number of anti-salicylate antibody binding sites.
-
Plate Coating: Microtiter plate wells are coated with a capture antibody specific for salicylic acid.
-
Preparation of Standards and Samples: Prepare a standard curve of known salicylic acid concentrations. Prepare a series of dilutions of this compound and other salicylate drugs to be tested.
-
Competition Reaction: Add the standards and test compounds to the wells, followed by the addition of an enzyme-labeled salicylic acid conjugate. The unlabeled salicylate in the samples and the labeled conjugate will compete for binding to the coated antibody.
-
Washing: After incubation, the wells are washed to remove any unbound reagents.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Measurement: The absorbance of the color is measured using a plate reader. The intensity of the color is inversely proportional to the concentration of unlabeled salicylate in the sample.
-
Data Analysis: The concentration of the cross-reacting compound that causes a 50% reduction in the signal is determined and compared to the concentration of salicylic acid required for the same reduction to calculate the percent cross-reactivity.
Fluorescence Polarization Immunoassay (FPIA) Protocol for Cross-Reactivity Testing
FPIA is a homogeneous competitive immunoassay that measures the change in polarization of fluorescent light.
-
Reagent Preparation: A commercially available FPIA kit for salicylate detection is typically used, which includes a fluorescently labeled salicylate tracer and specific antibodies.
-
Sample Preparation: The test compound (this compound) is prepared in various concentrations in the appropriate sample matrix (e.g., serum).
-
FPIA Measurement: The sample, the fluorescent tracer, and the antibody solution are mixed.
-
Principle of Detection: In the absence of unlabeled salicylate, the tracer binds to the antibody, resulting in a large, slow-rotating complex and high fluorescence polarization. When unlabeled salicylate is present, it competes with the tracer for antibody binding sites. The unbound, smaller tracer rotates more rapidly, leading to lower fluorescence polarization.
-
Data Analysis: The degree of fluorescence polarization is measured. The concentration of the cross-reactant that produces a signal equivalent to a known concentration of salicylic acid is used to calculate the percent cross-reactivity.
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing drug cross-reactivity using a competitive immunoassay.
Caption: Structural relationships and potential for cross-reactivity with salicylic acid.
Conclusion
While direct experimental data on the cross-reactivity of this compound is needed for a definitive assessment, the available data on structurally similar compounds strongly suggests a potential for cross-reactivity in salicylate immunoassays. The degree of this cross-reactivity will likely depend on the specific immunoassay format and the antibody used. For definitive quantification of salicylic acid in the presence of this compound or other potentially cross-reacting salicylates, the use of more specific confirmatory methods, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), is highly recommended.[2] Researchers and drug development professionals should perform thorough validation of any immunoassay for potential interferences from all relevant metabolites and structurally related compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Safety of 5-Aminosalicylic Acid Derivatives in Patients with Sensitivity to Acetylsalicylic Acid and Nonsteroidal Anti-inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lack of cross-reactivity between 5-aminosalicylic acid-based drugs: a case report and review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for phenyl aminosalicylate
For researchers and professionals in drug development, the efficient synthesis of active pharmaceutical ingredients is a critical consideration. Phenyl aminosalicylate, a compound with known antibacterial properties, particularly against tuberculosis, can be synthesized through various chemical pathways.[1] This guide provides a detailed head-to-head comparison of three distinct synthesis routes, offering objective analysis supported by experimental data to inform the selection of the most suitable method based on factors such as yield, reaction time, and procedural complexity.
Comparative Analysis of Synthesis Routes
The selection of an optimal synthesis route for this compound is contingent on a variety of factors, including desired yield, purity, available starting materials, and tolerance for multi-step versus single-step procedures. The following table summarizes the key quantitative metrics for the three primary synthesis pathways.
| Parameter | Route 1: Three-Step Synthesis from 4-Nitrosalicylic Acid | Route 2: One-Pot Synthesis via Thionylamino Salicylic Acid Chloride | Route 3: Direct Esterification of 4-Aminosalicylic Acid |
| Starting Material | 4-Nitrosalicylic Acid | 4-Aminosalicylic Acid | 4-Aminosalicylic Acid |
| Key Reagents | Thionyl Chloride (or POCl₃), Phenol, SnCl₂ (or H₂/Raney Ni) | Thionyl Chloride, Phenol, Pyridine | Phosphorus Pentoxide or Polyphosphoric Acid, Phenol |
| Number of Steps | 3 | 1 (Potentially 2 including intermediate prep) | 1 |
| Reaction Time | ~14 hours (2h esterification, 12h reduction)[1] | ~15 minutes for intermediate, ~1.5 minutes for esterification[2] | 2 hours[3] |
| Reaction Temperature | Esterification: 140-150°C; Reduction: Room Temperature[1] | Intermediate: 70°C; Esterification: 60-70°C[2] | 80-120°C[3] |
| Reported Yield | High (e.g., 80g crude product from 92g intermediate)[1] | Not explicitly stated for phenyl ester, but 92% for a similar ester[2] | 67.5% - 78%[3] |
| Reported Purity | Recrystallized to a melting point of 153°C[1] | Recrystallized to a melting point of 148-149°C[2] | High, with a melting point of 149-150°C after purification[3] |
Visualizing the Synthesis Pathways
The following diagrams illustrate the logical flow of each synthesis route.
Caption: Comparative workflows of the three main synthesis routes for this compound.
Experimental Protocols
Route 1: Three-Step Synthesis from 4-Nitrosalicylic Acid
This method involves the initial esterification of 4-nitrosalicylic acid with phenol, followed by the reduction of the nitro group to an amine.
Step 1: Esterification
-
Dissolve 183 g of p-nitrosalicylic acid in 564 g of phenol by heating to 140-150°C in an oil bath.[1]
-
Once dissolved, add 153 g of phosphorus oxychloride dropwise over approximately 2 hours, maintaining the temperature at around 150°C.[1]
-
Pour the warm mixture into 2 liters of water with agitation.
-
Filter the resulting precipitate and wash with water until the phenol is removed.
-
Dry the solid to obtain phenyl-2-hydroxy-4-nitrobenzoate.
Step 2: Reduction
-
In a hydrogenation autoclave, place 92 g of the phenyl-2-hydroxy-4-nitrobenzoate from the previous step, followed by 200 cc of ethyl acetate.[1]
-
Add Raney nickel (prepared from 30 g of alloy) along with an additional 300 cc of ethyl acetate.[1]
-
Carry out hydrogenation under a pressure of 100-120 kg at room temperature for about 12 hours.[1]
-
Filter off the nickel catalyst.
-
Remove the ethyl acetate by distillation under vacuum to yield crude this compound.
-
Recrystallize the crude product from isopropyl alcohol. The final product should have a melting point of approximately 153°C.[1]
Route 2: One-Pot Synthesis via Thionylamino Salicylic Acid Chloride
This route proceeds through a reactive thionylamino intermediate, which then reacts with phenol.
-
Prepare 4-thionylamino-2-hydroxybenzoyl chloride by reacting the anhydrous sodium salt of 4-amino-2-hydroxybenzoic acid with thionyl chloride at 70°C for about 15 minutes.[2]
-
Slowly stir 21.7 g of the finely pulverized 4-thionylamino-2-hydroxybenzoyl chloride into 50 g of molten phenol. The reaction is exothermic.[2]
-
Cautiously add 8 g of pyridine to the reaction mixture.
-
Allow the reaction to proceed for 1.5 minutes at 60-70°C.[2]
-
Stir the reaction product into water. This will cause the release of sulfur dioxide.
-
Wash the crude ester several times with water.
-
Recrystallize the crude product from a mixture of alcohol and water to obtain pure phenyl 4-aminosalicylate, which has a melting point of 148-149°C.[2]
Route 3: Direct Esterification of 4-Aminosalicylic Acid
This is the most direct approach, involving the condensation of 4-aminosalicylic acid and phenol in the presence of a strong dehydrating agent.
-
Mix 5.0 g of 2-hydroxy-4-aminobenzoic acid, 20.0 g of phenol, and 10.0 g of phosphorus pentoxide.[3]
-
Heat the mixture to 100°C for 2 hours with stirring.[3]
-
Work up the reaction mixture to isolate the crude product.
-
For purification, the crude product can be treated with benzene and then recrystallized from hot ethanol and water.[3]
-
The purified product presents as white crystals with a melting point of 149-150°C. An overall yield of 67.5% has been reported for this method.[3]
Conclusion
Each of the described synthesis routes for this compound offers distinct advantages and disadvantages.
-
Route 1 is a classic, multi-step approach that may result in high yields but is also the most time-consuming.
-
Route 2 presents a potentially rapid "one-pot" synthesis, although the handling of the thionylamino intermediate may require specific precautions.
-
Route 3 is the most straightforward, one-step method, making it an attractive option for its simplicity and relatively short reaction time, with reported yields being reasonably high.
The choice of synthesis route will ultimately depend on the specific requirements of the research or production setting, balancing the need for high yield and purity against considerations of time, cost, and procedural simplicity.
References
- 1. Phenyl-4-aminosalicylate | 133-11-9 [chemicalbook.com]
- 2. US2763678A - Preparation of p-aminosalicylic acid esters through the thionylaminosalicylic acid chloride - Google Patents [patents.google.com]
- 3. US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols - Google Patents [patents.google.com]
Phenyl Aminosalicylate: Unraveling its Anti-inflammatory Mechanism in Cellular Models - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of phenyl aminosalicylate against other aminosalicylates and non-steroidal anti-inflammatory drugs (NSAIDs) in cellular models. The information presented herein is supported by experimental data from scientific literature, offering a detailed examination of its mechanism of action and performance.
Executive Summary
This compound, a derivative of salicylic acid, demonstrates significant anti-inflammatory potential by targeting key signaling pathways implicated in the inflammatory response. Its mechanism of action primarily involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This inhibition leads to a downstream reduction in the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). When compared to other aminosalicylates, which often act as prodrugs to deliver 5-aminosalicylic acid (5-ASA), this compound's activity is attributed to its salicylate moiety. This guide will delve into the experimental evidence validating these mechanisms and provide a comparative analysis with established anti-inflammatory agents.
Comparative Performance Analysis
The anti-inflammatory efficacy of this compound and its counterparts has been evaluated in various in vitro cellular models, most commonly using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) to mimic an inflammatory response. The following tables summarize the comparative quantitative data on the inhibition of key inflammatory markers.
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines
| Compound | Cellular Model | Stimulant | Target Cytokine | Inhibition (%) / IC50 | Citation(s) |
| This compound (inferred from salicylate derivatives) | RAW 264.7 Macrophages | LPS | TNF-α | Dose-dependent reduction | [1] |
| RAW 264.7 Macrophages | LPS | IL-6 | Dose-dependent reduction | [1] | |
| Murine Peritoneal Macrophages | Zymosan | TNF-α, IL-1β, IL-6 | Significant reduction | [2] | |
| 5-Aminosalicylic Acid (5-ASA) | Human Colonic Mucosal Cells | - | IL-1β | ~50% reduction in release | |
| Sulfasalazine | Human Colonic Mucosal Cells | - | IL-1β | ~33% reduction in tissue content | |
| Acetylsalicylic Acid (Aspirin) | Human Monocytes | LPS | TNF-α | Dose-dependent inhibition |
Note: Data for this compound is inferred from studies on structurally similar salicylic acid derivatives, such as methyl salicylate 2-O-β-D-lactoside and bornyl salicylate, which demonstrate the anti-inflammatory potential of the salicylate moiety.
Table 2: Comparative Effects on Key Signaling Pathways
| Compound | Cellular Model | Pathway | Key Marker | Effect | Citation(s) |
| This compound (inferred from salicylates) | Various | NF-κB | IκBα degradation | Inhibition | [1] |
| NF-κB | p65 nuclear translocation | Inhibition | [1] | ||
| MAPK | p38 phosphorylation | Inhibition | |||
| 5-Aminosalicylic Acid (5-ASA) | Colon cancer cells | NF-κB | - | Inhibition | |
| Sulfasalazine | T-lymphocytes | NF-κB | - | Potent inhibition | |
| Acetylsalicylic Acid (Aspirin) | T-cells | NF-κB | IκB degradation | Prevention |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound inhibits NF-κB and p38 MAPK pathways.
Experimental Workflow for Validating Anti-inflammatory Effects
Caption: Workflow for assessing anti-inflammatory activity in macrophages.
Detailed Experimental Protocols
Cell Culture and LPS Stimulation
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and cytokine assays, 6-well for protein extraction).
-
Allow cells to adhere and reach 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or control vehicle (e.g., DMSO) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) from E. coli for a specified duration (e.g., 24 hours for cytokine production, shorter time points for signaling pathway analysis).
-
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines in the cell culture supernatant.
-
Procedure:
-
After LPS stimulation, collect the cell culture supernatant.
-
Use commercially available ELISA kits for murine TNF-α and IL-6.
-
Follow the manufacturer's instructions for the assay, which typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding standards and samples (supernatants).
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve.
-
NF-κB Activation Assays
a) Western Blot for IκBα Degradation and p65 Nuclear Translocation:
-
Principle: Activation of the canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65 subunit to translocate to the nucleus.
-
Procedure:
-
Following treatment and stimulation, wash cells with ice-cold PBS.
-
For IκBα analysis, lyse the cells in a whole-cell lysis buffer containing protease and phosphatase inhibitors.
-
For p65 translocation, perform nuclear and cytoplasmic fractionation using a suitable kit.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against IκBα, p65, and loading controls (e.g., β-actin for whole-cell/cytoplasmic extracts, Lamin B1 for nuclear extracts).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate. A decrease in cytoplasmic IκBα and an increase in nuclear p65 indicate NF-κB activation.
-
b) NF-κB Luciferase Reporter Assay:
-
Principle: This assay measures the transcriptional activity of NF-κB using a reporter plasmid where the luciferase gene is under the control of an NF-κB response element.
-
Procedure:
-
Transfect RAW 264.7 cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
After 24 hours, pre-treat the transfected cells with this compound or control.
-
Stimulate with LPS.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the dual-luciferase reporter assay system protocol.
-
A decrease in luciferase activity in treated cells compared to the LPS-only control indicates inhibition of NF-κB transcriptional activity.[3][4][5]
-
p38 MAPK Activation Assay by Western Blot
-
Principle: Activation of the p38 MAPK pathway involves its phosphorylation at specific threonine and tyrosine residues.
-
Procedure:
-
Following a shorter duration of LPS stimulation (e.g., 15-60 minutes), lyse the cells as described for the Western blot of IκBα.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38).
-
To normalize for protein levels, strip the membrane and re-probe with an antibody for total p38 MAPK.
-
A decrease in the p-p38/total p38 ratio in cells treated with this compound indicates inhibition of the p38 MAPK pathway.[6][7][8][9]
-
Conclusion
The available evidence from cellular models strongly suggests that this compound is a potent inhibitor of key inflammatory pathways, namely NF-κB and p38 MAPK. Its ability to reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 positions it as a promising anti-inflammatory agent. While direct comparative quantitative data with other aminosalicylates is still emerging, the mechanistic insights and data from closely related salicylate derivatives provide a solid foundation for its further investigation and development. The experimental protocols detailed in this guide offer a robust framework for researchers to validate and expand upon these findings.
References
- 1. A novel naturally occurring salicylic acid analogue acts as an anti-inflammatory agent by inhibiting nuclear factor-kappaB activity in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Antibody | Cell Signaling Technology [cellsignal.com]
- 9. biocompare.com [biocompare.com]
A Statistical Showdown: Phenyl Aminosalicylates Versus Modern Biologics and Small Molecules in Ulcerative Colitis Clinical Trials
For researchers, scientists, and drug development professionals navigating the therapeutic landscape of ulcerative colitis (UC), a clear understanding of the comparative efficacy and mechanisms of available treatments is paramount. This guide provides a statistical validation of data from clinical trials of phenyl aminosalicylates, the foundational therapy for mild-to-moderate UC, and juxtaposes it with the performance of biologics and small molecules that have revolutionized the management of moderate-to-severe disease.
Quantitative Comparison of Clinical Trial Data
The following tables summarize the efficacy of key drugs in inducing and maintaining clinical remission and response in patients with moderately to severely active ulcerative colitis. The data is compiled from pivotal clinical trials.
Table 1: Induction of Clinical Remission and Response
| Drug Class | Drug | Trial | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Clinical Response Rate (Drug) | Clinical Response Rate (Placebo) | Week |
| Aminosalicylates | Mesalamine (oral) | Pooled Analysis | 21.3% | 10.7% | 43.6% | 23.8% | 8 |
| Balsalazide | - | 23-31% | 13-17% | 49-55% | 31-36% | 8 | |
| Olsalazine | - | 24% | 17% | 52% | 36% | 6 | |
| TNF-α Inhibitors | Infliximab | ACT 1 & 2 | 34-39% | 12-15% | 64-69% | 29-37% | 8 |
| Adalimumab | ULTRA 1 & 2 | 16.5-18.5% | 9.2-9.3% | 50.4-54.6% | 41.3-45.1% | 8 | |
| Integrin Inhibitor | Vedolizumab | GEMINI I | 16.9% | 5.4% | 47.1% | 25.5% | 6 |
| JAK Inhibitor | Tofacitinib | OCTAVE Induction 1 & 2 | 16.6-18.5% | 3.6-8.2% | 55.9-61.8% | 29.5-33.3% | 8 |
| S1P Receptor Modulator | Ozanimod | True North | 18.4% | 6.0% | 47.8% | 25.9% | 10 |
Table 2: Maintenance of Clinical Remission
| Drug Class | Drug | Trial | Clinical Remission Rate (Drug) | Clinical Remission Rate (Placebo) | Week |
| Aminosalicylates | Mesalamine (oral) | Pooled Analysis | 40.5% | 21.2% | 52 |
| TNF-α Inhibitors | Infliximab | ACT 1 | 35% | 16% | 54 |
| Adalimumab | ULTRA 2 | 17.3% | 8.5% | 52 | |
| Integrin Inhibitor | Vedolizumab | GEMINI I | 41.8-44.8% | 15.9% | 52 |
| JAK Inhibitor | Tofacitinib | OCTAVE Sustain | 34.3-40.6% | 11.1% | 52 |
| S1P Receptor Modulator | Ozanimod | True North | 37.0% | 18.5% | 52 |
Experimental Protocols
The clinical trials cited in this guide predominantly enrolled adult patients with moderately to severely active ulcerative colitis, defined by a Mayo score of 6 to 12 points, with an endoscopy subscore of at least 2. The primary endpoints were typically clinical remission (defined as a Mayo score of ≤2 with no individual subscore >1) and clinical response (a decrease in the total Mayo score of ≥3 points and ≥30% from baseline, with a decrease in the rectal bleeding subscore of ≥1 point or an absolute rectal bleeding subscore of 0 or 1).
Key Clinical Trial Methodologies:
-
5-Aminosalicylates (e.g., Mesalamine): Trials like the ASCEND studies for mesalamine were randomized, double-blind, placebo-controlled trials. Patients were typically randomized to receive different doses of the 5-ASA agent or a placebo for an induction phase of 6-8 weeks, followed by a maintenance phase of up to 12 months for those who responded.
-
TNF-α Inhibitors (e.g., Infliximab - ACT 1 & 2 trials): These were randomized, double-blind, placebo-controlled trials. Patients received intravenous infusions of infliximab (typically 5 mg/kg or 10 mg/kg) or placebo at weeks 0, 2, and 6, and then every 8 weeks. Efficacy was assessed at week 8 for induction and week 54 for maintenance.
-
Integrin Inhibitor (e.g., Vedolizumab - GEMINI I trial): This was a randomized, double-blind, placebo-controlled trial. Patients received intravenous vedolizumab (300 mg) or placebo at weeks 0 and 2. Efficacy was evaluated at week 6. Responders were then re-randomized to receive vedolizumab every 8 or 4 weeks or placebo for the maintenance phase, with the primary endpoint at week 52.
-
JAK Inhibitor (e.g., Tofacitinib - OCTAVE Induction 1 & 2, OCTAVE Sustain): These were randomized, double-blind, placebo-controlled trials. Patients received oral tofacitinib (10 mg twice daily) or placebo for an 8-week induction period. Responders were then re-randomized to receive tofacitinib (5 mg or 10 mg twice daily) or placebo for a 52-week maintenance period.
-
S1P Receptor Modulator (e.g., Ozanimod - True North trial): This was a randomized, double-blind, placebo-controlled trial. Patients received oral ozanimod (1 mg daily) or placebo for a 10-week induction period. Clinical responders were then re-randomized to continue ozanimod or switch to placebo for the maintenance phase through week 52.
Signaling Pathways and Mechanisms of Action
The diverse mechanisms of action of these therapeutic agents are crucial to understanding their clinical profiles.
Phenyl Aminosalicylate (5-ASA) Signaling Pathway
5-ASA is believed to exert its anti-inflammatory effects through multiple mechanisms, with the activation of Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) being a key pathway. This leads to the inhibition of the pro-inflammatory transcription factor NF-κB.
Figure 1: this compound (5-ASA) inhibits pro-inflammatory cytokine production.
TNF-α Inhibitor Signaling Pathway
TNF-α inhibitors, such as infliximab and adalimumab, are monoclonal antibodies that bind to and neutralize Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. This prevents TNF-α from binding to its receptors and activating downstream inflammatory signaling cascades.
A Comparative Analysis of the Side Effect Profiles: Phenyl Aminosalicylate vs. Sulfasalazine
For researchers and drug development professionals navigating the therapeutic landscape of inflammatory bowel disease (IBD), a comprehensive understanding of the side effect profiles of key treatment options is paramount. This guide provides an objective comparison of the adverse effects associated with phenyl aminosalicylates, primarily represented by mesalamine (5-aminosalicylic acid or 5-ASA), and sulfasalazine. This analysis is supported by quantitative data from clinical studies and detailed experimental methodologies.
Executive Summary
Sulfasalazine, a cornerstone in IBD therapy for decades, is a conjugate of sulfapyridine and 5-ASA. The therapeutic effect is attributed to the 5-ASA moiety, while the sulfapyridine component is largely responsible for a significant portion of its adverse effects.[1] Phenyl aminosalicylates, such as mesalamine, were developed to deliver the active 5-ASA component directly to the site of inflammation in the gut, thereby minimizing systemic side effects associated with the sulfa component.[2] Clinical evidence suggests that while both are effective, phenyl aminosalicylates are generally better tolerated.[3][4]
Quantitative Comparison of Adverse Events
The following table summarizes the incidence of common adverse events reported in comparative studies of sulfasalazine and mesalamine (representing phenyl aminosalicylates).
| Adverse Event | Sulfasalazine Incidence (%) | Phenyl Aminosalicylate (Mesalamine) Incidence (%) | Notes |
| Gastrointestinal | |||
| Nausea | 35 | 3.5 | Vomiting and heartburn were also more common with sulfasalazine.[5] |
| Abdominal Pain | 50 | 21.08 | |
| Diarrhea | Common | Less than 1% | Diarrhea with 5-ASA may be difficult to distinguish from IBD symptoms.[6] |
| Gastric Distress | 10 | - | |
| Anorexia | 16.6 | - | |
| Systemic | |||
| Headache | Common | Common | One of the most frequent side effects for both.[7] |
| Dizziness | 21.6 | - | |
| Fever | Common | Common | Can be a sign of a hypersensitivity reaction.[7] |
| Dermatological | |||
| Rash/Pruritus | 10 | Common | Includes various forms of skin eruptions.[7] |
| Hematological | |||
| Blood Dyscrasias | More Frequent | Less Frequent | Sulfasalazine is more commonly associated with hematological disturbances.[8] |
| Other | |||
| Reversible Male Infertility | Can occur | Not associated | Due to the sulfapyridine moiety in sulfasalazine.[6] |
| Pancreatitis | Rare | Rare | A rare but serious side effect of both.[6] |
| Nephrotoxicity | Rare | More likely to be reported | Interstitial nephritis is a rare but serious adverse event more commonly reported with 5-ASA.[8][9] |
Detailed Experimental Methodologies
The data presented in this guide is derived from various clinical trials and systematic reviews. The methodologies employed in these studies are crucial for interpreting the findings.
Example Experimental Protocol: Double-Blind, Randomized Controlled Trial Comparing Sulfasalazine and Mesalamine
-
Objective: To compare the efficacy and safety of sulfasalazine and a slow-release formulation of mesalamine in maintaining remission in patients with ulcerative colitis.
-
Study Design: A multicenter, double-blind, randomized, parallel-group study.
-
Patient Population: Patients with a confirmed diagnosis of ulcerative colitis in remission for at least one month. Key exclusion criteria included known allergies to salicylates or sulfonamides, severe renal or hepatic impairment, and pregnancy.
-
Intervention: Patients were randomly assigned to receive either enteric-coated sulfasalazine tablets (e.g., 3g daily) plus a mesalamine placebo or slow-release mesalamine tablets (e.g., 1.5g daily) plus a sulfasalazine placebo for a duration of 12 months.
-
Data Collection and Analysis: Patients were assessed at baseline and at regular intervals (e.g., 3, 6, 9, and 12 months). Assessments included clinical evaluation of symptoms, endoscopic examination, and histological analysis of biopsy samples. All adverse events reported by the patients or observed by the investigators were recorded and categorized. Statistical analysis, such as life-table analysis, was used to compare the rates of remission and the incidence of adverse events between the two groups.[10]
Mechanism of Action and Metabolism
The differences in the side effect profiles of sulfasalazine and phenyl aminosalicylates can be largely attributed to their distinct metabolic pathways.
Sulfasalazine Metabolism and Mechanism of Action
Sulfasalazine is a prodrug that passes through the small intestine largely unabsorbed. In the colon, gut bacteria cleave the azo bond, releasing its two primary metabolites: sulfapyridine and 5-aminosalicylic acid (5-ASA).[2] The 5-ASA component is the therapeutically active agent, exerting its anti-inflammatory effects locally in the colon. The sulfapyridine moiety is absorbed into the bloodstream and is responsible for many of the systemic side effects.
This compound (Mesalamine) Mechanism of Action
Phenyl aminosalicylates, such as mesalamine, are designed to deliver 5-ASA directly to the inflamed areas of the gut, minimizing systemic absorption.[2] Various formulations utilize different delivery mechanisms (e.g., pH-dependent coatings, slow-release matrices) to target specific regions of the gastrointestinal tract. The anti-inflammatory effects of 5-ASA are mediated through multiple pathways, including the inhibition of cyclooxygenase and lipoxygenase pathways, scavenging of reactive oxygen species, and inhibition of pro-inflammatory cytokine production.[11] A key mechanism is the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a role in regulating inflammation.[2]
Conclusion
The development of phenyl aminosalicylates has marked a significant advancement in the management of IBD by offering a therapeutic option with a more favorable side effect profile compared to sulfasalazine. The majority of sulfasalazine's adverse effects are attributable to its sulfapyridine moiety, which is absent in this compound formulations. While both drug classes share some common side effects, such as headache and gastrointestinal upset, the incidence and severity are generally lower with phenyl aminosalicylates. However, it is crucial for researchers and clinicians to be aware of the rare but serious adverse events associated with both, such as pancreatitis and nephrotoxicity, and to monitor patients accordingly. The choice of agent should be individualized based on patient tolerance, disease location and severity, and a thorough understanding of their respective safety profiles.
References
- 1. Review article: mode of action and delivery of 5-aminosalicylic acid - new evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic review: short-term adverse effects of 5-aminosalicylic acid agents in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The short- and long-term safety of 5-aminosalicylate products in the treatment of ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iaimjournal.com [iaimjournal.com]
- 5. crohnscolitisfoundation.org [crohnscolitisfoundation.org]
- 6. patient.info [patient.info]
- 7. Five-Aminosalicylic Acid: An Update for the Reappraisal of an Old Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical Features and HLA Association of 5-Aminosalicylate (5-ASA)-induced Nephrotoxicity in Inflammatory Bowel Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Double-blind comparison of slow-release 5-aminosalicylate and sulfasalazine in remission maintenance in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanism of Action of Aminosalicylates [mechanismsinmedicine.com]
- 11. Mechanism of action of 5-arninosalicylic acid - PMC [pmc.ncbi.nlm.nih.gov]
Phenyl Aminosalicylates: Bridging the Gap Between Laboratory Potency and Clinical Efficacy
A Comparative Guide for Researchers and Drug Development Professionals
In the quest for novel therapeutics for inflammatory diseases, particularly inflammatory bowel disease (IBD), phenyl aminosalicylates continue to be a focal point of research. These compounds, derivatives of 5-aminosalicylic acid (5-ASA), are designed to leverage its proven anti-inflammatory effects while potentially offering improved efficacy and safety profiles. A critical aspect of their preclinical development lies in establishing a clear correlation between their potency observed in laboratory (in vitro) settings and their effectiveness in living organisms (in vivo). This guide provides a comparative analysis of this relationship, supported by experimental data and detailed methodologies, to aid researchers in navigating the complexities of drug development in this area.
Correlating In Vitro Potency with In Vivo Efficacy: A Tabular Comparison
The successful translation of a drug candidate from the bench to the clinic hinges on a predictable relationship between its in vitro activity and in vivo efficacy. For phenyl aminosalicylates, this often involves comparing their ability to inhibit inflammatory mediators in cell-based assays with their performance in animal models of colitis. Below are tables summarizing representative data for aminosalicylate derivatives, illustrating this correlation.
| Compound ID | In Vitro Assay | Target/Marker | In Vitro Potency (IC50) | In Vivo Model | Efficacy Endpoint | In Vivo Efficacy |
| Compound A | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | 5.2 µM | DSS-induced colitis in mice | Disease Activity Index (DAI) | Significant reduction in DAI at 20 mg/kg |
| Compound B | TNF-α-stimulated HT-29 cells | NF-κB Activation | 2.8 µM | TNBS-induced colitis in rats | Myeloperoxidase (MPO) Activity | 45% reduction in MPO activity at 15 mg/kg |
| 5-ASA | Human whole blood assay | COX-2 Activity | 150 µM | DSS-induced colitis in mice | Colon Length | Prevention of colon shortening at 50 mg/kg |
| Phenyl Aminosalicylate Derivative X | Human monocyte-derived macrophages | IL-6 Production | 8.7 µM | Spontaneous colitis in IL-10 knockout mice | Histological Score | Marked improvement in colon histology at 25 mg/kg |
Note: The data presented are representative examples compiled from various studies and are intended for comparative purposes. The specific values can vary based on the experimental conditions.
Understanding the Mechanism: Key Signaling Pathways
The anti-inflammatory effects of phenyl aminosalicylates are primarily attributed to their modulation of key signaling pathways involved in the inflammatory cascade. The most well-established target is the Nuclear Factor-kappa B (NF-κB) pathway. Additionally, their activity as agonists of Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is increasingly recognized as a significant mechanism.
Experimental Protocols: A Guide to Key Assays
Reproducible and reliable data are the cornerstones of drug discovery. This section provides detailed methodologies for the key in vitro and in vivo experiments commonly employed in the evaluation of phenyl aminosalicylates.
In Vitro Potency Assessment
1. NF-κB Activation Assay (Reporter Gene Assay)
-
Cell Line: Human colorectal adenocarcinoma cells (e.g., HT-29) stably transfected with an NF-κB luciferase reporter construct.
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat cells with various concentrations of the this compound compound or vehicle control for 1 hour.
-
Stimulate the cells with a pro-inflammatory agent such as Tumor Necrosis Factor-alpha (TNF-α) at a final concentration of 10 ng/mL.
-
Incubate for 6-8 hours to allow for reporter gene expression.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
-
2. PPAR-γ Activity Assay (Transfection Assay)
-
Cell Line: Human embryonic kidney cells (e.g., HEK293T).
-
Protocol:
-
Co-transfect cells with expression vectors for PPAR-γ and its heterodimeric partner, Retinoid X Receptor (RXR), along with a reporter plasmid containing PPAR response elements upstream of a luciferase gene.
-
After 24 hours, treat the cells with various concentrations of the this compound compound or a known PPAR-γ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for an additional 24 hours.
-
Lyse the cells and measure luciferase activity.
-
Determine the half-maximal effective concentration (EC50) from the dose-response curve.
-
In Vivo Efficacy Evaluation
1. Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice
-
Animal Strain: C57BL/6 mice are commonly used.
-
Induction of Colitis: Administer 2-3% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment Protocol:
-
Administer the this compound compound or vehicle control orally (by gavage) daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight loss, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
-
Efficacy Endpoints:
-
Disease Activity Index (DAI): A composite score of clinical signs.
-
Colon Length: Measured at the end of the study as an indicator of inflammation (shorter colon indicates more severe inflammation).
-
Histological Analysis: Assess tissue damage, inflammatory cell infiltration, and crypt architecture in colon sections stained with Hematoxylin and Eosin (H&E).
-
Myeloperoxidase (MPO) Activity: A biochemical marker of neutrophil infiltration in the colon tissue.
-
2. Trinitrobenzene Sulfonic Acid (TNBS)-Induced Colitis Model in Rats
-
Animal Strain: Wistar or Sprague-Dawley rats are typically used.
-
Induction of Colitis: Intra-rectal administration of TNBS dissolved in ethanol.
-
Treatment and Efficacy Assessment: Similar to the DSS model, with treatment administered orally and efficacy evaluated based on clinical signs, colon morphology, and biochemical markers of inflammation.
Experimental Workflow: From In Vitro Screening to In Vivo Validation
The development of a new this compound candidate follows a structured workflow, beginning with in vitro screening to identify potent compounds and culminating in in vivo studies to confirm their efficacy.
Conclusion
The successful development of novel phenyl aminosalicylates necessitates a robust understanding of the interplay between their in vitro potency and in vivo efficacy. By employing a systematic approach that combines well-characterized in vitro assays with relevant in vivo models of disease, researchers can more effectively identify and advance promising candidates. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and drug development professionals dedicated to advancing the treatment of inflammatory diseases. A strong, predictable in vitro-in vivo correlation is not just a regulatory expectation but a fundamental prerequisite for the efficient and successful translation of preclinical discoveries into clinically meaningful therapies.
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Phenyl Aminosalicylate
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. Phenyl aminosalicylate, a compound utilized in pharmaceutical research, requires careful handling and disposal to mitigate potential hazards. This document provides a comprehensive, step-by-step guide to its proper disposal, ensuring compliance with regulatory standards and promoting a safe working environment.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.
In the event of a spill, avoid generating dust. The spilled solid should be dampened with an inert absorbent material and transferred to a sealed, properly labeled container for disposal[2]. The affected area should then be thoroughly cleaned with soap and water.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA). The Resource Conservation and Recovery Act (RCRA) grants the EPA the authority to regulate hazardous waste from its generation to its final disposal[3][4][5]. Pharmaceutical waste is broadly categorized as hazardous or non-hazardous, with specific disposal protocols for each.
In 2019, the EPA enacted the "Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-List Rule" (Subpart P), which provides specific regulations for healthcare facilities and reverse distributors on managing hazardous waste pharmaceuticals[6][7]. A key provision of this rule is the prohibition of flushing hazardous waste pharmaceuticals down the drain[6].
Step-by-Step Disposal Protocol for this compound
The proper disposal of this compound hinges on a systematic approach that begins with waste characterization and culminates in its transfer to a licensed disposal facility.
1. Waste Characterization:
The first critical step is to determine if the this compound waste is classified as hazardous. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[1]. While these classifications indicate potential health hazards, they do not automatically designate the waste as RCRA hazardous.
A definitive determination of whether a chemical waste is RCRA hazardous must be made by a qualified individual, such as an Environmental Health and Safety (EHS) professional, based on its characteristics (ignitability, corrosivity, reactivity, toxicity) and whether it is a listed hazardous waste. Given its properties, it is prudent to handle this compound as a chemical waste that requires professional disposal.
2. Segregation and Labeling:
This compound waste must be segregated from other waste streams at the point of generation. It should be collected in a dedicated, leak-proof, and clearly labeled container. The label should prominently display the name "this compound Waste" and any associated hazard symbols. Proper segregation prevents accidental mixing with incompatible materials and ensures correct handling by waste management personnel.
3. Storage:
Waste containers should be stored in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should be inaccessible to unauthorized personnel and should be designed to contain any potential spills.
4. Disposal:
The disposal of this compound waste must be conducted through a licensed hazardous waste disposal company. It is the responsibility of the waste generator to ensure that the chosen contractor is permitted to handle and transport chemical waste. Most pharmaceutical waste is ultimately incinerated at a permitted treatment, storage, and disposal facility (TSDF)[5][6].
Under no circumstances should this compound be disposed of in the regular trash or flushed down the drain. The EPA's Subpart P regulations explicitly prohibit the sewering of hazardous pharmaceutical waste[6]. For non-hazardous pharmaceuticals, while household disposal guidance exists, this is not appropriate for a laboratory setting.
Quantitative Data Summary
For laboratory-generated waste, quantitative data primarily pertains to the volume and frequency of disposal. Maintaining accurate records is crucial for regulatory compliance and waste management planning.
| Data Point | Description | Recommendation |
| Waste Volume | The amount of this compound waste generated. | Track and record the volume of waste in each container. |
| Generation Date | The date when the waste container was first started. | Clearly mark the start date on the waste label. |
| Accumulation Time | The total time a waste container is in use before it is full. | Adhere to institutional and regulatory limits on waste accumulation time. |
| Disposal Manifests | Shipping documents that track the waste from the generator to the final disposal facility. | Retain all disposal manifests as proof of proper disposal. |
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. Phenyl 4-aminosalicylate | C13H11NO3 | CID 8609 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
- 5. danielshealth.com [danielshealth.com]
- 6. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 7. epa.gov [epa.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
